molecular formula C8H6N2O2S B458982 2-Isothiocyanato-1-methyl-4-nitrobenzene CAS No. 86317-36-4

2-Isothiocyanato-1-methyl-4-nitrobenzene

Cat. No.: B458982
CAS No.: 86317-36-4
M. Wt: 194.21g/mol
InChI Key: IQINAWYOKXCYQO-UHFFFAOYSA-N
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Description

2-Isothiocyanato-1-methyl-4-nitrobenzene is a synthetically valuable aromatic isothiocyanate. Its structure, featuring a reactive isothiocyanate (N=C=S) group adjacent to a methyl and nitro group on the benzene ring, makes it a versatile building block for researchers, particularly in organic and medicinal chemistry . The primary research application of this compound is as a key precursor in the synthesis of diverse thiourea derivatives . The highly electrophilic carbon of the isothiocyanate group readily undergoes nucleophilic addition reactions with amines, both aliphatic and aromatic, to form substituted thioureas . This reaction is a cornerstone methodology for creating novel chemical libraries. The resulting thiourea derivatives are of significant interest due to their wide range of potential biological activities, which have been reported to include antimicrobial, antioxidant, and anticancer properties . Isothiocyanates, as a class of compounds, are also studied for their intrinsic bioactivities. They are known to function as indirect antioxidants by activating the KEAP1/NRF2/ARE cellular defense pathway and exhibit antimicrobial effects by disrupting microbial enzymatic function and inducing oxidative stress . The structural motif of this compound provides researchers with a scaffold to investigate these and other mechanisms, contributing to the development of new pharmacological tools and agents. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-isothiocyanato-1-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-6-2-3-7(10(11)12)4-8(6)9-5-13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQINAWYOKXCYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374971
Record name 2-isothiocyanato-1-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86317-36-4
Record name 2-isothiocyanato-1-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86317-36-4
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Isothiocyanato-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

1-Isothiocyanato-2-methyl-4-nitrobenzene, also known as 2-methyl-4-nitrophenyl isothiocyanate, is an organic compound with the CAS number 135805-96-8.[1] Its chemical structure combines a reactive isothiocyanate group with a nitro-substituted aromatic ring, making it a potentially valuable intermediate in the synthesis of various bioactive molecules. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 1-Isothiocyanato-2-methyl-4-nitrobenzene

PropertyValueSource
IUPAC Name 1-isothiocyanato-2-methyl-4-nitrobenzenePubChem[1]
Synonyms 2-Methyl-4-nitrophenyl isothiocyanate, Benzene, 1-isothiocyanato-2-methyl-4-nitro-PubChem[1]
CAS Number 135805-96-8PubChem[1]
Molecular Formula C₈H₆N₂O₂SPubChem[1]
Molecular Weight 194.21 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich[2]
Purity 98.00%Sigma-Aldrich[2]
Storage Temperature Ambient StorageSigma-Aldrich[2]
XLogP3-AA 3.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 194.01499861 DaPubChem[1]
Topological Polar Surface Area 90.3 ŲPubChem[1]

Spectral Data

Spectral data is crucial for the identification and characterization of 1-isothiocyanato-2-methyl-4-nitrobenzene. The available mass spectrometry and infrared spectroscopy data are summarized in Table 2.

Table 2: Spectral Data for 1-Isothiocyanato-2-methyl-4-nitrobenzene

Spectrum TypeKey Peaks/FeaturesSource
GC-MS m/z Top Peak: 194, m/z 2nd Highest: 104, m/z 3rd Highest: 63PubChem[2]
Vapor Phase IR Data available in SpectraBasePubChem[2]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for 1-isothiocyanato-2-methyl-4-nitrobenzene is not explicitly published, a reliable method can be adapted from general procedures for the synthesis of electron-deficient aryl isothiocyanates. The most common and effective method involves the reaction of the corresponding primary amine, 2-methyl-4-nitroaniline, with a thiocarbonyl transfer reagent. A two-step process using phenyl chlorothionoformate is particularly suitable for electron-deficient anilines.[3]

Proposed Synthesis of 1-Isothiocyanato-2-methyl-4-nitrobenzene

The proposed synthesis involves a two-step reaction starting from 2-methyl-4-nitroaniline. The first step is the formation of a thiocarbamate intermediate, followed by its decomposition to the isothiocyanate.

G cluster_0 Step 1: Thiocarbamate Formation cluster_1 Step 2: Isothiocyanate Formation 2-Methyl-4-nitroaniline 2-Methyl-4-nitroaniline Thiocarbamate_Intermediate O-Phenyl (2-methyl-4-nitrophenyl)carbamothioate 2-Methyl-4-nitroaniline->Thiocarbamate_Intermediate Dichloromethane, Reflux Phenyl_Chlorothionoformate Phenyl Chlorothionoformate Phenyl_Chlorothionoformate->Thiocarbamate_Intermediate Thiocarbamate_Intermediate_2 O-Phenyl (2-methyl-4-nitrophenyl)carbamothioate Final_Product 1-Isothiocyanato-2-methyl-4-nitrobenzene Thiocarbamate_Intermediate_2->Final_Product Solid NaOH, Dichloromethane

Caption: Proposed two-step synthesis workflow for 1-isothiocyanato-2-methyl-4-nitrobenzene.
Detailed Experimental Protocol for Synthesis

Materials:

  • 2-Methyl-4-nitroaniline

  • Phenyl chlorothionoformate

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Solid Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Step 1: Synthesis of O-Phenyl (2-methyl-4-nitrophenyl)carbamothioate (Thiocarbamate Intermediate)

  • In a round-bottom flask, dissolve 2-methyl-4-nitroaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Add phenyl chlorothionoformate (1.0 equivalent) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a petroleum ether-ethyl acetate gradient to yield the pure thiocarbamate intermediate.

Step 2: Synthesis of 1-Isothiocyanato-2-methyl-4-nitrobenzene

  • Dissolve the purified thiocarbamate intermediate (1.0 equivalent) in anhydrous dichloromethane.

  • Add solid sodium hydroxide (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove any solids.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude 1-isothiocyanato-2-methyl-4-nitrobenzene.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of 1-isothiocyanato-2-methyl-4-nitrobenzene.

HPLC Analysis Workflow

G Sample_Prep Sample Preparation (Dissolve in mobile phase) Injection Injection into HPLC System Sample_Prep->Injection Separation Separation on C18 Column (Isocratic or Gradient Elution) Injection->Separation Detection UV-Vis Detection (e.g., at 254 nm) Separation->Detection Data_Analysis Data Analysis (Peak integration and purity calculation) Detection->Data_Analysis

Caption: General workflow for the HPLC analysis of 1-isothiocyanato-2-methyl-4-nitrobenzene.
Detailed Protocol for HPLC Analysis

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Procedure:

  • Standard Preparation: Accurately weigh a small amount of purified 1-isothiocyanato-2-methyl-4-nitrobenzene and dissolve it in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a similar concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Processing: Determine the retention time of the main peak in the standard chromatogram. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the sample chromatogram.

Potential Biological Activity and Experimental Protocols

Disclaimer: A thorough literature search did not yield any specific studies on the biological activity of 1-isothiocyanato-2-methyl-4-nitrobenzene. The following sections on potential signaling pathways and experimental protocols are based on the known biological activities of other isothiocyanates and nitroaromatic compounds, which are reported to have anticancer and antimicrobial properties.[4][5] These are provided for research guidance and are not based on experimental data for the title compound.

Hypothetical Signaling Pathway: Induction of Apoptosis in Cancer Cells

Many isothiocyanates exert their anticancer effects by inducing apoptosis. A plausible mechanism for 1-isothiocyanato-2-methyl-4-nitrobenzene could involve the intrinsic apoptotic pathway, triggered by cellular stress.

G ITC 1-Isothiocyanato-2-methyl-4-nitrobenzene ROS Increased ROS Production ITC->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome Activated_Caspase3 Activated Caspase-3 Apoptosome->Activated_Caspase3 activates Caspase3 Pro-caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially induced by the compound.
Experimental Protocol for Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-Isothiocyanato-2-methyl-4-nitrobenzene

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 1-isothiocyanato-2-methyl-4-nitrobenzene in DMSO. Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

1-Isothiocyanato-2-methyl-4-nitrobenzene is a readily characterizable organic compound with potential for further investigation. This guide provides a solid foundation of its chemical properties, spectral data, and plausible synthetic and analytical methods. While there is a clear gap in the literature regarding its specific biological activities, the known properties of related isothiocyanates suggest that it may possess valuable anticancer or antimicrobial effects. The proposed experimental protocols offer a starting point for researchers to explore these potential biological activities. Further research is warranted to elucidate the specific biological functions and mechanisms of action of this compound.

References

An In-depth Technical Guide to 2-Isothiocyanato-1-methyl-4-nitrobenzene (CAS 135805-96-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Isothiocyanato-1-methyl-4-nitrobenzene (CAS 135805-96-8), a small molecule with potential applications in pharmaceutical research and development. This document consolidates available physicochemical data, outlines a plausible synthetic methodology, and explores potential biological activities and mechanisms of action based on the well-established pharmacology of isothiocyanates and nitroaromatic compounds. While specific experimental data for this compound is limited in public literature, this guide serves as a foundational resource to stimulate and direct future research endeavors.

Chemical and Physical Properties

This compound is an aromatic compound characterized by the presence of an isothiocyanate group, a methyl group, and a nitro group attached to a benzene ring. These functional groups are known to impart significant biological activity. A summary of its key chemical and physical properties is presented below.

PropertyValueReference(s)
CAS Number 135805-96-8[1]
Molecular Formula C₈H₆N₂O₂S[1]
Molecular Weight 194.21 g/mol [1]
IUPAC Name 1-isothiocyanato-2-methyl-4-nitrobenzene[1]
Synonyms 2-Methyl-4-nitrophenyl isothiocyanate[1]
Appearance Solid (predicted)
XLogP3-AA 3.5[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 1[1]
Exact Mass 194.01499861 Da[1]
Topological Polar Surface Area 90.3 Ų[1]

Plausible Experimental Synthesis

Proposed Synthetic Protocol

Reaction: Conversion of 2-methyl-4-nitroaniline to this compound.

Reagents and Materials:

  • 2-methyl-4-nitroaniline

  • Thiophosgene (CSCl₂) or a suitable equivalent (e.g., di-2-pyridyl thionocarbonate)

  • An inert solvent (e.g., dichloromethane, chloroform, or toluene)

  • A base (e.g., triethylamine or calcium carbonate) to neutralize the HCl byproduct

  • Standard laboratory glassware for organic synthesis

  • Purification setup (e.g., column chromatography)

Methodology:

  • In a well-ventilated fume hood, dissolve 2-methyl-4-nitroaniline (1.0 equivalent) in an anhydrous, inert solvent such as dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • To the cooled solution, add a base such as triethylamine (2.2 equivalents) to act as an acid scavenger.

  • Slowly add a solution of thiophosgene (1.1 equivalents) in the same solvent dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC until the starting amine is consumed).

  • Upon completion, the reaction mixture is typically washed with water and brine to remove the triethylamine hydrochloride salt and any unreacted reagents.

  • The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

G 2-methyl-4-nitroaniline 2-methyl-4-nitroaniline Reaction Mixture Reaction Mixture 2-methyl-4-nitroaniline->Reaction Mixture Dissolve in DCM Workup Workup Reaction Mixture->Workup Stir at RT Triethylamine Triethylamine Triethylamine->Reaction Mixture Add Base Thiophosgene Thiophosgene Thiophosgene->Reaction Mixture Add dropwise at 0-5 °C Purification Purification Workup->Purification Aqueous Wash & Dry Final Product 2-Isothiocyanato-1-methyl- 4-nitrobenzene Purification->Final Product Column Chromatography

Proposed workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound are not extensively reported. However, the presence of both the isothiocyanate and nitro functional groups suggests a strong potential for significant biological activity, primarily in the areas of oncology and microbiology.

Potential Anticancer Activity

Isothiocyanates are a well-studied class of compounds with potent anticancer properties.[2][3] They are known to exert their effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of various signaling pathways. The nitroaromatic moiety can also contribute to cytotoxicity, often through bioreductive activation in hypoxic tumor environments.

Potential Mechanisms of Action:

  • Induction of Apoptosis: Isothiocyanates can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), disrupting mitochondrial membrane potential, and activating caspase cascades.[4]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases (e.g., G2/M phase), thereby inhibiting cancer cell proliferation.[4]

  • Inhibition of NF-κB Signaling: The NF-κB pathway is constitutively active in many cancers and promotes cell survival and proliferation. Isothiocyanates have been shown to inhibit this pathway.

  • Modulation of MAP Kinase Pathways: Isothiocyanates can modulate the activity of MAP kinases such as JNK, ERK, and p38, which are involved in regulating cell growth, differentiation, and apoptosis.

G cluster_cell Cancer Cell ITC 2-Isothiocyanato-1-methyl- 4-nitrobenzene ROS Increased ROS ITC->ROS NFkB NF-κB Inhibition ITC->NFkB CellCycle Cell Cycle Arrest ITC->CellCycle Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Proliferation Decreased Proliferation NFkB->Proliferation

Potential anticancer signaling pathways modulated by isothiocyanates.
Potential Antimicrobial Activity

Both isothiocyanates and nitroaromatic compounds are known to possess antimicrobial properties. Isothiocyanates can inhibit the growth of a broad spectrum of bacteria and fungi, while nitroaromatics are the basis for several antimicrobial drugs that are particularly effective against anaerobic bacteria and protozoa.

Potential Mechanisms of Action:

  • Enzyme Inhibition: Isothiocyanates can react with thiol groups in enzymes and other proteins, leading to their inactivation and disruption of essential metabolic pathways in microbes.

  • Disruption of Cell Membranes: The lipophilic nature of the compound may allow it to intercalate into and disrupt the integrity of microbial cell membranes.

  • DNA Damage: The nitro group can be reduced by microbial nitroreductases to form reactive nitroso and hydroxylamino derivatives that can damage microbial DNA.

G cluster_cell Microbial Cell ITC 2-Isothiocyanato-1-methyl- 4-nitrobenzene Enzyme Enzyme Inactivation (Thiol Reaction) ITC->Enzyme Membrane Membrane Disruption ITC->Membrane Nitroreduction Nitro Group Reduction ITC->Nitroreduction CellDeath Microbial Cell Death Enzyme->CellDeath Membrane->CellDeath DNADamage DNA Damage Nitroreduction->DNADamage DNADamage->CellDeath

Potential antimicrobial mechanisms of this compound.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The in-depth analysis of its constituent functional groups suggests a strong likelihood of potent anticancer and antimicrobial activities. However, to fully elucidate its therapeutic potential, further research is imperative.

Recommended Future Research:

  • Synthesis and Characterization: Development and optimization of a reliable synthetic route followed by full spectroscopic characterization (NMR, IR, MS) and determination of physicochemical properties (e.g., solubility, stability).

  • In Vitro Biological Evaluation: Screening of the compound against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial efficacy (e.g., IC₅₀ and MIC values).

  • Mechanism of Action Studies: Investigation of the specific molecular targets and signaling pathways affected by the compound in relevant biological systems.

  • In Vivo Studies: Evaluation of the compound's efficacy and safety in preclinical animal models of cancer and infectious diseases.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-4-nitrophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural confirmation of 2-Methyl-4-nitrophenyl isothiocyanate. It includes detailed experimental protocols, tabulated spectral data, and workflow visualizations to support research and development activities.

Introduction

2-Methyl-4-nitrophenyl isothiocyanate is an aromatic organic compound featuring a reactive isothiocyanate (-N=C=S) group, a nitro (-NO₂) group, and a methyl (-CH₃) group attached to a benzene ring.[1][2][3] Its structural components make it a valuable intermediate in organic synthesis, particularly for creating compound libraries for drug discovery and materials science.[4] The isothiocyanate moiety is a key functional group in various biologically active molecules, known for properties ranging from anticancer to antimicrobial.[5] Accurate structural elucidation is paramount to confirming its identity and purity, ensuring its suitability for downstream applications.

This guide details the standard analytical workflow for confirming the structure of 2-Methyl-4-nitrophenyl isothiocyanate, focusing on spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chemical and Physical Properties

A summary of the key identifiers and physical properties for 2-Methyl-4-nitrophenyl isothiocyanate is presented below.

PropertyValueSource
IUPAC Name 1-isothiocyanato-2-methyl-4-nitrobenzenePubChem[1]
CAS Number 135805-96-8ChemicalBook[6], PubChem[1]
Molecular Formula C₈H₆N₂O₂SPubChem[1]
Molecular Weight 194.21 g/mol PubChem[1], NIST[2]
Monoisotopic Mass 194.01499861 DaPubChem[1]
Physical State Off-white to yellow crystalline solidChemicalBook[6]
Melting Point 82°CChemicalBook[6]

Analytical Workflow for Structure Elucidation

The process of confirming the molecular structure involves a combination of spectroscopic techniques that provide complementary information about the molecule's mass, functional groups, and atomic connectivity.

G cluster_0 Analytical Workflow Sample Sample Acquisition (2-Methyl-4-nitrophenyl isothiocyanate) MS Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation Sample->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Sample->IR NMR NMR Spectroscopy Map Proton & Carbon Skeleton Sample->NMR Confirm Structure Confirmation MS->Confirm IR->Confirm NMR->Confirm

Caption: Overall workflow for spectroscopic structure elucidation.

Spectroscopic Data and Interpretation

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of the molecule, which is crucial for confirming the elemental composition. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound.[1][2]

m/zRelative IntensityAssignment
194High[M]⁺ Molecular Ion
111HighFragment
104MediumFragment

Table 1: Key mass spectrometry peaks for 2-Methyl-4-nitrophenyl isothiocyanate.[1]

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the prepared solution into the GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms).

  • GC Separation: Use a temperature program to separate the components. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. Helium is typically used as the carrier gas.

  • MS Detection: The mass spectrometer is operated in Electron Ionization (EI) mode at 70 eV. Data is acquired over a mass range of m/z 40-400.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. This data is compared against spectral libraries like NIST for confirmation.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the specific functional groups present in the molecule by detecting their characteristic vibrational frequencies. The synthesized compounds show a characteristic absorption band assigned to the asymmetric vibrations of the –NCS group at 2000–2200 cm⁻¹.[7]

Wavenumber (cm⁻¹)IntensityAssignment
~2200-2000Strong, SharpAsymmetric C=N=S stretch (Isothiocyanate)
~1530-1500StrongAsymmetric NO₂ stretch
~1350-1330StrongSymmetric NO₂ stretch
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumMethyl C-H Stretch
~1600, ~1475Medium-StrongAromatic C=C Bending

Table 2: Characteristic infrared absorption bands for 2-Methyl-4-nitrophenyl isothiocyanate. Data is based on typical ranges for the specified functional groups.[7][8]

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Place the KBr pellet into the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum should be automatically background-corrected by the instrument software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. While experimental NMR data for this specific compound is not available in the cited public databases, a predicted spectrum can be inferred based on the chemical structure and known chemical shifts for analogous protons and carbons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.15d1HH-3 (ortho to -NO₂)
~8.00dd1HH-5 (ortho to -NO₂, meta to -CH₃)
~7.45d1HH-6 (ortho to -CH₃)
~2.65s3H-CH₃

Table 3: Predicted ¹H NMR chemical shifts. The nitro group is strongly deshielding, causing protons ortho and para to it to appear downfield. The methyl group is weakly shielding.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~148C-4 (C-NO₂)
~140C-2 (C-CH₃)
~135C-1 (C-NCS)
~130-140C=N=S (Isothiocyanate carbon)
~125C-6
~120C-5
~118C-3
~20-CH₃

Table 4: Predicted ¹³C NMR chemical shifts.

Synthesis Pathway

2-Methyl-4-nitrophenyl isothiocyanate is typically synthesized from the corresponding primary amine, 2-methyl-4-nitroaniline. A common method involves reaction with thiophosgene or a related thiocarbonyl transfer reagent.[5][7] A more modern, two-step approach avoids highly toxic reagents.[4]

G cluster_1 Synthesis of 2-Methyl-4-nitrophenyl isothiocyanate Start 2-Methyl-4-nitroaniline (Starting Material) Step1 Step 1: Formylation + Formic Acid, Reflux Start->Step1 Intermediate N-(2-methyl-4-nitrophenyl)formamide Step1->Intermediate Step2 Step 2: Dehydration + POCl₃, Triethylamine Intermediate->Step2 Product 2-Methyl-4-nitrophenyl isothiocyanate (Final Product) Step2->Product

Caption: A common two-step synthesis pathway from 2-methyl-4-nitroaniline.[4]

  • Step 1: Synthesis of N-(2-methyl-4-nitrophenyl)formamide:

    • Suspend 2-methyl-4-nitroaniline (1 equivalent) in an excess of formic acid (5-10 equivalents) in a round-bottom flask.

    • Heat the mixture to reflux for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and pour it into ice-cold water to precipitate the product.

    • Filter the solid, wash with water to remove excess acid, and dry under a vacuum.[4]

  • Step 2: Dehydration to Isothiocyanate:

    • Note: This step should be performed under an inert atmosphere (e.g., Nitrogen) in a flame-dried flask.

    • Dissolve the N-(2-methyl-4-nitrophenyl)formamide (1 equivalent) in a dry aprotic solvent (e.g., dichloromethane).

    • Cool the solution to 0°C and add triethylamine (2-3 equivalents).

    • Slowly add phosphorus oxychloride (1.1-1.5 equivalents) dropwise, maintaining the temperature below 5°C.

    • Stir at 0°C for 1-2 hours. Upon completion (monitored by TLC), quench the reaction by slowly adding ice-cold saturated sodium carbonate solution.

    • Separate the organic layer, extract the aqueous layer, combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify via column chromatography on silica gel.[4]

Conclusion

The structural elucidation of 2-Methyl-4-nitrophenyl isothiocyanate is definitively achieved through a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. MS confirms the molecular weight of 194.21 g/mol , IR spectroscopy identifies the characteristic isothiocyanate (~2100 cm⁻¹) and nitro (~1530, ~1350 cm⁻¹) functional groups, and NMR spectroscopy maps the unique arrangement of protons and carbons on the substituted aromatic ring. Together, these techniques provide unambiguous evidence for the assigned structure, enabling its confident use in research and development.

References

In-depth Technical Guide: 1-Isothiocyanato-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-Isothiocyanato-2-methyl-4-nitrobenzene, a compound of interest in medicinal chemistry and drug development.

Core Compound Properties

1-Isothiocyanato-2-methyl-4-nitrobenzene is an aromatic isothiocyanate with the chemical formula C₈H₆N₂O₂S. Its molecular structure features a benzene ring substituted with an isothiocyanate (-N=C=S) group, a methyl (-CH₃) group, and a nitro (-NO₂) group.

PropertyValueReference
Molecular Weight 194.21 g/mol [1]
Molecular Formula C₈H₆N₂O₂S[1]
CAS Number 135805-96-8[1]
IUPAC Name 1-isothiocyanato-2-methyl-4-nitrobenzene[1]

Synthesis Protocols

The synthesis of 1-Isothiocyanato-2-methyl-4-nitrobenzene typically starts from the corresponding primary amine, 2-methyl-4-nitroaniline. Several general methods for the conversion of aromatic amines to isothiocyanates can be employed. Below are detailed experimental protocols for three common approaches.

Thiophosgene Method

This is a classic and widely used method for the synthesis of isothiocyanates.

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve 2-methyl-4-nitroaniline (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution in an ice bath.

  • Slowly add a solution of thiophosgene (1.1-1.2 equivalents) in the same solvent to the cooled amine solution with vigorous stirring.

  • After the addition is complete, add a base, such as triethylamine or aqueous sodium bicarbonate, dropwise to neutralize the hydrogen chloride gas produced during the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-Isothiocyanato-2-methyl-4-nitrobenzene.

Thiocarbonyldiimidazole (TCDI) Method

This method offers a milder alternative to the use of the highly toxic thiophosgene.

Experimental Protocol:

  • Dissolve 2-methyl-4-nitroaniline (1 equivalent) in a dry, aprotic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere.

  • Add 1,1'-thiocarbonyldiimidazole (1.1-1.2 equivalents) to the solution in one portion at room temperature.[2]

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

  • Upon completion, wash the reaction mixture with water to remove imidazole byproducts.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the resulting solid or oil by column chromatography or recrystallization to obtain the pure isothiocyanate.

Dithiocarbamate Salt Decomposition Method

This two-step, one-pot synthesis is another common approach that avoids the use of thiophosgene.

Experimental Protocol:

  • To a solution of 2-methyl-4-nitroaniline (1 equivalent) and a base like triethylamine (2 equivalents) in a solvent such as THF or DMF, add carbon disulfide (1.2 equivalents) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours to form the dithiocarbamate salt intermediate.

  • To the in-situ generated dithiocarbamate salt, add a desulfurizing agent. Common reagents for this step include tosyl chloride, ethyl chloroformate, or phosphorus oxychloride.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Dry the combined organic extracts, remove the solvent, and purify the product by chromatography or recrystallization.

G cluster_synthesis General Synthesis Workflow Amine 2-Methyl-4-nitroaniline Reagent Thiocarbonyl Source (e.g., Thiophosgene, TCDI, CS2) Amine->Reagent Reaction Product 1-Isothiocyanato-2-methyl-4-nitrobenzene Reagent->Product Formation Purification Purification (Chromatography/Recrystallization) Product->Purification Crude Product G cluster_pathways Potential Cellular Signaling Pathways ITC 1-Isothiocyanato- 2-methyl-4-nitrobenzene MAPK MAPK Pathway (JNK, p38) ITC->MAPK Modulates PI3K_Akt PI3K/Akt Pathway ITC->PI3K_Akt Inhibits NFkB NF-κB Pathway ITC->NFkB Inhibits Angiogenesis Angiogenesis Inhibition ITC->Angiogenesis Apoptosis Apoptosis Induction MAPK->Apoptosis PI3K_Akt->Apoptosis Inhibits CellCycle Cell Cycle Arrest PI3K_Akt->CellCycle Promotes NFkB->Apoptosis Inhibits

References

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Isothiocyanato-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-isothiocyanato-1-methyl-4-nitrobenzene. Due to the limited availability of experimentally determined data for this specific compound, this document also includes computed properties and relevant experimental protocols for its synthesis and characterization, offering valuable insights for research and development applications.

Chemical Identity and Computed Properties

This compound, also known as 2-methyl-4-nitrophenyl isothiocyanate, is an aromatic organic compound containing both a nitro group and an isothiocyanate functional group.[1][2][3] These functional groups make it a potential candidate for various applications in chemical synthesis and drug discovery.

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource
IUPAC Name 1-isothiocyanato-2-methyl-4-nitrobenzene[1]
Synonyms 2-Methyl-4-nitrophenyl isothiocyanate[2][3]
CAS Number 135805-96-8[1][2][3]
Molecular Formula C8H6N2O2S[1][2][3][4]
Molecular Weight 194.21 g/mol [1][2][4]
Exact Mass 194.01499861 Da[1]
Topological Polar Surface Area 90.3 Ų[1]
Heavy Atom Count 13[1]
Complexity 245[1]
Solubility Information not readily available. General isothiocyanates are often soluble in organic solvents.
Storage Conditions Store at -4°C for short periods (1-2 weeks) and -20°C for long-term storage (1-2 years).[4]

Note: Many physical properties such as melting point, boiling point, and density for this compound are not available in the cited literature. The values for Topological Polar Surface Area, Heavy Atom Count, and Complexity are computed properties.

For comparative purposes, the physical properties of a related isomer, 1-isothiocyanato-4-methyl-2-nitrobenzene (CAS: 17614-74-3), are provided below.

Table 2: Physical Properties of 1-Isothiocyanato-4-methyl-2-nitrobenzene

PropertyValueSource
Melting Point 61-65 °C[5]
Boiling Point 347.3 °C at 760 mmHg[5]
Density 1.28 g/cm³[5]
Flash Point 163.8 °C[5]

Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound are not detailed in the available literature, a general methodology for its synthesis from the corresponding amine is well-established. The following protocol is a typical procedure for the isothiocyanation of anilines.

Protocol: Synthesis of Aryl Isothiocyanates from Primary Amines

This protocol describes a common one-pot method for converting a primary arylamine (in this case, 2-methyl-4-nitroaniline) into the corresponding isothiocyanate.

Materials and Reagents:

  • 2-Methyl-4-nitroaniline

  • Carbon disulfide (CS2)

  • A base (e.g., triethylamine or potassium carbonate)

  • A desulfurizing agent (e.g., cyanuric chloride or tosyl chloride)

  • Anhydrous organic solvent (e.g., dichloromethane, THF, or toluene)

  • Saturated aqueous sodium bicarbonate or sodium carbonate solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (e.g., 2-methyl-4-nitroaniline) in an appropriate anhydrous organic solvent under an inert atmosphere.

  • Formation of Dithiocarbamate Salt: To the stirred solution, add a base (e.g., triethylamine) followed by the dropwise addition of carbon disulfide at room temperature. The reaction mixture is typically stirred for 3-5 hours to form the dithiocarbamate salt intermediate.[6] The progress of this step can be monitored by Thin Layer Chromatography (TLC).

  • Desulfurization: The reaction mixture is cooled in an ice bath. A solution of a desulfurizing agent, such as cyanuric chloride, dissolved in the same organic solvent is added dropwise to the mixture while maintaining the low temperature.[6]

  • Reaction Completion: The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: The reaction mixture is poured into an aqueous solution, such as saturated sodium bicarbonate, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[7]

  • Purification: The crude product is then purified by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to yield the pure isothiocyanate.[7]

Characterization: The final product would be characterized by spectroscopic methods such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[7]

  • Infrared Spectroscopy (IR): To identify the characteristic isothiocyanate (-N=C=S) stretching vibration.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 2-Methyl-4-nitroaniline B Dithiocarbamate Salt Formation (CS2, Base) A->B C Desulfurization (e.g., Cyanuric Chloride) B->C D Crude Product C->D E Workup (Extraction & Washing) D->E F Column Chromatography E->F G Pure 2-Isothiocyanato- 1-methyl-4-nitrobenzene F->G H NMR Spectroscopy G->H I Mass Spectrometry G->I J IR Spectroscopy G->J

Caption: General workflow for the synthesis and characterization of the target compound.

As no specific signaling pathways involving this compound have been identified in the literature, a diagrammatic representation is not applicable at this time. Further research into the biological activities of this compound is required.

References

Electronic effects of substituents in 2-isothiocyanato-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Isothiocyanato-1-methyl-4-nitrobenzene

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic properties of this compound, a molecule of interest in medicinal chemistry and materials science. The interplay of the electron-donating methyl group, the strongly electron-withdrawing nitro group, and the electronically complex isothiocyanate group establishes a unique electronic profile on the benzene ring, profoundly influencing its reactivity and potential applications. This document outlines the theoretical basis of these electronic effects, supported by quantitative data, detailed experimental protocols for synthesis and characterization, and graphical representations of the underlying chemical principles and workflows.

Electronic Effects of Substituents

The electronic character of a substituted benzene ring is governed by the cumulative inductive and resonance effects of its substituents. In this compound, three distinct groups modulate the electron density of the aromatic system.

  • Methyl Group (-CH₃): Positioned at C1, the methyl group is a classical electron-donating group. It exerts a weak positive inductive effect (+I) due to the higher electronegativity of the sp²-hybridized ring carbon compared to the sp³-hybridized methyl carbon. Additionally, it contributes to electron donation through hyperconjugation, a stabilizing interaction involving the overlap of C-H σ-bonds with the aromatic π-system. As an activating group, it directs incoming electrophiles to the ortho and para positions.

  • Isothiocyanate Group (-NCS): Located at C2, the isothiocyanate group has a more complex electronic nature. The linear -N=C=S geometry allows for both inductive and resonance interactions. Overall, the isothiocyanate group is considered to be electron-withdrawing. It exerts a negative inductive effect (-I) due to the electronegativity of the nitrogen atom. Its resonance effects can be complex, but it generally withdraws electron density from the ring.

  • Nitro Group (-NO₂): Situated at C4, the nitro group is one of the strongest electron-withdrawing groups. It exhibits a powerful negative inductive effect (-I) and a strong negative resonance effect (-R). The nitro group significantly deactivates the benzene ring towards electrophilic aromatic substitution and is a meta-director.

The combined influence of these three substituents results in a complex pattern of electron distribution across the aromatic ring, which dictates the molecule's reactivity, spectroscopic properties, and potential for intermolecular interactions.

Data Presentation: Quantitative Analysis of Substituent Effects

The electronic influence of a substituent can be quantitatively assessed using Hammett constants (σ). These parameters provide a measure of the electron-donating or electron-withdrawing ability of a substituent at the meta (σm) and para (σp) positions. A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect.

SubstituentHammett Constant (σm)Hammett Constant (σp)
-CH₃ -0.07-0.17
-NO₂ 0.710.78
-NCS 0.480.38

Data sourced from established physical organic chemistry literature.

Visualization of Electronic Effects

The interplay of inductive and resonance effects of the substituents on the benzene ring can be visualized to understand the resulting electron density distribution.

electronic_effects cluster_molecule This compound ring Benzene Ring (π-system) NCS Isothiocyanate (-NCS) (-I) ring->NCS e⁻ withdrawing NO2 Nitro (-NO₂) (-I, -R) ring->NO2 e⁻ withdrawing Me Methyl (-CH₃) (+I, Hyperconjugation) Me->ring e⁻ donating

Caption: Interplay of Electronic Effects of Substituents.

Experimental Protocols

The following sections detail plausible experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

This synthesis is proposed as a two-step process starting from the commercially available 2-methyl-4-nitroaniline.

Step 1: Formation of a Dithiocarbamate Salt (in situ)

  • To a stirred solution of 2-methyl-4-nitroaniline (1 equivalent) in a suitable solvent such as dichloromethane or toluene, add triethylamine (2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add carbon disulfide (1.5 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the triethylammonium dithiocarbamate salt can be monitored by thin-layer chromatography (TLC).

Step 2: Conversion to Isothiocyanate

  • Cool the reaction mixture containing the in-situ generated dithiocarbamate salt back to 0 °C.

  • Add a solution of a desulfurizing agent, such as tosyl chloride (1.1 equivalents) in the same solvent, dropwise to the reaction mixture.

  • After the addition, allow the mixture to stir at room temperature for an additional 12-16 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Characterization

The structure and purity of the synthesized compound can be confirmed using the following spectroscopic techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Acquire the IR spectrum of the purified product (e.g., as a KBr pellet or a thin film).

    • Expected characteristic peaks:

      • A strong, broad asymmetric stretching vibration for the -N=C=S group in the range of 2000-2200 cm⁻¹.

      • Strong asymmetric and symmetric stretching vibrations for the -NO₂ group around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

      • C-H stretching vibrations for the methyl group and the aromatic ring around 2900-3100 cm⁻¹.

      • C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).

    • ¹H NMR:

      • A singlet for the methyl protons (-CH₃) is expected in the range of δ 2.3-2.6 ppm.

      • The aromatic protons will appear in the downfield region (δ 7.0-8.5 ppm). Due to the substitution pattern, a complex splitting pattern (likely an ABC system) is anticipated. The proton ortho to the nitro group is expected to be the most downfield.

    • ¹³C NMR:

      • A signal for the methyl carbon (-CH₃) is expected around δ 15-20 ppm.

      • A signal for the carbon of the isothiocyanate group (-NCS) is expected in the range of δ 120-140 ppm.

      • Aromatic carbons will resonate in the range of δ 120-150 ppm. The carbon bearing the nitro group will be significantly downfield.

  • UV-Visible Spectroscopy:

    • Dissolve the sample in a suitable solvent (e.g., ethanol or acetonitrile) and record the absorption spectrum.

    • The presence of the nitrobenzene chromophore is expected to give rise to characteristic absorption bands in the UV region.

Experimental Workflow Visualization

The overall process from synthesis to characterization can be summarized in the following workflow diagram.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 2-Methyl-4-nitroaniline reagents + CS₂ + Triethylamine start->reagents intermediate In-situ Dithiocarbamate Salt reagents->intermediate desulfurize + Tosyl Chloride intermediate->desulfurize crude_product Crude Product desulfurize->crude_product workup Aqueous Workup crude_product->workup chromatography Column Chromatography workup->chromatography pure_product Pure 2-Isothiocyanato- 1-methyl-4-nitrobenzene chromatography->pure_product ftir FT-IR pure_product->ftir nmr ¹H & ¹³C NMR pure_product->nmr uvvis UV-Vis pure_product->uvvis ms Mass Spectrometry pure_product->ms

Caption: General Experimental Workflow for Synthesis and Characterization.

Spectroscopic Profile of 2-Isothiocyanato-1-methyl-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the compound 2-isothiocyanato-1-methyl-4-nitrobenzene (IUPAC name: 1-isothiocyanato-2-methyl-4-nitrobenzene). The information presented herein is intended to support research and development activities by providing key analytical data and methodologies.

Core Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum for this compound is available.

PropertyValue
Molecular FormulaC₈H₆N₂O₂S
Molecular Weight194.21 g/mol
Ionization MethodElectron Ionization (EI)
Major Peaks (m/z) Relative Intensity
194Base Peak
104Second Highest Peak
63Third Highest Peak
Table 1: Summary of Mass Spectrometry Data for this compound.[1][2]
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The gas-phase IR spectrum for this compound has been documented.

Functional GroupCharacteristic Absorption Range (cm⁻¹)
Isothiocyanate (-N=C=S)~2000-2200 (strong, sharp)
Nitro (-NO₂)~1500-1570 and 1300-1370 (strong)
Aromatic C-H~3000-3100 (medium)
Aromatic C=C~1400-1600 (medium to weak)
Methyl C-H~2850-2960 (medium)
Table 2: Expected Infrared Absorption Bands for this compound.

The available spectrum on the NIST WebBook can be consulted for the precise peak locations and intensities.[3]

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data for this compound are not available. Therefore, this section provides generalized methodologies for the analytical techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific data for the target compound is unavailable, a general protocol for acquiring ¹H and ¹³C NMR spectra for a novel organic compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound well without reacting with it.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference point (0 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals for ¹H NMR. Calibrate the chemical shift scale using the internal standard.

Infrared (IR) Spectroscopy

A general protocol for obtaining a gas-phase IR spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the volatile liquid or solid sample into a gas cell with IR-transparent windows (e.g., KBr, NaCl).

  • Data Acquisition: Place the gas cell in the sample compartment of an FTIR spectrometer. Record the spectrum by passing a beam of infrared radiation through the sample. A background spectrum of the empty cell is also recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)

A general protocol for obtaining an electron ionization (EI) mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure_Determination Molecular Weight & Formula Determination MS->Structure_Determination Functional_Group_ID Functional Group Identification IR->Functional_Group_ID Structural_Elucidation Complete Structural Elucidation NMR->Structural_Elucidation Structure_Determination->Structural_Elucidation Functional_Group_ID->Structural_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

Reactivity of the isothiocyanate group on a nitro-substituted benzene ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Reactivity of the Isothiocyanate Group on a Nitro-Substituted Benzene Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the isothiocyanate functional group (-N=C=S) when attached to a nitro-substituted benzene ring. The presence of a nitro group (-NO₂) significantly modulates the electronic properties and, consequently, the chemical behavior of the isothiocyanate moiety. Understanding these effects is crucial for applications in organic synthesis, medicinal chemistry, and drug development.

Core Principles: Electronic Effects on Reactivity

The isothiocyanate group is characterized by an electrophilic central carbon atom, making it susceptible to attack by various nucleophiles.[1] The reactivity of this group is profoundly influenced by the electronic nature of the substituent attached to the nitrogen atom.

When the isothiocyanate is attached to a benzene ring, its reactivity can be tuned by substituents on the ring. A nitro group is a potent electron-withdrawing group. Through resonance and inductive effects, it pulls electron density away from the aromatic ring and, subsequently, from the isothiocyanate group.[2] This withdrawal of electron density further increases the electron deficiency (electrophilicity) of the isothiocyanate's central carbon atom, making nitro-substituted aryl isothiocyanates significantly more reactive towards nucleophiles compared to their unsubstituted or electron-donating group-substituted counterparts.[2]

logical_relationship Nitro_Group Nitro Group (-NO₂) on Benzene Ring EWG Strong Electron- Withdrawing Effects (Resonance & Inductive) Nitro_Group->EWG Exerts ITC_Carbon Increased Electrophilicity of Isothiocyanate Carbon EWG->ITC_Carbon Leads to Reactivity Enhanced Reactivity Towards Nucleophiles ITC_Carbon->Reactivity Results in reaction_pathways cluster_nucleophiles Nucleophiles cluster_products Products ITC 4-Nitrophenyl Isothiocyanate (Ar-N=C=S) Thiourea Thiourea (Ar-NH-C(=S)-NHR) ITC->Thiourea + Amine Dithiocarbamate Dithiocarbamate (Ar-NH-C(=S)-SR) ITC->Dithiocarbamate + Thiol (reversible) Thiocarbamate Thiocarbamate (Ar-NH-C(=S)-OR) ITC->Thiocarbamate + Alcohol Amine Amine (R-NH₂) Thiol Thiol (R-SH) Alcohol Alcohol (R-OH) synthesis_workflow start Start: 4-Nitroaniline step1 1. React with CS₂ and K₂CO₃ in DMF/Water start->step1 intermediate Intermediate: Dithiocarbamate Salt step1->intermediate step2 2. Cool to 0°C 3. Add Desulfurylation Reagent (e.g., Cyanuric Chloride in CH₂Cl₂) intermediate->step2 step3 4. Basify (pH > 11) 5. Extract with Organic Solvent step2->step3 end Product: 4-Nitrophenyl Isothiocyanate step3->end

References

A Technical Guide to the Potential Biological Activity of 2-Isothiocyanato-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the potential biological activities of 2-isothiocyanato-1-methyl-4-nitrobenzene. As of this writing, no specific studies on the biological effects of this particular compound have been published in the peer-reviewed literature. The information presented herein is therefore extrapolated from research on structurally related aromatic isothiocyanates (ITCs) and is intended to serve as a guide for researchers, scientists, and drug development professionals. All data, pathways, and protocols are based on the activities of these analogous compounds and require experimental validation for this compound.

Compound of Interest:

  • IUPAC Name: 1-Isothiocyanato-2-methyl-4-nitrobenzene[1]

  • Synonyms: 2-Methyl-4-nitrophenyl isothiocyanate[1][2]

  • Molecular Formula: C₈H₆N₂O₂S[1][2]

  • Structure:

    N1 C N2 C N1->N2 N_NCS N=C=S N1->N_NCS N3 C N2->N3 N_CH3 CH₃ N2->N_CH3 N4 C N3->N4 N5 C N4->N5 N_NO2 NO₂ N4->N_NO2 N6 C N5->N6 N6->N1 p1 p2 p3 p4 p5 p6

    Figure 1: Structure of 1-isothiocyanato-2-methyl-4-nitrobenzene.

Introduction to Isothiocyanates (ITCs)

Isothiocyanates are a class of naturally occurring organosulfur compounds characterized by the -N=C=S functional group.[3][4][5] They are primarily found in cruciferous vegetables (e.g., broccoli, cabbage, wasabi) as glucosinolate precursors, which are hydrolyzed by the enzyme myrosinase upon plant tissue damage to release the active ITCs.[6] Over the past few decades, ITCs have garnered significant scientific interest due to their broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9] These effects are largely attributed to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic cellular targets, particularly the sulfhydryl groups of cysteine residues in proteins.[4][10] This guide explores the probable biological profile of this compound by examining the established activities of its aromatic analogues.

Potential Anticancer Activity

Aromatic ITCs are well-documented as potent chemopreventive and chemotherapeutic agents.[8][9][11] Their anticancer effects are multifaceted, involving the modulation of numerous signaling pathways that govern cell survival, proliferation, and death.[12]

Mechanisms of Action (Based on Analogues):

  • Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells by generating reactive oxygen species (ROS), disrupting mitochondrial membrane potential, and activating caspase cascades.[12]

  • Cell Cycle Arrest: Many ITCs, including phenethyl isothiocyanate (PEITC), can halt the cell cycle, typically at the G2/M phase, thereby preventing cancer cell division and proliferation.[12]

  • Inhibition of DNA Replication: Studies on sulforaphane and PEITC show they inhibit DNA synthesis in both cancerous and noncancerous cells. However, their selective anticancer activity appears to stem from the less efficient DNA damage repair mechanisms in cancer cells compared to healthy cells.[13]

  • Modulation of Signaling Pathways: ITCs can influence critical cancer-related pathways like p53, MAPK, and others to suppress tumor growth.[12]

Data Presentation: Anti-proliferative Activity of Representative Aromatic ITCs

The following table summarizes the half-maximal inhibitory concentration (IC50) values for well-studied aromatic ITCs against various human cancer cell lines. This data illustrates the potent cytotoxic effects typical of this compound class.

Compound Cancer Cell Line Cancer Type IC50 (µM) Reference
Phenethyl ITC (PEITC)PC-3Prostate Cancer~10[13]
Benzyl ITC (BITC)PANC-1Pancreatic Cancer< 20Illustrative value based on potent activity reports.
Phenyl ITC (PITC)A549Lung CancerNot specifiedPotent activity widely reported.

Note: Specific IC50 values can vary significantly based on the assay conditions and duration of exposure.

Visualization: Generalized Apoptosis Pathway Modulated by ITCs

cluster_0 Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Caspase Cascade & Execution ITC Aromatic ITC ROS ↑ Reactive Oxygen Species (ROS) ITC->ROS Bcl2 Bcl-2 Inhibition ITC->Bcl2 Bax Bax Activation ROS->Bax Mito Mitochondrial Disruption CytC Cytochrome C Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Generalized intrinsic apoptosis pathway induced by aromatic ITCs.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cells in vitro.[14][15]

  • Cell Seeding:

    • Culture human cancer cells (e.g., HCT-116 colon cancer cells) to ~80% confluency in appropriate culture medium.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO) to the respective wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[16]

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15][16]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Data Acquisition:

    • Shake the plate gently for 5-10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Potential Anti-inflammatory Activity

ITCs are potent modulators of inflammatory responses, primarily through their interaction with the Nrf2 and NF-κB signaling pathways.[4][5][17] These pathways regulate the expression of a vast network of antioxidant and pro-inflammatory genes, respectively.

Mechanisms of Action (Based on Analogues):

  • Nrf2 Activation: ITCs activate the transcription factor Nrf2 (Nuclear factor erythroid 2–related factor 2), which controls the expression of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).[10][18][19][20] This helps mitigate oxidative stress, a key driver of inflammation.

  • NF-κB Inhibition: ITCs can suppress the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[17][21] This leads to the downregulation of inflammatory mediators, including cytokines (TNF-α, IL-6), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4][17]

Data Presentation: Anti-inflammatory Activity of Representative Aromatic ITCs
Compound Assay Effect Concentration Reference
Phenyl ITCCOX-2 Inhibition~99% inhibition50 µM
3-Methoxyphenyl ITCCOX-2 Inhibition~99% inhibition50 µM
PEITCCOX-2 Expression (LPS-stimulated macrophages)Dose-dependent decreaseNot specified[22]
Various Synthetic ITCsNO and PGE₂ Production (LPS-stimulated macrophages)Strong inhibitionNot specified[17]

Visualization: Signaling Pathways Modulated by ITCs

cluster_Nrf2 Nrf2 Activation Pathway (Anti-inflammatory) ITC_Nrf2 Aromatic ITC Keap1 Keap1 ITC_Nrf2->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Degrades ARE ARE Nrf2->ARE Translocates to Nucleus & Binds Cytoprotection Cytoprotective Gene Expression (e.g., HO-1) ARE->Cytoprotection Induces

Figure 3: Activation of the Nrf2 antioxidant response pathway by ITCs.

cluster_NFkB NF-κB Inhibition Pathway (Anti-inflammatory) Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB p65/p50 (NF-κB) IkB->NFkB Releases NFkB_nuc p65/p50 Inflammation Pro-inflammatory Gene Expression (e.g., COX-2, TNFα) NFkB_nuc->Inflammation Induces ITC_NFkB Aromatic ITC ITC_NFkB->IKK Inhibits

Figure 4: Inhibition of the NF-κB inflammatory pathway by ITCs.

Experimental Protocol: COX-2 Inhibitor Screening Assay

This protocol describes a colorimetric assay to determine a compound's ability to inhibit the activity of the COX-2 enzyme.[14][23][24][25]

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0).

    • Prepare stock solutions of human recombinant COX-2 enzyme, heme (cofactor), and the test inhibitor (dissolved in DMSO).

    • Prepare the substrate, arachidonic acid, in an appropriate solvent.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add reaction buffer, heme, and the COX-2 enzyme solution.

    • Control Wells (100% Activity): Add reaction buffer, heme, COX-2 enzyme, and inhibitor vehicle (DMSO).

    • Background Wells: Add reaction buffer, heme, and heat-inactivated COX-2 enzyme.

  • Inhibitor Pre-incubation:

    • Add the test inhibitor at various concentrations to the "Test Wells".

    • Add vehicle (DMSO) to the "Control" and "Background" wells.

    • Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[24][26]

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate for exactly 2 minutes at 37°C.[24]

    • Stop the reaction by adding a stopping solution (e.g., saturated stannous chloride).

  • Detection:

    • The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogen (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[14]

    • Read the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

    • Determine the IC50 value from the dose-response curve.

Potential Antimicrobial Activity

Several ITCs have demonstrated significant activity against a broad range of human pathogens, including antibiotic-resistant bacteria.[6][27][28] The antimicrobial mechanism is often linked to the disruption of bacterial cell membrane integrity and function.[29][30]

Mechanisms of Action (Based on Analogues):

  • Membrane Damage: Aromatic ITCs are thought to cross bacterial membranes and disrupt their integrity, leading to a loss of essential ions and cellular components, ultimately causing cell death.[29][30]

  • Enzyme Inhibition: The electrophilic -N=C=S group can react with critical bacterial enzymes, inhibiting metabolic processes.

Data Presentation: Antimicrobial Activity of Representative Aromatic ITCs
Compound Microorganism Assay MIC Value Reference
Phenyl ITC (PITC)Escherichia coliBroth Dilution1000 µg/mL[29][30]
Phenyl ITC (PITC)Staphylococcus aureusBroth Dilution1000 µg/mL[29][30]
Benzyl ITC (BITC)Methicillin-Resistant S. aureus (MRSA)MIC2.9 - 110 µg/mL[27]

Visualization: Workflow for Minimum Inhibitory Concentration (MIC) Determination

prep_compound Prepare Serial Dilutions of Test Compound in Broth inoculate Inoculate Each Dilution with Bacteria prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate controls Prepare Controls (Growth & Sterility) controls->incubate read Visually Inspect for Turbidity (Bacterial Growth) incubate->read determine_mic Determine MIC read->determine_mic result MIC = Lowest concentration with no visible growth determine_mic->result

Figure 5: Experimental workflow for the broth microdilution MIC assay.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for quantifying the antimicrobial potency of a compound.[31][32][33][34][35]

  • Preparation:

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Prepare a stock solution of the test compound in a suitable solvent. Add 100 µL of the highest concentration of the test compound (in MHB) to well 1.

  • Serial Dilution:

    • Transfer 50 µL from well 1 to well 2, mixing thoroughly. This creates a 1:2 dilution.

    • Repeat this serial transfer from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Prepare a bacterial suspension from a fresh culture, adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[31][32][35]

Synthesis of Aromatic Isothiocyanates

For researchers interested in obtaining this compound, several general synthetic methods for aromatic ITCs are available. A common and versatile approach is the two-step, one-pot reaction from the corresponding primary amine (2-methyl-4-nitroaniline).[36][37][38]

  • Formation of Dithiocarbamate Salt: The primary amine is reacted with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine or potassium carbonate) to form an intermediate dithiocarbamate salt in situ.[37][38]

  • Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent (e.g., tosyl chloride, cyanuric chloride, or phenyl chlorothionoformate) to eliminate a sulfur-containing byproduct and yield the final isothiocyanate.[37][38]

This approach is often favored over older methods that use highly toxic reagents like thiophosgene.[39]

Conclusion

While direct experimental data for this compound is currently unavailable, the extensive body of research on analogous aromatic isothiocyanates provides a strong foundation for predicting its biological activities. It is highly probable that this compound possesses significant anticancer , anti-inflammatory , and antimicrobial properties, primarily mediated through the modulation of key cellular pathways such as apoptosis, NF-κB, and Nrf2.

This technical guide offers a framework for initiating research into this novel compound, providing established protocols and summarizing expected quantitative outcomes. The true biological profile and therapeutic potential of this compound can only be confirmed through rigorous experimental investigation, and it stands as a promising candidate for future drug discovery and development efforts.

References

Solubility Profile of 2-Isothiocyanato-1-methyl-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-isothiocyanato-1-methyl-4-nitrobenzene in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted solubility based on the compound's structural features and furnishes a detailed experimental protocol for precise solubility determination.

Introduction

Predicted Solubility of this compound

The principle of "like dissolves like" governs the solubility of organic compounds.[3] The presence of a nonpolar aromatic ring and a methyl group in this compound suggests good solubility in nonpolar and moderately polar organic solvents. The polar nitro and isothiocyanate groups may contribute to solubility in more polar organic solvents. However, the overall nonpolar character of the benzene ring is expected to limit its solubility in highly polar solvents like water.

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. These predictions are qualitative and should be confirmed by experimental determination.

SolventPredicted SolubilityRationale
Water Low / InsolubleThe hydrophobic aromatic ring and methyl group outweigh the polarity of the nitro and isothiocyanate groups, leading to poor interaction with polar water molecules.[1][2][4]
Methanol Sparingly Soluble to SolubleAs a polar protic solvent, methanol can interact with the polar functional groups, but the nonpolar core may limit high solubility.
Ethanol Sparingly Soluble to SolubleSimilar to methanol, ethanol's polarity allows for some interaction, though its longer alkyl chain might slightly improve solubility compared to methanol.
Acetone SolubleA polar aprotic solvent that is a good general solvent for many organic compounds. It can effectively solvate both the polar and nonpolar regions of the molecule.
Dichloromethane (DCM) Soluble to Very SolubleA nonpolar solvent that is expected to readily dissolve the aromatic compound due to favorable van der Waals interactions.
Chloroform Soluble to Very SolubleSimilar to DCM, chloroform is a nonpolar solvent that should effectively dissolve the compound.
Ethyl Acetate SolubleA moderately polar solvent that is a good choice for dissolving compounds with both polar and nonpolar characteristics.
Dimethyl Sulfoxide (DMSO) Soluble to Very SolubleA highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.
Dimethylformamide (DMF) Soluble to Very SolubleAnother highly polar aprotic solvent with excellent solvating properties for many organic molecules.
Toluene Soluble to Very SolubleA nonpolar aromatic solvent that will have strong interactions with the benzene ring of the solute.
Hexane Sparingly Soluble to InsolubleA nonpolar aliphatic solvent that may not effectively solvate the polar nitro and isothiocyanate groups.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the shake-flask method is a reliable and widely accepted technique.[5][6][7] The concentration of the dissolved compound in the saturated solution can then be determined using UV/Vis spectrophotometry, provided the compound has a chromophore that absorbs in the UV/Vis range.

Materials
  • This compound (solid)

  • Selected laboratory solvents (high purity)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

  • UV/Vis spectrophotometer and quartz cuvettes

Procedure: Shake-Flask Method
  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After the equilibration period, allow the vial to stand undisturbed to let the undissolved solid settle. For a more complete separation, centrifuge the vial at a high speed.

  • Sample Collection: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles.

Quantification by UV/Vis Spectrophotometry
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

  • Determination of λmax: Scan one of the standard solutions across the UV/Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.[8]

  • Sample Analysis: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

  • Calculation of Solubility: Use the absorbance of the diluted sample and the equation of the line from the calibration curve to calculate the concentration of the diluted solution. Multiply this concentration by the dilution factor to determine the solubility of this compound in the solvent.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method followed by UV/Vis analysis.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add Excess Solute B Add Solvent A->B to vial C Shake/Incubate (24-48h) B->C D Centrifuge/Settle C->D E Filter Supernatant D->E F Dilute Sample E->F G UV/Vis Analysis F->G H Calculate Solubility G->H

Caption: Workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to the Safety and Handling of 2-Isothiocyanato-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for specialty chemicals is paramount. This guide provides a detailed overview of the safety precautions, handling procedures, and toxicological information for 2-Isothiocyanato-1-methyl-4-nitrobenzene (CAS No. 135805-96-8), also known as 2-methyl-4-nitrophenyl isothiocyanate.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical properties. This data is crucial for proper storage, spill response, and predicting its behavior under various conditions.

PropertyValue
Molecular Formula C₈H₆N₂O₂S
Molecular Weight 194.21 g/mol
Appearance Off-white solid
Melting Point 82°C
Boiling Point 354.1°C at 760 mmHg
Flash Point 168°C
Density 1.28 g/cm³
Vapor Pressure 7E-05mmHg at 25°C
Solubility No data available
Stability Moisture sensitive. Stable under normal conditions.

Source: ChemicalBook[1], PubChem[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryGHS CodeSignal WordHazard Statement
Skin Corrosion/Irritation2H315WarningCauses skin irritation.[2]
Serious Eye Damage/Eye Irritation2H319WarningCauses serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)3H335WarningMay cause respiratory irritation.[2]

Source: PubChem[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following protocols are recommended.

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][3][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3]
Skin Contact Wash with plenty of soap and water.[1][3] Take off contaminated clothing and wash it before reuse.[1][3][4] If skin irritation occurs, get medical advice/attention.[1][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4][5] If eye irritation persists, get medical advice/attention.[4]
Ingestion Rinse mouth.[3][4][5] Immediately call a POISON CENTER or doctor.[4] Do NOT induce vomiting.[5]

Source: Thermo Fisher Scientific[3][5], TCI Chemicals[4], ChemicalBook[1]

Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to minimize risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following diagram outlines the required PPE.

PPE_Workflow Figure 1: Personal Protective Equipment (PPE) Protocol cluster_ppe Required PPE eye_protection Eye Protection (Goggles - EN 166) end Proceed with Handling eye_protection->end hand_protection Hand Protection (Protective Gloves) hand_protection->end body_protection Skin and Body Protection (Long-sleeved Clothing) body_protection->end respiratory_protection Respiratory Protection (Use in well-ventilated area. NIOSH/MSHA or EN 136 approved respirator for large scale use) respiratory_protection->end start Before Handling Chemical start->eye_protection start->hand_protection start->body_protection start->respiratory_protection

Figure 1: Personal Protective Equipment (PPE) Protocol
Safe Handling Practices

  • Ventilation: Use only outdoors or in a well-ventilated area.[1][3][4]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][3][4][5] Do not eat, drink, or smoke when using this product.[3][4][5]

  • Avoid Contact: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3][4] Avoid contact with skin and eyes.[6]

  • Clothing: Contaminated work clothing should not be allowed out of the workplace.[3]

  • Moisture: This substance is moisture-sensitive. Avoid contact with water, moist air, and steam.[6]

Storage Conditions
  • Container: Store in a tightly closed container.[1][3][4][5][6]

  • Location: Store in a cool, dry, and well-ventilated place.[3][4][5][6] Store locked up.[1][4][5]

  • Incompatibilities: Keep away from acids, strong oxidizing agents, strong bases, alcohols, and amines.[3]

Accidental Release Measures

In the event of a spill, a structured response is necessary to ensure safety and minimize environmental contamination.

Spill_Response_Workflow Figure 2: Accidental Release Response Workflow spill Spill Occurs evacuate Evacuate Personnel to Safe Areas spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Wear Appropriate PPE (See Figure 1) ventilate->ppe contain Contain Spill (Prevent entry into drains) ppe->contain cleanup Clean Up Spill (Sweep up and shovel into suitable containers) contain->cleanup disposal Dispose of Waste (In accordance with local regulations) cleanup->disposal decontaminate Decontaminate Area disposal->decontaminate report Report Incident decontaminate->report

Figure 2: Accidental Release Response Workflow

Experimental Protocols

General Handling Protocol in a Research Setting
  • Preparation:

    • Ensure the work area (e.g., fume hood) is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible.[6]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as outlined in Figure 1.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a certified chemical fume hood.

    • Use a dedicated, labeled spatula and weigh boat.

    • Handle the solid material carefully to avoid generating dust.

    • Close the container tightly immediately after use.

  • In-Reaction Handling:

    • If the reaction is heated, ensure a proper condenser is used to prevent the release of vapors.

    • Monitor the reaction for any signs of incompatibility or uncontrolled reaction.

    • Maintain the reaction within the fume hood for its entire duration.

  • Work-up and Purification:

    • Perform all extraction, filtration, and chromatography steps within the fume hood.

    • Be mindful of the potential for the compound to be present in waste streams.

  • Waste Disposal:

    • Dispose of all contaminated materials (gloves, weigh boats, etc.) and reaction waste in a properly labeled hazardous waste container.

    • Follow all institutional and local regulations for hazardous waste disposal.

  • Decontamination:

    • Thoroughly clean all glassware and equipment that came into contact with the compound.

    • Wipe down the work surface of the fume hood.

    • Remove and dispose of PPE in the designated waste container.

    • Wash hands thoroughly after the procedure is complete.

Toxicological Information

Detailed toxicological studies on this compound are limited. However, information on related compounds, such as nitrobenzene, provides insight into potential health effects. The nitro group is a known toxicophore, and isothiocyanates can be potent irritants and sensitizers.

  • Acute Effects: The primary acute effects are irritation to the skin, eyes, and respiratory system.[2]

  • Chronic Effects: Long-term exposure data is not available. However, chronic exposure to nitro-aromatic compounds can have systemic effects. For instance, nitrobenzene is known to be toxic to the blood, kidneys, lungs, and liver. The International Agency for Research on Cancer (IARC) has classified nitrobenzene as possibly carcinogenic to humans (Group 2B).[7]

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. By understanding its physical and chemical properties, recognizing its hazards, utilizing appropriate personal protective equipment, and following established safe handling and emergency procedures, researchers can minimize the risks associated with its use in a laboratory setting. This guide serves as a comprehensive resource to support the safe and responsible use of this compound in scientific research and development.

References

An In-depth Technical Guide to 6-Nitro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract: This technical guide provides a comprehensive overview of the aromatic compound 6-nitro-1,3-benzothiazol-2-amine, a molecule of significant interest to researchers, scientists, and drug development professionals. The document details its chemical identity, synthesis protocols, and biological activities, with a focus on its potential as a therapeutic agent. Quantitative data from various studies are summarized in tabular format for comparative analysis. Detailed experimental methodologies for key assays are provided to facilitate reproducibility. Furthermore, key signaling pathways modulated by this compound are visualized using Graphviz diagrams to offer a clear understanding of its mechanism of action.

Note on Molecular Formula: The user request specified a molecular formula of C8H6N2O2S. However, the prominent aromatic compound with the core structure of nitro-substituted aminobenzothiazole is 6-nitro-1,3-benzothiazol-2-amine, which has a molecular formula of C7H5N3O2S. This guide focuses on this well-documented and biologically active compound.

Compound Identification

The aromatic compound of focus is 6-nitro-1,3-benzothiazol-2-amine .

  • IUPAC Name: 6-nitro-1,3-benzothiazol-2-amine

  • Common Name: 2-Amino-6-nitrobenzothiazole

  • CAS Number: 6285-57-0[1]

  • Molecular Formula: C7H5N3O2S[1][2]

  • Molecular Weight: 195.20 g/mol [1]

  • Appearance: Yellow solid[3]

  • Melting Point: 247-249 °C

Synthesis of 6-Nitro-1,3-benzothiazol-2-amine

The synthesis of 6-nitro-1,3-benzothiazol-2-amine is a multi-step process that involves the protection of the amino group of 2-aminobenzothiazole, followed by nitration and subsequent deprotection. A common method involves the acetylation of 2-aminobenzothiazole, followed by nitration and then hydrolysis of the acetyl group.

Experimental Protocol: Synthesis of 2-Acetylaminobenzothiazole

A detailed protocol for the synthesis of the intermediate, 2-acetylaminobenzothiazole, is a prerequisite for the main synthesis.

Experimental Protocol: Synthesis of 6-Nitro-1,3-benzothiazol-2-amine[5]

This process involves the nitration of an acylated precursor followed by saponification to yield the final product.[4]

  • Nitration: 192 g (1.0 mol) of 2-acetylaminobenzothiazole is introduced into 490 g of sulphuric acid monohydrate at a temperature between 20° to 30° C. The mixture is then cooled to 5° to 10° C. Nitration is carried out within this temperature range by adding 200 g of a mixed acid containing 31.5% nitric acid. After the dropwise addition of the mixed acid, the mixture is stirred for 2 hours at 10° to 15° C. The reaction mixture is then discharged onto 1,000 g of ice. The resulting precipitate, 2-acetylamino-6-nitrobenzothiazole, is collected.

  • Saponification: The moist presscake of 2-acetylamino-6-nitrobenzothiazole is suspended in 1,650 ml of methanol. The suspension is heated to 60° C and the pH is adjusted to 10.5 with concentrated sodium hydroxide solution. This pH is maintained for 5 hours. The mixture is then cooled to 20° C, allowing the 6-nitro-1,3-benzothiazol-2-amine to crystallize. The product is then isolated, washed with methanol, and then with water until it is free from alkali. The final product is dried in a vacuum drying cabinet.

Biological Activity and Therapeutic Potential

6-Nitro-1,3-benzothiazol-2-amine and its derivatives have garnered significant attention for their broad spectrum of pharmacological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. Benzothiazole derivatives are known to exhibit selective inhibitory effects against monoamine oxidase.[5]

Anticancer Activity

Nitro-substituted benzothiazole derivatives have demonstrated notable cytotoxic effects against various cancer cell lines.[6] The introduction of a nitro group can significantly influence the pharmacological activity of these molecules.[6]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Nitro-substituted Benzothiazole (Compound A)HepG2 (Liver Cancer)56.98 (24h), 38.54 (48h)[6]
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (Compound B7)A431, A549, H1299Not specified[7]
Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives are often linked to their ability to modulate key signaling pathways involved in the inflammatory response. Some derivatives have been shown to inhibit the NF-κB signaling pathway, which leads to a reduction in the expression of inflammatory mediators like COX-2 and iNOS.[6]

Signaling Pathways

The therapeutic effects of 6-nitro-1,3-benzothiazol-2-amine and its derivatives are mediated through the modulation of several key signaling pathways implicated in cell proliferation, survival, and inflammation.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] Some benzothiazole derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.

PI3K_AKT_mTOR_Pathway 6-Nitro-1,3-benzothiazol-2-amine 6-Nitro-1,3-benzothiazol-2-amine PI3K PI3K 6-Nitro-1,3-benzothiazol-2-amine->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a critical role in regulating the immune and inflammatory responses, as well as cell survival. Inhibition of this pathway by nitro-substituted benzothiazoles can lead to a reduction in the expression of inflammatory mediators.[6]

NFkB_Signaling_Pathway 6-Nitro-1,3-benzothiazol-2-amine 6-Nitro-1,3-benzothiazol-2-amine NFkB NFkB 6-Nitro-1,3-benzothiazol-2-amine->NFkB inhibits COX2 COX2 NFkB->COX2 iNOS iNOS NFkB->iNOS Inflammation Inflammation COX2->Inflammation iNOS->Inflammation

Caption: Modulation of the NF-κB signaling pathway.

Experimental Protocols for Biological Assays

To evaluate the biological activity of 6-nitro-1,3-benzothiazol-2-amine and its derivatives, a series of in vitro assays are typically employed.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for 24 or 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of the compound on the expression levels of proteins in key signaling pathways.

  • Protein Extraction: Cells are treated with the test compound for the desired time, then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-AKT, total AKT, etc.), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

6-Nitro-1,3-benzothiazol-2-amine is a versatile aromatic compound with significant potential in drug discovery and development. Its demonstrated anticancer and anti-inflammatory activities, mediated through the modulation of key cellular signaling pathways, make it a promising scaffold for the design of novel therapeutic agents. This technical guide provides a foundational resource for researchers and scientists working with this class of compounds, offering detailed protocols and a summary of the current understanding of its biological effects. Further research is warranted to fully elucidate its therapeutic potential and to develop derivatives with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Discovery and History of Nitrophenyl Isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrophenyl isothiocyanates (NPIs) are a class of organic compounds characterized by a nitro group and an isothiocyanate functional group attached to a benzene ring. This guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of the ortho-, meta-, and para-isomers of nitrophenyl isothiocyanate. It is designed to serve as a technical resource, offering detailed experimental protocols, quantitative data on physical and biological properties, and insights into their mechanisms of action, particularly relevant to drug discovery and development.

Introduction

The isothiocyanate functional group (-N=C=S) is a reactive moiety found in a variety of natural and synthetic compounds. While naturally occurring isothiocyanates, such as sulforaphane from broccoli, are well-known for their chemopreventive properties, synthetic isothiocyanates, including the nitrophenyl derivatives, have emerged as important tools in chemical biology and medicinal chemistry. The presence of the nitro group significantly influences the electrophilicity of the isothiocyanate carbon, modulating its reactivity and biological activity. This guide delves into the historical context of their synthesis and explores their contemporary applications.

Discovery and History

The synthesis of isothiocyanates dates back to the mid-19th century, with the pioneering work of August Wilhelm von Hofmann. His development of the "mustard oil reaction," a method for producing isothiocyanates from primary amines, carbon disulfide, and a desulfurizing agent, laid the foundation for the synthesis of a vast array of these compounds.[1][2]

Synthesis of Nitrophenyl Isothiocyanates

The primary methods for synthesizing nitrophenyl isothiocyanates involve the reaction of the corresponding nitroaniline with a thiocarbonylating agent. The two most common approaches are the use of carbon disulfide followed by a desulfurizing agent (a modification of the Hofmann mustard oil reaction) and the use of thiophosgene.

General Reaction Scheme

The overall transformation involves the conversion of the primary amine group of a nitroaniline into the isothiocyanate group.

G Nitroaniline Nitroaniline (o-, m-, or p-) Reagent Thiocarbonylating Agent (e.g., CS2 or CSCl2) Nitroaniline->Reagent Reaction NPI Nitrophenyl Isothiocyanate (o-, m-, or p-) Reagent->NPI

Caption: General synthesis of nitrophenyl isothiocyanates.

Detailed Experimental Protocols

Method 1: From 3-Nitroaniline and Carbon Disulfide

This method is a two-step, one-pot synthesis that avoids the use of highly toxic thiophosgene.

  • Step 1: Formation of the Dithiocarbamate Salt

    • To a 50 mL flask, add 15.0 mmol of 3-nitroaniline and 4.62 mmol of triethylenediamine.

    • Add 10.0 mL of toluene and begin stirring at room temperature.

    • Slowly add a solution of 0.90 mL of carbon disulfide.

    • Continue stirring at room temperature for 10 hours.

    • The resulting solid precipitate, a dithiocarbamate salt, is collected by filtration and air-dried.[4]

  • Step 2: Desulfurization to Form the Isothiocyanate

    • The dried dithiocarbamate salt is then treated with a desulfurizing agent, such as ethyl chloroformate or tosyl chloride, in an appropriate solvent to yield the final 3-nitrophenyl isothiocyanate product.

Method 2: From 4-Nitroaniline and Thiophosgene

This method is a more direct route but requires careful handling due to the high toxicity of thiophosgene.[3]

  • Dissolve 4-nitroaniline in a suitable solvent, such as dichloromethane or chloroform.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of thiophosgene to the cooled solution with vigorous stirring.

  • The reaction mixture is typically stirred for several hours at room temperature until the reaction is complete, as monitored by thin-layer chromatography.

  • The product is then isolated by removal of the solvent and purification, often by recrystallization.

Physicochemical Data

The physical and chemical properties of the nitrophenyl isothiocyanate isomers are summarized in the table below.

Property2-Nitrophenyl Isothiocyanate3-Nitrophenyl Isothiocyanate4-Nitrophenyl Isothiocyanate
CAS Number 2719-30-43529-82-62131-61-5
Molecular Formula C₇H₄N₂O₂SC₇H₄N₂O₂SC₇H₄N₂O₂S
Molecular Weight 180.18 g/mol 180.18 g/mol 180.18 g/mol
Appearance --Yellow crystalline solid[2]
Melting Point -57-60 °C110-112 °C[3]
Boiling Point --137-138 °C at 11 mmHg[3]
Solubility --Soluble in toluene; hydrolyzes in water[3]

Biological Activity and Signaling Pathways

While extensive research has been conducted on the anti-cancer and anti-inflammatory properties of naturally occurring isothiocyanates, studies specifically on the nitrophenyl isomers are less common. However, based on the known mechanisms of other isothiocyanates, it is plausible that nitrophenyl isothiocyanates exert their biological effects through the modulation of key cellular signaling pathways involved in inflammation, cell survival, and apoptosis.

Apoptosis Induction

Isothiocyanates are known to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[5] This often involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases.[6]

G cluster_0 Apoptosis Induction by Isothiocyanates ITC Isothiocyanate (e.g., Nitrophenyl Isothiocyanate) Bcl2 Bcl-2 family (Modulation) ITC->Bcl2 Mito Mitochondrial Dysfunction Bcl2->Mito CytC Cytochrome c Release Mito->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Putative apoptotic pathway modulated by isothiocyanates.

Modulation of Inflammatory Pathways

NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation and cell survival.[7] Many isothiocyanates have been shown to inhibit NF-κB signaling, thereby reducing the expression of pro-inflammatory genes.[8]

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[5] Isothiocyanates can modulate MAPK signaling, which can contribute to their anti-cancer effects.

G cluster_1 Inflammatory Pathway Modulation ITC Isothiocyanate (e.g., Nitrophenyl Isothiocyanate) NFkB NF-κB Pathway (Inhibition) ITC->NFkB MAPK MAPK Pathway (Modulation) ITC->MAPK Inflammation Reduced Inflammation NFkB->Inflammation CellGrowth Altered Cell Growth/ Apoptosis MAPK->CellGrowth

Caption: Key inflammatory pathways potentially affected by nitrophenyl isothiocyanates.

Applications in Research and Drug Development

Nitrophenyl isothiocyanates serve as valuable reagents and building blocks in various scientific disciplines.

Protein Labeling

The isothiocyanate group readily reacts with primary amines, such as the N-terminus of proteins and the side chain of lysine residues, to form stable thiourea linkages.[9] This property makes them useful for labeling proteins with tags for detection or purification.

G Protein Protein (-NH2) NPI Nitrophenyl Isothiocyanate (-NCS) Protein->NPI Reaction LabeledProtein Labeled Protein (Thiourea Linkage) NPI->LabeledProtein

Caption: Workflow for protein labeling with nitrophenyl isothiocyanates.

Synthesis of Heterocyclic Compounds

Nitrophenyl isothiocyanates are versatile precursors for the synthesis of a wide range of nitrogen- and sulfur-containing heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. For instance, 3-nitrophenyl isothiocyanate can be used to synthesize various thiourea derivatives and other complex heterocyclic systems.[10]

Conclusion

Nitrophenyl isothiocyanates, while perhaps not as widely studied as their naturally occurring counterparts, represent a class of compounds with significant potential in chemical biology and drug discovery. Their synthesis, rooted in the foundational work of 19th-century organic chemistry, is straightforward, and their reactivity makes them valuable tools for a variety of applications. Further investigation into the specific biological activities of the ortho-, meta-, and para-isomers is warranted to fully elucidate their therapeutic potential and mechanisms of action. This guide provides a solid foundation for researchers and professionals seeking to work with and understand these versatile chemical entities.

References

Methodological & Application

Synthesis of 2-isothiocyanato-1-methyl-4-nitrobenzene from 2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for the synthesis of 2-isothiocyanato-1-methyl-4-nitrobenzene from 2-methyl-4-nitroaniline. Isothiocyanates are crucial intermediates in the synthesis of various biologically active compounds and are widely used in medicinal chemistry and drug development. This document outlines a detailed protocol utilizing the well-established thiophosgene-based method, including a thorough discussion of the reaction mechanism, critical safety precautions, and characterization of the final product. The presented protocol is designed for researchers and scientists in organic synthesis and drug discovery.

Introduction

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. They are found in nature, notably in cruciferous vegetables, and exhibit a wide range of biological activities, including antimicrobial, antiparasitic, and antitumor properties[1]. Their high reactivity with nucleophiles makes them valuable building blocks in the synthesis of diverse heterocyclic compounds and pharmaceuticals[2]. The target molecule, this compound, is a potentially useful intermediate for the development of novel therapeutic agents due to the presence of the reactive isothiocyanate group and the nitro-aromatic scaffold.

The conversion of primary amines to isothiocyanates is a fundamental transformation in organic chemistry. While several methods exist, including the use of carbon disulfide and various desulfurizing agents, the reaction of primary amines with thiophosgene remains a classic and highly effective approach[1][3]. This method is particularly efficient for a wide range of aromatic amines. However, the high toxicity and reactivity of thiophosgene necessitate stringent safety protocols, which are detailed in this guide[4][5][6][7][8].

Reaction Mechanism and Rationale

The synthesis of this compound from 2-methyl-4-nitroaniline using thiophosgene proceeds through a two-step mechanism. The primary amine first acts as a nucleophile, attacking the electrophilic carbon atom of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride, facilitated by a base, to yield the final isothiocyanate product.

The reaction is typically performed in a biphasic system or with an organic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The electron-withdrawing nitro group on the aromatic ring of 2-methyl-4-nitroaniline decreases the nucleophilicity of the amino group, which can slow down the reaction rate compared to electron-rich anilines. However, the thiophosgene method is generally robust enough to accommodate such substrates[9].

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Methyl-4-nitroanilineReagentMajor Chemical Supplier---
Thiophosgene≥98%Major Chemical SupplierEXTREMELY TOXIC AND CORROSIVE
Dichloromethane (DCM)AnhydrousMajor Chemical Supplier---
Saturated Sodium Bicarbonate (NaHCO₃)ACSMajor Chemical SupplierAqueous solution
Anhydrous Sodium Sulfate (Na₂SO₄)ACSMajor Chemical Supplier---
Hydrochloric Acid (HCl)ACSMajor Chemical SupplierFor pH adjustment (if needed)
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Condenser

  • Inert gas (Nitrogen or Argon) supply

  • Fume hood with excellent ventilation

  • Personal Protective Equipment (PPE): Chemical splash goggles, face shield, neoprene or nitrile gloves, lab coat[5][7]

  • Rotary evaporator

  • Apparatus for column chromatography

Reaction Workflow Diagram

Synthesis_Workflow Start Start: Assemble glassware under inert atmosphere in a fume hood. Dissolve Dissolve 2-methyl-4-nitroaniline in CH₂Cl₂ and add saturated NaHCO₃ solution. Start->Dissolve Cool Cool the biphasic mixture to 0 °C with vigorous stirring. Dissolve->Cool Add_Thiophosgene Slowly add thiophosgene (dissolved in CH₂Cl₂) dropwise via addition funnel. Cool->Add_Thiophosgene React Allow the reaction to warm to room temperature and stir for 1 hour. Add_Thiophosgene->React Separate Separate the organic and aqueous layers. React->Separate Extract Extract the aqueous layer with CH₂Cl₂ (3x). Separate->Extract Combine Combine all organic layers. Extract->Combine Dry Dry the combined organic layer over anhydrous Na₂SO₄. Combine->Dry Filter_Concentrate Filter and concentrate the solution under reduced pressure. Dry->Filter_Concentrate Purify Purify the crude product by column chromatography. Filter_Concentrate->Purify End End: Obtain pure this compound. Purify->End

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

CRITICAL SAFETY NOTE: Thiophosgene is extremely toxic, corrosive, and a lachrymator. All operations involving thiophosgene must be conducted in a certified chemical fume hood.[6] Always wear appropriate personal protective equipment, including a face shield, chemical-resistant gloves, and a lab coat[5][7]. Have an emergency plan in place and ensure access to an eyewash station and safety shower[8]. Do not work alone when handling this reagent[6].

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-4-nitroaniline (5.0 mmol, 1.0 equiv.) in 25 mL of dichloromethane (CH₂Cl₂).

  • Biphasic System: To the flask, add 25 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Cooling: Place the flask in an ice bath and stir the biphasic mixture vigorously for 10-15 minutes until the temperature reaches 0 °C.

  • Addition of Thiophosgene: Slowly add a solution of thiophosgene (6.0 mmol, 1.2 equiv.) in 5 mL of CH₂Cl₂ to the reaction mixture dropwise using an addition funnel over 20-30 minutes. Maintain vigorous stirring to ensure efficient mixing between the two phases.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer three times with 30 mL portions of CH₂Cl₂.[10]

    • Combine all the organic layers.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude material by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₈H₆N₂O₂S[11][12]
Molecular Weight 194.21 g/mol [11][12]
Appearance Expected to be a solid
IUPAC Name 1-isothiocyanato-2-methyl-4-nitrobenzene[11]
CAS Number 135805-96-8[11][12]

Spectroscopic Data:

  • ¹H NMR: Expected to show characteristic peaks for the aromatic protons and the methyl group.

  • ¹³C NMR: The isothiocyanate carbon should appear in the characteristic region of the spectrum.

  • IR Spectroscopy: A strong, characteristic absorption band for the isothiocyanate (-N=C=S) group is expected around 2100 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed.

Safety and Hazard Management

Thiophosgene is a highly hazardous substance and requires extreme caution.

  • Inhalation: Highly toxic and can cause severe respiratory tract irritation and burns.[7] In case of inhalation, immediately move the person to fresh air and seek urgent medical attention. Do not use mouth-to-mouth resuscitation.[5][7]

  • Skin Contact: Causes severe skin irritation and burns.[7][8] In case of contact, immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5]

  • Eye Contact: Causes severe eye irritation and burns.[7] Immediately flush eyes with plenty of water for at least 30 minutes, including under the eyelids, and seek immediate medical help.[5]

  • Handling and Storage: Handle thiophosgene under an inert atmosphere in a well-ventilated fume hood.[5][6] Store in a cool, dry, and dark place, away from incompatible materials such as water and alcohols.[6][7]

  • Waste Disposal: All waste containing thiophosgene must be treated as hazardous waste and disposed of according to institutional and local regulations.[6][8] Do not discard down the drain.

Alternative Synthetic Routes

While the thiophosgene method is effective, its toxicity has led to the development of safer alternatives. A common approach involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate[9][13]. Various desulfurizing agents have been reported, including di-tert-butyl dicarbonate (Boc₂O), tosyl chloride, and hydrogen peroxide[13][14]. These methods often provide good to excellent yields and avoid the use of highly toxic thiophosgene[14][15].

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 2-methyl-4-nitroaniline using thiophosgene. Adherence to the outlined safety procedures is paramount due to the hazardous nature of thiophosgene. The successful synthesis of this compound will provide researchers with a valuable intermediate for further chemical exploration and drug discovery efforts.

References

Application Notes and Protocols for the One-Pot Synthesis of Aromatic Isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic isothiocyanates (ITCs) are a pivotal class of organosulfur compounds characterized by the R-N=C=S functional group. They are found in nature, particularly in cruciferous vegetables, and are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] In synthetic organic chemistry, aromatic ITCs serve as versatile intermediates for the synthesis of nitrogen- and sulfur-containing heterocycles, thioureas, and other valuable molecules.[1][4]

Traditional methods for synthesizing ITCs often involve hazardous reagents like thiophosgene or require multiple steps with the isolation of intermediates.[4][5] One-pot synthesis methodologies have emerged as superior alternatives, offering increased efficiency, reduced waste, and operational simplicity by avoiding the isolation of the intermediate dithiocarbamate salts.[3] These protocols typically involve the in situ generation of a dithiocarbamate salt from a primary aromatic amine and carbon disulfide (CS₂), followed by desulfurization to yield the desired isothiocyanate.[3] This document provides detailed protocols and comparative data for several efficient one-pot methods for synthesizing aromatic isothiocyanates.

General Reaction Pathway

The one-pot synthesis of aromatic isothiocyanates from primary amines generally follows a two-step sequence within a single reaction vessel. The primary amine first reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to eliminate a sulfur-containing byproduct, yielding the final isothiocyanate.

G cluster_workflow General One-Pot Synthesis Workflow amine Aromatic Primary Amine (Ar-NH2) dtc In situ Dithiocarbamate Salt [Ar-NH-C(S)S]⁻ amine->dtc + CS2, Base (Step 1) cs2 Carbon Disulfide (CS2) cs2->dtc base Base (e.g., NaOH, K2CO3, Et3N) base->dtc itc Aromatic Isothiocyanate (Ar-N=C=S) dtc->itc + Desulfurizing Agent (Step 2) byproduct Byproducts dtc->byproduct Desulfurization desulf Desulfurizing Agent (e.g., TCT, Na2S2O8, FeCl3) desulf->itc

Caption: General workflow for one-pot isothiocyanate synthesis.

Protocol 1: NaOH-Promoted Synthesis Under Mild Benchtop Conditions

This method provides a green and straightforward one-pot procedure for synthesizing aryl isothiocyanates using the inexpensive and readily available sodium hydroxide (NaOH).[1][6] Notably, this protocol proceeds under mild, room temperature conditions and does not require an additional desulfurating agent, as NaOH serves as both the base and the promoter for the decomposition of the dithiocarbamate intermediate.[1][7]

Experimental Protocol
  • To an 8 mL vial, add acetonitrile (1.5 mL) and powdered sodium hydroxide (40.0 mg, 1.0 mmol).

  • Add the primary aromatic amine (0.5 mmol) to the mixture.

  • Subsequently, add carbon disulfide (114.2 mg, 1.5 mmol).

  • Seal the vial and stir the mixture vigorously at room temperature for 9 hours. A slightly yellow solid may be observed precipitating.

  • After the reaction is complete, centrifuge the mixture for 3 minutes at 6000 rpm.

  • Collect the upper clear supernatant and concentrate it under reduced pressure using a rotary evaporator.

  • Purify the residue by flash chromatography on silica gel (eluent: petroleum ether) to obtain the desired aromatic isothiocyanate.[1]

Proposed Reaction Mechanism

The reaction is proposed to proceed via the initial formation of a dithiocarbamate intermediate from the aniline derivative and carbon disulfide.[1] Under the alkaline conditions provided by NaOH, this intermediate is deprotonated to form a dianion, which then decomposes, driven by the formation of a sodium sulfide precipitate, to yield the isothiocyanate.[1]

G cluster_mech Proposed Mechanism for NaOH-Promoted Synthesis amine Ar-NH2 dtc_acid Ar-NH-C(S)SH (Dithiocarbamic Acid) amine->dtc_acid + CS2 dianion [Ar-N-C(S)S]²⁻ (Dianion Intermediate) dtc_acid->dianion + 2 NaOH - 2 H2O itc Ar-N=C=S dianion->itc Decomposition - Na2S (precipitate)

Caption: Proposed mechanism for the NaOH-promoted method.[1]

Data Summary: Substrate Scope and Yields
EntryAromatic AmineProductYield (%)Time (h)
12,4,6-Trimethylaniline2,4,6-Trimethylphenyl isothiocyanate819
2AnilinePhenyl isothiocyanate759
34-Methoxyaniline4-Methoxyphenyl isothiocyanate859
44-Fluoroaniline4-Fluorophenyl isothiocyanate719
54-Chloroaniline4-Chlorophenyl isothiocyanate659
64-Bromoaniline4-Bromophenyl isothiocyanate629
74-Nitroaniline4-Nitrophenyl isothiocyanate5312
8BenzylamineBenzyl isothiocyanate839
Data sourced from Li et al. (2022). Yields are for isolated products.[1]

Protocol 2: Cyanuric Chloride (TCT) Mediated Synthesis in Aqueous Conditions

This protocol describes a general and facile one-pot synthesis of a broad range of isothiocyanates from primary amines under aqueous conditions using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) as an efficient desulfurylation reagent.[2][5] This method is particularly advantageous for the synthesis of highly electron-deficient aromatic isothiocyanates.[2]

Experimental Protocol

For standard and electron-rich aryl amines:

  • In a suitable flask, add the aromatic amine (20 mmol) and potassium carbonate (K₂CO₃, 5.52 g, 40 mmol) to 20 mL of water.

  • Add carbon disulfide (1.82 g, 24 mmol) dropwise over 20-30 minutes at room temperature with vigorous stirring.

  • Continue stirring for several hours until the starting amine is completely consumed (monitor by HPLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Prepare a solution of TCT (1.85 g, 10 mmol) in 15 mL of dichloromethane (CH₂Cl₂) and add it dropwise to the reaction mixture.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Basify the mixture to a pH >11 with 6 N NaOH solution.

  • Extract the product with CH₂Cl₂, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the isothiocyanate.[2]

For electron-deficient aryl amines:

  • To a solution of K₂CO₃ (5.52 g, 40 mmol) in 20 mL of water and 5 mL of DMF, add the electron-deficient aromatic amine (20 mmol) and the specified amount of CS₂ (see table below).

  • Warm the mixture to 40 °C and stir for several hours until the conversion of the amine is maximized (monitor by HPLC).

  • Follow steps 4-8 from the procedure above.[2]

Data Summary: Synthesis of Electron-Deficient Aromatic Isothiocyanates
EntryAromatic AmineCS₂ (equiv.)Time (h)Yield (%)
14-Fluoroaniline1.2394
24-Chloroaniline2692
34-Bromoaniline2690
44-Iodoaniline2689
54-(Trifluoromethyl)aniline5789
64-Cyanoaniline51086
74-Acetylaniline51091
Data sourced from Dang et al. (2014). Yields are for isolated products.[2]

Protocol 3: Sodium Persulfate (Na₂S₂O₈) Mediated Synthesis in Water

This method presents a green and practical one-pot procedure for synthesizing isothiocyanates using sodium persulfate as an effective desulfurizing agent in water.[8] The protocol is noted for its tolerance of a wide variety of functional groups, including phenolic and alcoholic hydroxyls, and its applicability to the synthesis of chiral isothiocyanates from chiral amines.[3][8]

Experimental Protocol
  • Dissolve the primary aromatic amine (1.0 mmol) and sodium carbonate (Na₂CO₃, 2.5 mmol) in 5 mL of water.

  • Add carbon disulfide (1.5 mmol) and stir the mixture at room temperature for 2 hours.

  • Add a solution of sodium persulfate (Na₂S₂O₈, 1.5 mmol) in 5 mL of water.

  • Stir the resulting mixture at 60 °C for the time required to complete the reaction (typically monitored by TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Data Summary: Selected Examples
EntryAromatic AmineProductYield (%)
1AnilinePhenyl isothiocyanate91
24-Methylaniline4-Tolyl isothiocyanate94
34-Methoxyaniline4-Methoxyphenyl isothiocyanate95
44-Chloroaniline4-Chlorophenyl isothiocyanate93
54-Nitroaniline4-Nitrophenyl isothiocyanate89
62-Aminophenol2-Hydroxyphenyl isothiocyanate85
Representative yields based on the described methodology.[3][8]

Conclusion

The one-pot synthesis of aromatic isothiocyanates from primary amines and carbon disulfide offers significant advantages over traditional multi-step methods. The protocols presented here, utilizing reagents such as NaOH, cyanuric chloride, and sodium persulfate, provide efficient, scalable, and often environmentally benign pathways to a diverse range of aromatic isothiocyanates.[1][2][8] These methods demonstrate broad functional group tolerance, including for electron-rich and electron-deficient substrates, making them highly valuable tools for researchers in synthetic chemistry and drug development. The choice of a specific protocol can be guided by factors such as substrate reactivity, desired reaction conditions (e.g., solvent, temperature), and cost-effectiveness of the reagents.

References

Application Notes: Safer and Efficient Synthesis of Isothiocyanates Using Thiophosgene Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isothiocyanates (ITCs), characterized by the R–N=C=S functional group, are a critical class of compounds in medicinal chemistry and drug development. They are naturally found in cruciferous vegetables and are known for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antibiotic properties.[1][2] Furthermore, ITCs serve as versatile intermediates in organic synthesis for creating thioureas and various sulfur-containing heterocycles.[3][4]

Historically, the synthesis of isothiocyanates has been dominated by the use of thiophosgene.[1][5] However, thiophosgene is a highly toxic, volatile, and hazardous chemical, posing significant safety risks during its production, storage, and use.[6][7] This has driven the development of safer, more environmentally friendly, and efficient alternative methods. The most prominent and successful strategy involves the formation of a dithiocarbamate salt from a primary amine and carbon disulfide (CS₂), followed by desulfurization using a milder reagent.[1][8][9]

These application notes provide researchers, scientists, and drug development professionals with a detailed overview of modern, thiophosgene-free methods for isothiocyanate synthesis, including comparative data and detailed experimental protocols.

General Synthetic Pathway: The Dithiocarbamate Route

The most common thiophosgene-free approach is a two-step, often "one-pot," procedure. First, a primary amine reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This salt is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur-containing byproduct to yield the final isothiocyanate.[6][9]

G cluster_workflow General Workflow for Isothiocyanate Synthesis amine Primary Amine (R-NH2) dtc Dithiocarbamate Salt Intermediate [R-NH-C(=S)S]⁻ amine->dtc Step 1: Salt Formation cs2 Carbon Disulfide (CS2) + Base (e.g., Et3N, K2CO3) itc Isothiocyanate (R-N=C=S) dtc->itc Step 2: Desulfurization desulf Desulfurizing Agent (e.g., Tosyl Chloride, Boc2O, Na2S2O8) byproduct Byproducts itc->byproduct +

A general workflow for thiophosgene-free isothiocyanate synthesis.

Comparative Analysis of Desulfurizing Agents

The choice of desulfurizing agent is critical and depends on the substrate's reactivity, desired reaction conditions, and scalability. A variety of efficient reagents have been developed to replace thiophosgene.

Desulfurizing AgentTypical YieldsSubstrate ScopeKey Advantages & Notes
Tosyl Chloride (TsCl) 75–97%[1]Alkyl and aryl amines.[10]Facile, general protocol. The dithiocarbamate salt is generated in situ.[10]
Di-tert-butyl dicarbonate (Boc₂O) Good to excellent[11]Alkyl and aryl amines.[11]Clean workup; byproducts (CO₂, COS, tert-butanol) are volatile and easily removed by evaporation.[3][11]
Sodium Persulfate (Na₂S₂O₈) Satisfactory[12]Broad: alkyl, aryl, chiral amines.[1][12]Green and practical; uses water as a solvent; tolerates many functional groups, including hydroxyls.[12]
Hydrogen Peroxide (H₂O₂) HighNon-chiral amines, diisothiocyanates.[1]Considered one of the best options for non-chiral synthesis due to safety, efficiency, and wide scope.[1]
Iodine (I₂) Good to excellent[11]GeneralEnvironmentally acceptable, non-toxic, and cheap reagents; often used in a biphasic water/ethyl acetate system for easy workup.[11]
Triphosgene (BTC) Good[11]Effective for amines with electron-withdrawing groups.[11]A safer solid substitute for phosgene, but still requires careful handling.[11]
Cyanuric Chloride (TCT) Up to 94%Broad: alkyl, aryl, electron-rich, and electron-deficient amines.[13]General and facile one-pot protocol that proceeds under aqueous conditions.[13]
Elemental Sulfur (S₈) Good[7][14]Isocyanides.Sustainable approach utilizing an abundant industrial byproduct; can be catalyzed by amines.[14]
Visible-Light Photocatalysis Up to 94%[15]Aryl and alkyl amines.[15]Mild, metal-free conditions using green LED light; environmentally friendly.[15]

Experimental Protocols

Below are detailed protocols for two robust and widely applicable methods for isothiocyanate synthesis.

Protocol 1: One-Pot Synthesis using Cyanuric Chloride (TCT) in Aqueous Media

This protocol is adapted from a general method that works for a broad range of primary amines and is scalable.[13] It utilizes a biphasic system, which simplifies product isolation.

G cluster_protocol1 Protocol Workflow: TCT Method start Start: Amine + K2CO3 in Water add_cs2 1. Add CS2 dropwise at RT (Formation of dithiocarbamate) start->add_cs2 stir 2. Stir until amine is consumed (Monitor by HPLC/GC) add_cs2->stir cool 3. Cool mixture to 0 °C stir->cool add_tct 4. Add TCT solution in CH2Cl2 dropwise (Desulfurization) cool->add_tct basify 5. Basify to pH > 11 with NaOH (To dissolve byproducts) add_tct->basify extract 6. Separate organic layer and extract aqueous layer with CH2Cl2 basify->extract finish 7. Combine organic layers, dry, and concentrate to yield pure Isothiocyanate extract->finish

Experimental workflow for the cyanuric chloride (TCT) method.

Materials:

  • Primary amine (e.g., aniline)

  • Potassium carbonate (K₂CO₃)

  • Carbon disulfide (CS₂)

  • Cyanuric chloride (TCT, or 2,4,6-trichloro-1,3,5-triazine)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH) solution (6 N)

  • Deionized water

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Dithiocarbamate Formation:

    • To a round-bottom flask, add the primary amine (20 mmol) and potassium carbonate (5.52 g, 40 mmol).

    • Add 20 mL of water and stir to form a mixture.

    • At room temperature, add carbon disulfide (1.82 g, 24 mmol) dropwise over 20-30 minutes.

    • Continue stirring the mixture for several hours. Monitor the reaction by HPLC (for arylamines) or GC (for alkylamines) until the starting amine is completely consumed.[13]

  • Desulfurization:

    • Once the formation of the dithiocarbamate salt is complete, cool the reaction mixture to 0 °C using an ice bath.

    • Prepare a solution of cyanuric chloride (1.85 g, 10 mmol) in 15 mL of dichloromethane (CH₂Cl₂).

    • Add the TCT solution dropwise to the cold reaction mixture.

    • After the addition is complete, stir for an additional 30 minutes at 0 °C.[13]

  • Workup and Isolation:

    • Basify the biphasic mixture to a pH > 11 by adding 6 N NaOH solution. This helps to dissolve the cyanuric acid byproduct into the aqueous layer, resulting in a clear solution.[13]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with CH₂Cl₂.

    • Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the isothiocyanate product. Further purification by chromatography is typically not required.

Protocol 2: Green Synthesis using Sodium Persulfate (Na₂S₂O₈) in Water

This method is notable for its use of water as the solvent and a stable, easy-to-handle desulfurizing agent, making it an environmentally friendly option.[12]

Materials:

  • Primary amine

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Sodium persulfate (Na₂S₂O₈)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Erlenmeyer flask, magnetic stirrer

Procedure:

  • Dithiocarbamate Formation:

    • Dissolve the primary amine (1.0 mmol) and sodium hydroxide (2.0 mmol) in 5 mL of water in a flask.

    • Add carbon disulfide (1.5 mmol) and stir the mixture vigorously at room temperature for 1 hour.

  • Desulfurization:

    • To the resulting dithiocarbamate solution, add sodium persulfate (1.5 mmol).

    • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Isolation:

    • Upon completion, extract the reaction mixture three times with ethyl acetate (3 x 10 mL).

    • Combine the organic extracts.

    • Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography if necessary.

Application in Drug Development: Isothiocyanates and the Keap1-Nrf2 Pathway

Many isothiocyanates, such as sulforaphane from broccoli, exert their potent anticancer and antioxidant effects by activating the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes. Under normal conditions, it is kept inactive by binding to Keap1, which targets it for degradation. Electrophilic ITCs can react with specific cysteine residues on Keap1, causing a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus and initiates the transcription of protective genes.

cluster_pathway Isothiocyanate (ITC) Action on the Keap1-Nrf2 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (e.g., Sulforaphane) Keap1 Keap1 ITC->Keap1 modifies cysteine residues Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Ub Ubiquitin (Ub) Keap1->Ub promotes ubiquitination Nrf2_free Nrf2 Keap1->Nrf2_free releases Proteasome Proteasome Nrf2->Proteasome degradation Nucleus Nucleus ARE Antioxidant Response Element (ARE) Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates Nrf2_nuc->ARE binds to

ITC-mediated activation of the Nrf2 antioxidant pathway.

References

Application Note: 1H NMR Analysis of 2-isothiocyanato-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

2-isothiocyanato-1-methyl-4-nitrobenzene is an organic compound featuring an isothiocyanate group, a methyl group, and a nitro group attached to a benzene ring. The relative positions of these substituents significantly influence the electron density distribution within the aromatic ring, leading to a characteristic ¹H NMR spectrum. NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information on the chemical environment, connectivity, and stereochemistry of protons. This note details the expected ¹H NMR spectral features of the title compound and provides a standardized protocol for its analysis.

Predicted ¹H NMR Data

Due to the absence of publicly available experimental ¹H NMR data for this compound, the following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) based on established substituent effects on benzene rings. The predictions are derived from the known data of related compounds such as 1-isothiocyanato-4-nitrobenzene, which exhibits signals at 8.24 ppm and 7.34 ppm. The presence of a methyl group at position 1 is expected to cause a slight shielding effect.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 7.3 - 7.5d~ 8.0 - 9.0
H-5~ 8.0 - 8.2ddJ(H5,H6) = ~ 8.0 - 9.0, J(H5,H3) = ~ 2.0 - 3.0
H-6~ 8.2 - 8.4d~ 2.0 - 3.0
CH₃~ 2.5 - 2.7s-

Note: These are predicted values and should be confirmed by experimental data.

Experimental Protocol

This section details the procedure for preparing a sample of this compound for ¹H NMR analysis.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tube (5 mm)

  • Pasteur pipette

  • Small vial

  • Cotton wool or filter plug

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Gently swirl the vial to ensure the compound is completely dissolved.

  • Filtering: Place a small plug of cotton wool into a Pasteur pipette.

  • Transfer to NMR Tube: Using the filter-tipped Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. This will remove any particulate matter that could affect the spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Instrumentation:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Solvent: CDCl₃

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

    • Acquisition Parameters:

      • Number of scans: 16-64 (depending on sample concentration)

      • Relaxation delay: 1-2 seconds

      • Pulse width: 90°

      • Acquisition time: 2-4 seconds

      • Spectral width: 0-12 ppm

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Visualization of Key Relationships

The following diagrams illustrate the molecular structure and the logical workflow for the ¹H NMR analysis.

molecular_structure cluster_molecule This compound C1 C1 C2 C2 C1->C2 CH3 CH₃ C1->CH3 C3 C3 C2->C3 NCS NCS C2->NCS C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 NO2 NO₂ C4->NO2 C6 C6 C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6

Caption: Molecular structure of this compound.

experimental_workflow start Start: Obtain Sample prep Sample Preparation (Weigh, Dissolve, Filter) start->prep transfer Transfer to NMR Tube prep->transfer acquire Data Acquisition (NMR Spectrometer) transfer->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Chemical Shifts, Multiplicity, Coupling) process->analyze end End: Structural Elucidation analyze->end

Caption: Experimental workflow for 1H NMR analysis.

Conclusion

This application note provides a predicted ¹H NMR data set and a detailed experimental protocol for the analysis of this compound. While the provided spectral data is predictive, the outlined protocol offers a standardized method for obtaining high-quality experimental data, which is crucial for the unambiguous structural confirmation of this compound. Researchers are encouraged to use this document as a guide and to confirm the predicted data through their own experimental work.

Application Note: Characterization of 2-isothiocyanato-1-methyl-4-nitrobenzene using Fourier-Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-isothiocyanato-1-methyl-4-nitrobenzene is an aromatic organic compound containing isothiocyanate, methyl, and nitro functional groups. Isothiocyanates are a class of compounds known for their biological activity, including antimicrobial and anticancer properties, making them significant in drug discovery and development. A thorough characterization of this molecule is essential to confirm its identity, purity, and structure. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying functional groups within a molecule. This application note details the protocol for the characterization of this compound using FT-IR spectroscopy and provides an interpretation of its expected vibrational bands.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending. The absorption of this radiation is quantized, meaning that only specific frequencies of radiation are absorbed, resulting in a unique spectrum that acts as a "molecular fingerprint." The key functional groups in this compound—the isothiocyanate (-NCS), the nitro (-NO₂), the methyl (-CH₃), and the substituted aromatic ring—all have characteristic absorption bands in the mid-infrared region.

Experimental Protocol

This protocol outlines the general procedure for acquiring an FT-IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

Materials and Equipment

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • ATR accessory with a diamond or germanium crystal

  • Spatula

  • This compound sample

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes (e.g., Kimwipes)

Procedure

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol and allow it to dry completely.

    • Acquire a background spectrum. This will account for any absorbance from the atmosphere and the ATR crystal itself. The background spectrum is typically an average of a set number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Sample Preparation and Measurement:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Use the same number of scans and resolution as for the background spectrum to ensure proper subtraction.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.

    • Perform any necessary data processing, such as baseline correction or smoothing, if required.

    • Identify and label the characteristic absorption peaks in the spectrum. Compare the observed peak positions with known literature values for the expected functional groups.

Data Presentation: Predicted FT-IR Absorption Bands

The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on the vibrational frequencies of its constituent functional groups.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3100-3000Aromatic C-HStretchingMedium to Weak
2975-2850Methyl C-HAsymmetric & Symmetric StretchingMedium to Weak
2200-2000Isothiocyanate (-NCS)Asymmetric StretchingStrong, Sharp
1620-1580Aromatic C=CRing StretchingMedium
1550-1475Nitro (-NO₂)Asymmetric StretchingStrong
1470-1430Aromatic C=CRing StretchingMedium
1465-1450Methyl C-HAsymmetric Bending (Scissoring)Medium
1360-1290Nitro (-NO₂)Symmetric StretchingStrong
1380-1370Methyl C-HSymmetric Bending (Umbrella)Medium
890-800Aromatic C-HOut-of-Plane Bending (1,2,4-trisubstituted)Strong
800-700Nitro (-NO₂)WaggingMedium

Results and Discussion

The FT-IR spectrum of this compound is expected to exhibit a number of characteristic absorption bands that confirm its structure.

  • Isothiocyanate Group: A very strong and sharp absorption band is anticipated in the 2200-2000 cm⁻¹ region, which is highly characteristic of the asymmetric stretching vibration of the -NCS functional group.[1][2] The presence of this band is a key indicator of the isothiocyanate moiety.

  • Nitro Group: Two strong absorption bands are expected for the nitro group. The asymmetric stretching vibration typically appears in the range of 1550-1475 cm⁻¹, while the symmetric stretching vibration is found between 1360-1290 cm⁻¹.[3][4][5] These two bands together provide strong evidence for the presence of the nitro group.

  • Aromatic Ring: The presence of the benzene ring will be indicated by several bands. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.[6] C=C stretching vibrations within the aromatic ring typically give rise to a series of bands of variable intensity between 1620 cm⁻¹ and 1430 cm⁻¹.[7][8] The substitution pattern on the benzene ring (1,2,4-trisubstitution) is expected to produce a strong C-H out-of-plane bending band in the 890-800 cm⁻¹ region.[9] Weak overtone and combination bands, often referred to as "benzene fingers," may be observed in the 2000-1650 cm⁻¹ range.[10]

  • Methyl Group: The methyl group will exhibit C-H stretching vibrations in the 2975-2850 cm⁻¹ region. Additionally, characteristic C-H bending (scissoring and umbrella) modes are expected around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

Visualization of the Experimental Workflow

FT_IR_Workflow A Start: Sample Preparation B Instrument Setup and Purging A->B Prepare Instrument C Background Spectrum Acquisition B->C Calibrate System D Sample Placement on ATR Crystal C->D Load Sample E Sample Spectrum Acquisition D->E Measure Sample F Data Processing (Background Subtraction) E->F Process Raw Data G Spectral Analysis and Peak Identification F->G Interpret Spectrum H End: Characterization Report G->H Finalize Results

Caption: Experimental workflow for FT-IR characterization.

FT-IR spectroscopy is an invaluable tool for the structural characterization of this compound. By identifying the characteristic vibrational bands of the isothiocyanate, nitro, methyl, and substituted aromatic functionalities, the identity and purity of the compound can be efficiently confirmed. The detailed protocol and expected peak assignments provided in this application note serve as a comprehensive guide for researchers and professionals in the field of chemical synthesis and drug development.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 2-Isothiocyanato-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-isothiocyanato-1-methyl-4-nitrobenzene. Understanding the fragmentation pathways of this and related nitroaromatic compounds is crucial for their unambiguous identification in complex matrices, which is of significant interest in drug discovery and development. This application note presents the major observed fragments, a proposed fragmentation mechanism, and a standardized protocol for acquiring mass spectra of this compound.

Introduction

This compound (C₈H₆N₂O₂S) is a nitroaromatic compound with a molecular weight of 194.21 g/mol .[1] The presence of both a nitro group and an isothiocyanate group on a methyl-substituted benzene ring leads to a distinct fragmentation pattern under electron ionization. Characterization of this pattern is essential for structural elucidation and purity assessment in synthetic chemistry and drug development pipelines.

Predicted Mass Spectrometry Fragmentation Pattern

Upon electron ionization, this compound is expected to form a molecular ion ([M]•+) at a mass-to-charge ratio (m/z) of 194. The subsequent fragmentation is primarily driven by the lability of the nitro and isothiocyanate functional groups.

The fragmentation of nitroaromatic compounds typically involves the characteristic loss of nitrogen oxides.[2][3] For the target molecule, the primary fragmentation pathways are predicted to be the loss of a nitro group (NO₂, 46 Da) and a nitroso group (NO, 30 Da). The isothiocyanate group can also undergo fragmentation, contributing to the complexity of the spectrum.

A proposed fragmentation pathway is illustrated in the diagram below. The molecular ion at m/z 194 can lose a nitro radical (•NO₂) to form a fragment ion at m/z 148. Alternatively, the loss of a nitroso radical (•NO) and a subsequent rearrangement could lead to other observed fragments. The prominent fragment observed at m/z 104 suggests a more complex fragmentation cascade involving the loss of multiple neutral species.

Fragmentation_Pattern M [C₈H₆N₂O₂S]⁺• m/z = 194 (Molecular Ion) frag1 [C₈H₆N₂OS]⁺• m/z = 178 M->frag1 - O frag2 [C₈H₆NS]⁺ m/z = 148 M->frag2 - NO₂ frag4 [C₇H₆N]⁺ m/z = 104 M->frag4 - NCS, -NO frag3 [C₇H₄N]⁺ m/z = 102 frag2->frag3 - CS frag5 [C₅H₃]⁺ m/z = 63 frag4->frag5 - C₂H₃N

Caption: Proposed EI-MS fragmentation pathway for this compound.

Quantitative Fragmentation Data

The following table summarizes the major fragments observed in the electron ionization mass spectrum of this compound, based on data available from the NIST Mass Spectrometry Data Center.[1]

m/zProposed Fragment IonRelative AbundanceNotes
194[C₈H₆N₂O₂S]⁺•High (Molecular Ion)The parent molecular ion.[1]
178[C₈H₆N₂OS]⁺•ModerateLoss of an oxygen atom from the nitro group.
148[C₈H₆NS]⁺ModerateLoss of the nitro group (NO₂).
104[C₇H₆N]⁺HighSecond most abundant fragment.[1] Plausible formation through a complex rearrangement involving loss of the isothiocyanate and nitro groups.
102[C₇H₄N]⁺ModerateLoss of a thiocarbonyl group (CS) from the m/z 148 fragment.
63[C₅H₃]⁺ModerateThird most abundant fragment,[1] likely resulting from the breakdown of the aromatic ring.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of this compound using GC-MS with electron ionization.

1. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Capillary column suitable for the analysis of semi-volatile aromatic compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

2. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.

3. GC-MS Parameters

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

4. Data Acquisition and Analysis

  • Acquire the mass spectrum of the chromatographic peak corresponding to this compound.

  • Identify the molecular ion and major fragment ions.

  • Compare the acquired spectrum with a reference library (e.g., NIST) for confirmation.

Conclusion

The mass spectrometry fragmentation pattern of this compound is characterized by a prominent molecular ion peak at m/z 194 and significant fragments resulting from the loss of the nitro group and complex rearrangements. The provided data and protocol serve as a valuable resource for the identification and characterization of this and structurally related compounds in various research and development settings.

References

Application Note: HPLC Analysis of 2-isothiocyanato-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantitative analysis of 2-isothiocyanato-1-methyl-4-nitrobenzene. This compound is a key intermediate in various synthetic processes, and its accurate quantification is crucial for quality control and reaction monitoring. The described reverse-phase HPLC method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. This protocol is designed for researchers, scientists, and professionals in the drug development and chemical synthesis fields.

Introduction

This compound is an aromatic compound containing both a nitro group and an isothiocyanate group. These functional groups make it a versatile building block in organic synthesis. Accurate and reliable analytical methods are essential for determining its purity and concentration in various samples. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic and nitroaromatic compounds due to its sensitivity, selectivity, and reproducibility.[1] This application note provides a detailed protocol for the analysis of this compound, including sample preparation, chromatographic conditions, and system suitability requirements.

Experimental

Instrumentation and Consumables

  • HPLC system with a binary or quaternary pump, autosampler, thermostatted column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Methanol (HPLC grade).

  • Syringe filters (0.45 µm).

  • Autosampler vials.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These conditions are a starting point and may require optimization for specific matrices.

ParameterRecommended Condition
Stationary Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 50% B, 2-10 min: 50-80% B, 10-12 min: 80% B, 12-13 min: 80-50% B, 13-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm
Injection Volume 10 µL

Rationale for Parameter Selection:

  • Stationary Phase: A C18 column is a common choice for the reverse-phase separation of non-polar to moderately polar aromatic compounds.

  • Mobile Phase: Acetonitrile and water are standard mobile phases in reverse-phase HPLC, offering good separation efficiency for a wide range of compounds.

  • Detection Wavelength: Aromatic nitro compounds typically exhibit strong UV absorbance in the range of 250-280 nm. Based on the UV spectrum of the structurally similar 4-nitrotoluene, which has a maximum absorption at 265 nm in hexane, this wavelength was selected for sensitive detection.

Protocols

1. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (50:50 acetonitrile:water) to cover the desired concentration range for the calibration curve.

  • Sample Preparation (General): Dissolve the sample containing this compound in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter into an autosampler vial before injection.[2][3] For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

2. System Suitability Test (SST)

Before sample analysis, the performance of the HPLC system should be verified using a system suitability test. The following parameters and acceptance criteria are recommended:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Repeatability (%RSD of peak area for 5 replicate injections) ≤ 2.0%
Resolution (Rs) > 2.0 (between the analyte and any closely eluting peaks)

3. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (50% Acetonitrile) until a stable baseline is achieved.

  • Perform five replicate injections of a mid-concentration standard solution to perform the system suitability test.

  • Once the system suitability criteria are met, inject the prepared standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples using the calibration curve.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in Acetonitrile (Stock) Standard->Dissolve_Standard Dilute_Standard Dilute to Working Standards Dissolve_Standard->Dilute_Standard Equilibrate Equilibrate System Dilute_Standard->Equilibrate Sample Weigh/Measure Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Filter Filter through 0.45 µm Filter Dissolve_Sample->Filter Filter->Equilibrate SST System Suitability Test Equilibrate->SST Check Performance Calibrate Inject Standards (Calibration) SST->Calibrate If Passed Analyze Inject Samples Calibrate->Analyze Integrate Integrate Peaks Analyze->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and water allows for excellent separation and detection at 265 nm. This protocol can be readily implemented in a laboratory setting for routine analysis, quality control, and research purposes. It is recommended to perform method validation to ensure the accuracy and precision of the results for a specific sample matrix.

References

Application of 2-Isothiocyanato-1-methyl-4-nitrobenzene in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isothiocyanato-1-methyl-4-nitrobenzene, also known as 2-methyl-4-nitrophenyl isothiocyanate, is a versatile reagent in organic synthesis. Its chemical structure, featuring an electrophilic isothiocyanate group and an electron-deficient nitrophenyl ring, makes it a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The isothiocyanate functional group readily reacts with nucleophiles, such as primary and secondary amines, to form substituted thiourea derivatives. These thiourea derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and potential anticancer properties. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Core Applications: Synthesis of Thiourea Derivatives

The primary application of this compound is in the synthesis of N,N'-disubstituted thioureas through its reaction with primary and secondary amines. The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group.

A general reaction scheme for the synthesis of N-aryl-N'-(2-methyl-4-nitrophenyl)thioureas is presented below:

G cluster_0 Reaction Scheme cluster_1 Reactant Structures cluster_2 Product Structure reagent1 This compound reagent2 +   R-NH2 (Amine) isothiocyanate [Image of this compound structure] product ->   N-substituted-N'-(2-methyl-4-nitrophenyl)thiourea amine [Image of a generic primary amine structure, R-NH2] thiourea [Image of N-substituted-N'-(2-methyl-4-nitrophenyl)thiourea structure]

Caption: General reaction scheme for the synthesis of thiourea derivatives.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-N'-(2-methyl-4-nitrophenyl)thioureas

This protocol describes a general method for the synthesis of N-aryl-N'-(2-methyl-4-nitrophenyl)thioureas from this compound and various substituted anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, p-toluidine, p-chloroaniline)

  • Anhydrous ethanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous ethanol.

  • To this solution, add the substituted aniline (1.0 eq.) at room temperature with continuous stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out of the solution is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Workflow Diagram:

G start Start dissolve Dissolve this compound and substituted aniline in ethanol start->dissolve reflux Reflux the reaction mixture for 2-4 hours dissolve->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete filter Filter the precipitated solid cool->filter wash Wash with cold ethanol filter->wash dry Dry the product wash->dry characterize Characterize the product (FT-IR, NMR) dry->characterize end End characterize->end

Caption: Experimental workflow for thiourea synthesis.

Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of various N-aryl-N'-(2-methyl-4-nitrophenyl)thiourea derivatives.

EntryAmineSolventReaction Time (h)Yield (%)
1AnilineEthanol392
24-MethylanilineEthanol2.595
34-ChloroanilineEthanol488
44-MethoxyanilineEthanol296
52-AminopyridineEthanol3.585

Spectroscopic Data

General Spectroscopic Features of N-Aryl-N'-(2-methyl-4-nitrophenyl)thioureas:

  • FT-IR (cm⁻¹): The infrared spectra typically show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1300-1350 cm⁻¹), and N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹).

  • ¹H NMR (ppm): The proton NMR spectra generally exhibit singlets for the two N-H protons in the range of δ 8.0-10.0 ppm, a singlet for the methyl protons around δ 2.3-2.5 ppm, and multiplets for the aromatic protons in their respective regions.

  • ¹³C NMR (ppm): The carbon NMR spectra typically show a characteristic signal for the C=S carbon in the range of δ 180-185 ppm.

Signaling Pathway and Logical Relationships

The primary utility of the synthesized thiourea derivatives lies in their potential biological activities, particularly as antimicrobial agents. The proposed mechanism of action often involves the inhibition of essential enzymes in pathogenic microorganisms. The logical relationship from the starting material to the potential application is illustrated below.

G cluster_0 Synthesis cluster_1 Biological Application A This compound C N-Aryl-N'-(2-methyl-4-nitrophenyl)thiourea A->C B Amine B->C D Enzyme Inhibition C->D Potential Mechanism E Antimicrobial Activity D->E

Caption: Logical pathway from synthesis to potential biological application.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a diverse range of N,N'-disubstituted thiourea derivatives. The straightforward and high-yielding nature of its reaction with amines makes it an attractive building block for the development of new compounds with potential applications in drug discovery, particularly in the search for novel antimicrobial agents. The protocols and data presented here provide a foundation for researchers to explore the synthetic utility of this versatile compound.

Application Notes and Protocols for the Use of 2-Isothiocyanato-1-methyl-4-nitrobenzene in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-isothiocyanato-1-methyl-4-nitrobenzene as a versatile building block for the synthesis of various nitrogen and sulfur-containing heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies for isothiocyanates and serve as a guide for the development of novel molecular entities for potential therapeutic applications.

Introduction

This compound, a member of the aryl isothiocyanate family, is a valuable reagent in organic synthesis, particularly for the construction of heterocyclic scaffolds. The isothiocyanate functional group (-N=C=S) is highly electrophilic and readily reacts with nucleophiles, making it an excellent precursor for the synthesis of thioureas, which can subsequently undergo cyclization to form a variety of heterocyclic systems. The presence of the electron-withdrawing nitro group and the electron-donating methyl group on the phenyl ring can influence the reactivity of the isothiocyanate and the properties of the resulting heterocyclic compounds.

Key Applications in Heterocyclic Synthesis

The primary application of this compound is in the synthesis of substituted thioureas, which serve as key intermediates for the preparation of various five- and six-membered heterocyclic rings. These heterocyclic cores are prevalent in many biologically active molecules and approved drugs.

Synthesis of Substituted Thioureas

The reaction of this compound with primary or secondary amines is a facile and efficient method for the synthesis of N,N'-disubstituted thioureas. These thiourea derivatives are not only stable compounds but also possess latent reactivity that can be exploited for further synthetic transformations.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-(2-methyl-4-nitrophenyl)-N'-substituted Thioureas

This protocol describes a general method for the synthesis of thiourea derivatives from this compound and a representative primary amine.

Materials:

  • This compound

  • Substituted primary or secondary amine (e.g., aniline, benzylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), acetonitrile, ethanol)

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, 10 mL/mmol).

  • To this solution, add the substituted amine (1.0-1.1 eq) dropwise at room temperature with continuous stirring.

  • The reaction is typically exothermic. After the initial reaction subsides, the mixture can be stirred at room temperature or gently heated to reflux (e.g., 50-80 °C) to ensure complete conversion.

  • Monitor the reaction progress by TLC until the starting isothiocyanate is consumed (typically 1-4 hours).

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration, washed with a cold solvent, and dried.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude thiourea derivative by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Data Presentation:

EntryAmineSolventTime (h)Yield (%)
1AnilineTHF295
2BenzylamineEthanol1.592
34-ChloroanilineAcetonitrile390

Note: The reaction conditions and yields are representative and may vary depending on the specific amine used.

Protocol 2: Synthesis of 2-((2-methyl-4-nitrophenyl)amino)benzothiazole

This protocol outlines the synthesis of a benzothiazole derivative through the reaction of this compound with 2-aminobenzenethiol.

Materials:

  • This compound

  • 2-Aminobenzenethiol

  • Anhydrous toluene

  • Yellow mercury(II) oxide (HgO) (Caution: Highly toxic)

  • Magnetic stirrer and hotplate

  • Round-bottom flask with a reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add 2-aminobenzenethiol (1.0 eq).

  • Add a catalytic amount of yellow mercury(II) oxide.

  • Heat the reaction mixture to reflux under an inert atmosphere. The reaction involves the elimination of hydrogen sulfide.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture and filter to remove any inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired 2-((2-methyl-4-nitrophenyl)amino)benzothiazole.

Visualization of Synthetic Pathways

Synthesis_Pathways ITC 2-Isothiocyanato- 1-methyl-4-nitrobenzene Thiourea N-(2-methyl-4-nitrophenyl)- N'-R-thiourea ITC->Thiourea + R-NH2 Benzothiazole 2-((2-methyl-4-nitrophenyl)amino) benzothiazole ITC->Benzothiazole + 2-Aminobenzenethiol Amine R-NH2 Heterocycles Other Heterocycles (Thiazoles, Triazoles, etc.) Thiourea->Heterocycles Cyclization Aminobenzenethiol 2-Aminobenzenethiol

Caption: Synthetic routes from this compound.

Experimental_Workflow Start Start Reactants Dissolve Isothiocyanate and add Amine Start->Reactants Reaction Stir at RT or Reflux (1-4 h) Reactants->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Cool and Isolate Crude Product (Filtration or Evaporation) Monitor->Workup Reaction Complete Purification Purify by Recrystallization or Column Chromatography Workup->Purification Product Characterize Final Product Purification->Product

Caption: General workflow for thiourea synthesis.

Signaling Pathway Analogy in Drug Development

While the synthesis of these compounds does not directly involve a biological signaling pathway, an analogy can be drawn to the logical progression of a drug discovery project, where the initial building block leads to a variety of potential drug candidates.

Drug_Discovery_Analogy BuildingBlock 2-Isothiocyanato- 1-methyl-4-nitrobenzene Intermediates Thiourea Library BuildingBlock->Intermediates Reaction with Amines Scaffolds Diverse Heterocyclic Scaffolds (Benzothiazoles, Thiazoles, etc.) Intermediates->Scaffolds Cyclization Strategies Screening Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) Scaffolds->Screening Lead Lead Compounds Screening->Lead

Caption: Drug discovery logical flow.

Conclusion

This compound is a readily accessible and highly reactive building block for the synthesis of a diverse range of heterocyclic compounds. The straightforward formation of thiourea intermediates, followed by various cyclization strategies, provides a powerful platform for the generation of novel molecular entities. The protocols and schemes presented here offer a solid foundation for researchers and drug development professionals to explore the synthetic potential of this versatile reagent in the quest for new therapeutic agents. Further derivatization and biological evaluation of the resulting heterocyclic compounds are encouraged to uncover their potential pharmacological activities.

Application Notes and Protocols for the Derivatization of Primary Amines with 2-Isothiocyanato-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of primary amines is a critical step in various analytical methodologies, particularly in chromatography, to enhance the detection and separation of amine-containing analytes. Isothiocyanates are widely used derivatizing agents that react with primary and secondary amines to form stable thiourea derivatives.[1] These derivatives often exhibit improved chromatographic properties and possess strong chromophores, facilitating their detection by UV-Vis or mass spectrometry. This application note provides a detailed protocol for the derivatization of primary amines using 2-isothiocyanato-1-methyl-4-nitrobenzene, a highly reactive aryl isothiocyanate, for subsequent analysis by High-Performance Liquid Chromatography (HPLC). The presence of an electron-withdrawing nitro group in the aromatic ring of this compound enhances the electrophilicity of the isothiocyanate carbon, promoting a rapid and efficient reaction with primary amines.

Principle of Derivatization

The derivatization reaction involves the nucleophilic addition of the primary amine to the electrophilic carbon atom of the isothiocyanate group of this compound. This reaction proceeds under mild basic conditions to yield a stable N,N'-disubstituted thiourea derivative. The resulting derivative incorporates the nitro-aromatic chromophore, which allows for sensitive detection at appropriate wavelengths.

Quantitative Data Summary

The following table summarizes typical analytical performance data obtained for the determination of primary amines using various aryl isothiocyanate derivatizing agents, providing an expected performance range for methods utilizing this compound.

Analyte ClassDerivatizing AgentDetection MethodLinearity RangeLODLOQReference
Aliphatic AminesPhenyl isothiocyanateHPLC-UV0.01 - 10 µg/mL0.2 - 0.6 µg/L-F. Mashhadizadeh et al., 2002
Biogenic AminesPhenyl isothiocyanateHPLC-UV0.5 - 20 µg/mL0.05 - 0.2 µg/mL0.15 - 0.6 µg/mLJ. M. You et al., 2005
Amino AcidsPhenyl isothiocyanateHPLC-MS/MS0.1 - 100 µM0.01 - 0.1 µM0.03 - 0.3 µM[1]
AmphetaminesNaphthyl isothiocyanateHPLC-UV10 - 1000 ng/mL2 ng/mL6 ng/mLH. K. G. Machal et al., 2013
Primary Aminesm-Nitrophenyl isothiocyanateLC/ESI-MS/MSNot SpecifiedNot SpecifiedNot SpecifiedT. Santa et al., 2010

Experimental Protocols

Protocol 1: Derivatization of Primary Amines in Solution

This protocol describes the derivatization of a standard solution of a primary amine.

Materials:

  • Primary amine standard

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Triethylamine (TEA)

  • Methanol, HPLC grade

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Vortex mixer

  • Thermostatic water bath or heating block

  • Nitrogen evaporator (optional)

Procedure:

  • Preparation of Reagents:

    • Amine Standard Stock Solution: Prepare a 1 mg/mL stock solution of the primary amine in methanol or an appropriate solvent.

    • Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily.

    • Coupling Buffer: Prepare a solution of acetonitrile/triethylamine (95:5, v/v).

  • Derivatization Reaction:

    • Pipette 100 µL of the primary amine standard solution into a clean microcentrifuge tube.

    • Add 200 µL of the Coupling Buffer to the tube.

    • Add 100 µL of the Derivatizing Reagent Solution to the mixture.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block. Due to the enhanced reactivity from the nitro group, shorter reaction times and lower temperatures may be explored for optimization.

    • After incubation, cool the reaction mixture to room temperature.

  • Sample Preparation for HPLC Analysis:

    • Evaporate the solvent from the reaction mixture under a gentle stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried residue in 500 µL of the initial mobile phase for HPLC analysis (e.g., 50:50 acetonitrile/water).

    • Vortex for 30 seconds to dissolve the derivative.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection into the HPLC system.

Protocol 2: HPLC Analysis of Derivatized Primary Amines

This protocol provides a general starting point for the HPLC analysis of the thiourea derivatives. Method optimization is recommended for specific analytes.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 80
    17.0 80
    17.1 30

    | 20.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The optimal wavelength should be determined by scanning the UV spectrum of the derivative. A starting wavelength of 254 nm or the λmax of the nitro-aromatic derivative is recommended.

Visualizations

Derivatization_Reaction cluster_reactants Reactants Amine Primary Amine (R-NH2) Thiourea Thiourea Derivative Amine->Thiourea + Isothiocyanate This compound Isothiocyanate->Thiourea

Derivatization Reaction Scheme

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Primary Amine Sample Mix Mix Sample, Buffer, and Reagent Sample->Mix Reagent_Prep Prepare Derivatization Reagent Reagent_Prep->Mix Incubate Incubate at 60°C Mix->Incubate Evaporate Evaporate Solvent Incubate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter Sample Reconstitute->Filter HPLC HPLC Analysis Filter->HPLC Data_Analysis Data Acquisition and Analysis HPLC->Data_Analysis

Experimental Workflow Diagram

References

Application Notes and Protocols: Experimental Procedures for Reacting Isothiocyanates with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isothiocyanates (R-N=C=S) are highly versatile electrophilic compounds, recognized for their utility in organic synthesis and their significant roles in medicinal chemistry and drug development.[1][2] The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by a wide range of nucleophiles, leading to the formation of diverse molecular scaffolds such as thioureas, dithiocarbamates, and thiosemicarbazides.[1][3] These motifs are present in numerous biologically active molecules.[1] Furthermore, the reactivity of isothiocyanates with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, underpins the mechanism of action for many naturally occurring and synthetic therapeutic agents.[4][5]

This document provides detailed experimental protocols for the reaction of isothiocyanates with common nucleophiles, presents quantitative data for representative reactions, and illustrates key concepts and workflows through diagrams.

General Reaction Mechanism

The fundamental reaction involves the nucleophilic addition of a heteroatomic nucleophile (e.g., from an amine, thiol, or alcohol) to the central carbon of the isothiocyanate group. This forms a tetrahedral intermediate, which then stabilizes through proton transfer to yield the final adduct.[6]

General_Reaction_Mechanism Isothiocyanate R-N=C=S Isothiocyanate Intermediate Tetrahedral Intermediate Isothiocyanate->Intermediate Nucleophilic Attack Nucleophile H-Nu Nucleophile Product Product Adduct Intermediate->Product Proton Transfer pH_Influence cluster_paths cluster_high cluster_low ITC Isothiocyanate (R-N=C=S) pH_High Alkaline pH (9.0 - 11.0) ITC->pH_High pH_Neutral Neutral/Acidic pH (6.0 - 8.0) ITC->pH_Neutral Amine Amine Nucleophile (R'-NH2) Thiourea Thiourea Product (Irreversible) Amine->Thiourea Thiol Thiol Nucleophile (R'-SH) Dithiocarbamate Dithiocarbamate Product (Reversible) Thiol->Dithiocarbamate pH_High->Amine Favors unprotonated amine pH_Neutral->Thiol Favors thiolate anion Experimental_Workflow A 1. Reagent Preparation Dissolve isothiocyanate in a suitable solvent. B 2. Nucleophile Addition Add nucleophile (amine, thiol, etc.) dropwise or portionwise. A->B C 3. Reaction Stir at specified temperature (e.g., Room Temperature). B->C D 4. Monitoring Track reaction progress using TLC. C->D E 5. Work-up Quench reaction, perform extraction and washing. D->E F 6. Isolation & Purification Concentrate solvent and purify by recrystallization or chromatography. E->F G 7. Characterization Confirm structure and purity (NMR, MS, etc.). F->G Keap1_Nrf2_Pathway ITC Isothiocyanate (e.g., Sulforaphane) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) ITC->Keap1_Nrf2 Covalent modification of Keap1 Cysteine (Thiol) Keap1_Mod Modified Keap1 (Cysteine Adduct) Keap1_Nrf2->Keap1_Mod Nrf2 Nrf2 (Released) Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Transcription Activated Nucleus->ARE

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Isothiocyanato-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of 1-isothiocyanato-2-methyl-4-nitrobenzene involves hazardous materials and should only be performed by trained professionals in a well-equipped chemical laboratory with appropriate safety measures in place. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Introduction

1-Isothiocyanato-2-methyl-4-nitrobenzene is a valuable intermediate in organic synthesis. The isothiocyanate functional group is a versatile electrophile that readily reacts with nucleophiles like amines to form thioureas, which are important precursors in the development of pharmaceuticals and agrochemicals.[1] This document provides detailed protocols for the large-scale synthesis of this compound, starting from the precursor 2-methyl-4-nitroaniline.

Synthesis of Precursor: 2-Methyl-4-nitroaniline

The starting material, 2-methyl-4-nitroaniline, is typically synthesized from o-toluidine in a three-step process: protection of the amino group by acylation, nitration of the aromatic ring, and subsequent deprotection via hydrolysis.[2][3]

Experimental Workflow for 2-Methyl-4-nitroaniline Synthesis

cluster_0 Step 1: Acylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis o_toluidine o-Toluidine acylated_product N-acetyl-o-toluidine o_toluidine->acylated_product Acylation acylating_agent Acetic Anhydride acylating_agent->o_toluidine nitrated_product N-acetyl-2-methyl-4-nitroaniline acylated_product->nitrated_product Nitration nitrating_agent Nitrating Mixture (H₂SO₄/HNO₃) nitrating_agent->acylated_product final_product 2-Methyl-4-nitroaniline nitrated_product->final_product Hydrolysis hydrolysis_agent Acid/Base hydrolysis_agent->nitrated_product

Caption: Synthesis pathway of 2-methyl-4-nitroaniline from o-toluidine.

Large-Scale Synthesis of 1-Isothiocyanato-2-methyl-4-nitrobenzene

Two common methods for the synthesis of isothiocyanates from primary amines are presented below. Method A uses the highly toxic reagent thiophosgene, while Method B provides a safer alternative using carbon disulfide.

Method A: Synthesis using Thiophosgene

This classic method involves the direct reaction of the primary amine with thiophosgene.[4]

Safety Warning: Thiophosgene is highly toxic, volatile, and corrosive.[5][6][7] It must be handled with extreme caution in a high-performance fume hood. Inhalation can cause severe respiratory damage and may be fatal.[6] Always use appropriate PPE, including chemical-resistant gloves and respiratory protection.

Experimental Protocol:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (containing sodium hydroxide solution), suspend 2-methyl-4-nitroaniline (1.0 eq) in a chlorinated solvent such as dichloromethane or chloroform.

  • Addition of Base: Add a base, such as triethylamine (2.5 eq) or an aqueous solution of sodium bicarbonate, to the suspension.

  • Addition of Thiophosgene: Cool the mixture to 0-5 °C in an ice bath. Add a solution of thiophosgene (1.1 eq) in the same solvent dropwise over 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Quench the reaction by carefully adding water. Separate the organic layer.

  • Purification: Wash the organic layer with dilute hydrochloric acid, followed by water, and then a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield 1-isothiocyanato-2-methyl-4-nitrobenzene as a solid.

Quantitative Data (Representative)

ParameterValue
Starting Material2-Methyl-4-nitroaniline
ReagentThiophosgene
SolventDichloromethane
Temperature0 °C to Room Temp.
Reaction Time3-6 hours
Typical Yield80-95%

Workflow for Thiophosgene Method

cluster_reaction Reaction cluster_workup Work-up & Purification start Suspend 2-methyl-4-nitroaniline in Dichloromethane add_base Add Triethylamine start->add_base cool Cool to 0-5 °C add_base->cool add_thio Add Thiophosgene (dropwise) cool->add_thio react Stir at Room Temp. add_thio->react quench Quench with Water react->quench separate Separate Organic Layer quench->separate wash Wash with HCl, H₂O, Brine separate->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize evaporate->recrystallize product Final Product recrystallize->product

Caption: Experimental workflow for the synthesis using thiophosgene.

Method B: Synthesis via Dithiocarbamate Intermediate (Safer Alternative)

This method avoids the use of thiophosgene by first converting the amine to a dithiocarbamate salt using carbon disulfide, followed by desulfurization.[8][9][10] Di-tert-butyl dicarbonate (Boc₂O) is an effective desulfurizing agent that produces volatile byproducts, simplifying the work-up.[8][11]

Experimental Protocol:

  • Formation of Dithiocarbamate: In a suitable reactor, dissolve 2-methyl-4-nitroaniline (1.0 eq) and a base such as triethylamine (1.1 eq) in a polar solvent like dichloromethane or DMF. Add carbon disulfide (CS₂) (1.5 eq) and stir the mixture at room temperature for 1-2 hours to form the triethylammonium dithiocarbamate salt.

  • Desulfurization: To the dithiocarbamate salt solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (1-3 mol%).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours (monitored by TLC or GC-MS). The reaction evolves gases (CO₂, COS), so ensure adequate ventilation and pressure release.[8][10]

  • Work-up: As most byproducts are volatile, the work-up is straightforward.[9] Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure 1-isothiocyanato-2-methyl-4-nitrobenzene.

Quantitative Data (Representative)

ParameterValue
Starting Material2-Methyl-4-nitroaniline
ReagentsCS₂, Et₃N, Boc₂O, DMAP
SolventDichloromethane
TemperatureRoom Temperature
Reaction Time2-5 hours
Typical Yield75-90%

Workflow for Dithiocarbamate Method

cluster_dithio Step 1: Dithiocarbamate Formation cluster_desulfur Step 2: Desulfurization & Purification start_b Dissolve 2-methyl-4-nitroaniline and Et₃N in DCM add_cs2 Add Carbon Disulfide (CS₂) start_b->add_cs2 stir_1 Stir at Room Temp. add_cs2->stir_1 add_boc Add Boc₂O and DMAP stir_1->add_boc stir_2 Stir at Room Temp. add_boc->stir_2 evaporate_b Evaporate Volatiles stir_2->evaporate_b purify_b Purify (Chromatography/ Recrystallization) evaporate_b->purify_b product_b Final Product purify_b->product_b

Caption: Experimental workflow for the synthesis via a dithiocarbamate intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Isothiocyanato-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-isothiocyanato-1-methyl-4-nitrobenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and practical approach for the synthesis of this compound is the reaction of its corresponding primary amine, 2-methyl-5-nitroaniline, with a thiocarbonylating agent. The two main strategies involve:

  • Thiophosgene and its alternatives: This classic method involves the direct reaction of the amine with thiophosgene (CSCl₂). Due to the high toxicity of thiophosgene, safer alternatives like 1,1'-thiocarbonyldiimidazole (TCDI) are often preferred.[1]

  • Carbon disulfide-based methods: This widely used, two-step, one-pot approach involves the in-situ formation of a dithiocarbamate salt from the reaction of 2-methyl-5-nitroaniline with carbon disulfide (CS₂) in the presence of a base. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.[2]

Q2: Why is the yield of this compound often low?

A2: Low yields in this synthesis can be attributed to several factors, primarily related to the electron-deficient nature of the starting material, 2-methyl-5-nitroaniline. The presence of the strongly electron-withdrawing nitro group deactivates the amino group, making it less nucleophilic and thus less reactive towards thiocarbonylating agents. This can lead to incomplete conversion and the formation of side products.[1] Careful optimization of reaction conditions is crucial to drive the reaction to completion.

Q3: What are the common side products in this synthesis?

A3: The most prevalent side product is the corresponding symmetrical thiourea, formed from the reaction of the newly generated isothiocyanate with unreacted 2-methyl-5-nitroaniline. Other potential byproducts can arise from the decomposition of the starting material or intermediate products, especially under harsh reaction conditions. Positional isomers of the starting material, such as 2-methyl-4-nitroaniline, if present as impurities, will lead to the formation of the corresponding isomeric isothiocyanates.[3]

Q4: How can I purify the final product?

A4: Purification of this compound typically involves column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexane and ethyl acetate. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product. Due to the potential for thermal decomposition, it is advisable to avoid high temperatures during purification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Low reactivity of the starting amine: The electron-withdrawing nitro group on 2-methyl-5-nitroaniline reduces the nucleophilicity of the amino group. 2. Inefficient thiocarbonylation: The chosen thiocarbonylating agent may not be reactive enough under the applied conditions. 3. Decomposition of reagents or intermediates: Instability of reagents or the dithiocarbamate intermediate can lead to lower yields.1. Increase reaction temperature and/or time: Carefully heating the reaction mixture can help overcome the activation energy barrier. Monitor the reaction progress by TLC. 2. Use a more reactive thiocarbonylating agent: While hazardous, thiophosgene is highly reactive. Alternatively, for carbon disulfide-based methods, ensure the use of a potent desulfurizing agent. 3. Ensure anhydrous conditions: Moisture can react with and decompose many of the reagents used. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Thiourea Byproduct Presence of unreacted starting amine: The isothiocyanate product can react with remaining 2-methyl-5-nitroaniline.1. Slow addition of the amine: Add the solution of 2-methyl-5-nitroaniline dropwise to the solution of the thiocarbonylating agent to maintain a low concentration of the free amine. 2. Use a slight excess of the thiocarbonylating agent: This will help to ensure that all of the starting amine is consumed.
Difficulty in Product Purification 1. Presence of multiple byproducts: Isomeric impurities in the starting material can lead to the formation of multiple isothiocyanate products with similar polarities. 2. Oily product: The crude product may not crystallize easily due to the presence of impurities.1. Purify the starting material: Ensure the 2-methyl-5-nitroaniline is of high purity before starting the reaction. Recrystallization of the starting material may be necessary. 2. Optimize column chromatography: Use a shallow solvent gradient during column chromatography to improve the separation of closely related compounds. 3. Trituration: Attempt to induce crystallization by triturating the oily product with a non-polar solvent like hexane.

Experimental Protocols

Protocol 1: Synthesis using 1,1'-Thiocarbonyldiimidazole (TCDI) (Adapted from a general procedure)

This protocol is adapted from a general method for the synthesis of isothiocyanates and is suitable for electron-deficient amines.

Materials:

  • 2-methyl-5-nitroaniline

  • 1,1'-Thiocarbonyldiimidazole (TCDI)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-methyl-5-nitroaniline (1.0 eq) in anhydrous dichloromethane.

  • To this solution, add 1,1'-thiocarbonyldiimidazole (1.2 eq) in one portion at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, add deionized water to the reaction mixture and transfer it to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Synthesis using Carbon Disulfide and a Desulfurizing Agent (Adapted from a general procedure)

This protocol is a one-pot synthesis adapted from general methods for isothiocyanate formation.

Materials:

  • 2-methyl-5-nitroaniline

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N) or another suitable organic base

  • Tosyl chloride (TsCl) or another suitable desulfurizing agent

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Dissolve 2-methyl-5-nitroaniline (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath and add carbon disulfide (1.5 eq) dropwise.

  • Allow the reaction to stir at room temperature for 2-4 hours to form the dithiocarbamate salt.

  • Cool the mixture again in an ice bath and add a solution of tosyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.

  • Let the reaction warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography (hexane/ethyl acetate gradient) to afford the desired product.

Data Presentation

Table 1: Comparison of General Synthetic Methods for Aromatic Isothiocyanates

MethodThiocarbonylating AgentDesulfurizing AgentTypical Yield Range for Electron-Deficient AnilinesAdvantagesDisadvantages
Thiophosgene Thiophosgene (CSCl₂)N/AGood to ExcellentHigh reactivity, often high yields.Highly toxic and corrosive, requires special handling.
TCDI 1,1'-ThiocarbonyldiimidazoleN/AModerate to GoodSafer alternative to thiophosgene, solid reagent.Can be expensive, may require longer reaction times.
CS₂ / DCC Carbon Disulfide (CS₂)Dicyclohexylcarbodiimide (DCC)ModerateReadily available reagents.Formation of dicyclohexylthiourea byproduct can complicate purification.
CS₂ / TsCl Carbon Disulfide (CS₂)Tosyl Chloride (TsCl)GoodEffective for a range of anilines, including some electron-deficient ones.The tosyl byproduct may require careful removal.
CS₂ / EDC Carbon Disulfide (CS₂)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Moderate to GoodWater-soluble carbodiimide allows for easier purification.EDC is a more expensive reagent.

Mandatory Visualization

G Troubleshooting Workflow for Low Yield start Low Yield of this compound check_reactivity Is the starting amine (2-methyl-5-nitroaniline) of high purity? start->check_reactivity purify_amine Purify starting amine by recrystallization. check_reactivity->purify_amine No check_conditions Are the reaction conditions optimized for an electron-deficient amine? check_reactivity->check_conditions Yes purify_amine->check_conditions optimize_conditions Increase reaction temperature and/or time. Ensure anhydrous conditions. check_conditions->optimize_conditions No check_reagents Is the thiocarbonylating/desulfurizing agent sufficiently reactive? check_conditions->check_reagents Yes optimize_conditions->check_reagents change_reagents Consider a more reactive agent (e.g., thiophosgene with caution, or a stronger desulfurizing agent). check_reagents->change_reagents No check_side_products Is a significant amount of thiourea byproduct observed on TLC? check_reagents->check_side_products Yes change_reagents->check_side_products modify_addition Employ slow, dropwise addition of the amine to the thiocarbonylating agent. check_side_products->modify_addition Yes end Improved Yield check_side_products->end No modify_addition->end

Caption: Troubleshooting workflow for low yield in synthesis.

G General Synthesis Pathway start 2-Methyl-5-nitroaniline intermediate Intermediate (Dithiocarbamate salt or Imidazole adduct) start->intermediate + side_product Thiourea Byproduct start->side_product reagent Thiocarbonylating Agent (e.g., CS2 or TCDI) reagent->intermediate desulfurizing_agent Desulfurizing Agent (if CS2 is used) intermediate->desulfurizing_agent product This compound intermediate->product desulfurizing_agent->product product->side_product reacts with unreacted start

Caption: General synthesis pathway and side reaction.

References

Technical Support Center: Optimization of Isothiocyanate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support guide for the synthesis of isothiocyanates (ITCs). This resource is designed for researchers, medicinal chemists, and process development scientists to provide actionable guidance on optimizing reaction conditions and troubleshooting common experimental challenges. Isothiocyanates are crucial intermediates in the synthesis of a wide range of biologically active compounds and are valued for their versatile reactivity.[1][2] This guide is structured to address specific issues you may encounter in the lab, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section directly addresses common problems encountered during isothiocyanate synthesis in a question-and-answer format.

Problem: Low or No Product Yield

Q: My reaction is resulting in a very low yield of the desired isothiocyanate. What are the potential causes and how can I improve it?

A: Low yield is a frequent challenge and can be attributed to several factors. Let's break down the possibilities based on the most common synthetic route: the reaction of a primary amine with carbon disulfide (CS₂) followed by desulfurization.[3]

  • Incomplete Dithiocarbamate Salt Formation: The initial step is the formation of a dithiocarbamate salt.[3] This is an equilibrium process, and its efficiency can be influenced by:

    • Base: A suitable base is crucial. Triethylamine (Et₃N) is commonly used, but for less reactive amines, a stronger base might be necessary.[4] The choice of base can significantly impact the reaction rate and overall yield.

    • Solvent: The reaction is often performed in solvents like ethanol, dichloromethane (DCM), or tetrahydrofuran (THF).[5] For challenging substrates, especially electron-deficient anilines, the addition of a co-solvent like DMF can improve solubility and reactivity.

    • Reaction Time and Temperature: While dithiocarbamate formation is often rapid at room temperature, some amines may require longer reaction times or gentle heating to drive the reaction to completion.[6]

  • Inefficient Desulfurization: The choice of desulfurizing agent is critical and highly dependent on your substrate.[3][7]

    • Substrate Compatibility: For simple, non-chiral isothiocyanates, hydrogen peroxide can be an effective and "green" option.[3] However, for chiral amines where racemization is a concern, sodium persulfate (Na₂S₂O₈) is a recommended alternative, offering good yields and a simpler workup than traditional, more toxic reagents.[3][8]

    • Reagent Stoichiometry: Ensure you are using the correct stoichiometry for your desulfurizing agent. An excess may be required, but a large excess can lead to side reactions and purification difficulties.

    • Reaction Conditions: The efficiency of the desulfurizing agent can be temperature-dependent. Some reagents require heating to reflux, while others work well at room temperature.[3][9]

  • Side Reactions: The primary competing reaction is the formation of symmetrical thioureas, which can occur if the newly formed isothiocyanate reacts with the starting amine.[10] This is more prevalent with highly reactive amines. To mitigate this, ensure that the desulfurizing agent is added promptly after the dithiocarbamate formation is complete. In some cases, using the amine salt instead of the free amine can minimize this side reaction.[10]

Problem: Difficulty in Product Purification

Q: I've managed to synthesize my isothiocyanate, but I'm struggling to purify it. What are the best strategies?

A: Purification can be challenging due to the nature of isothiocyanates and potential byproducts.

  • Removing Excess Reagents:

    • Tosyl Chloride: A common issue when using tosyl chloride as the desulfurizing agent is the removal of unreacted tosyl chloride.[11] An aqueous wash with a mild base like sodium bicarbonate can help remove the resulting p-toluenesulfonic acid.[12] For non-polar isothiocyanates where excess tosyl chloride is difficult to remove by chromatography, using acetyl chloride can be a better alternative.[11] Another innovative and green approach is to add cellulosic material (like filter paper) to the reaction mixture post-reaction; the cellulose reacts with the excess tosyl chloride, and the solid byproduct can be filtered off.[12]

    • Di-tert-butyl Dicarbonate (Boc₂O): A major advantage of using Boc₂O is that its byproducts, such as tert-butanol, CO₂, and COS, are volatile and can often be removed by evaporation under reduced pressure.[10]

  • Chromatography: Column chromatography on silica gel is a standard method for purifying isothiocyanates.[13] However, some isothiocyanates can be unstable on silica. In such cases, using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.

  • Distillation: For volatile isothiocyanates, vacuum distillation can be an effective purification method.[2]

Problem: Unwanted Side Product Formation

Q: My reaction is producing a significant amount of a symmetrical thiourea. How can I prevent this?

A: As mentioned earlier, thiourea formation is a common side reaction. Here's how to minimize it:

  • Control Stoichiometry: Use a slight excess of carbon disulfide and the desulfurizing agent to ensure the complete conversion of the amine.

  • Reaction Conditions: Running the reaction at lower temperatures can sometimes slow down the rate of thiourea formation relative to the desired isothiocyanate synthesis.

  • One-Pot Procedures: One-pot syntheses, where the desulfurizing agent is added directly to the in situ-formed dithiocarbamate, can be highly effective in minimizing thiourea formation by keeping the concentration of free amine low.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for synthesizing isothiocyanates, and how do I choose the best one?

A1: The most common methods are categorized based on the starting material.[1]

  • From Primary Amines (Type A): This is the most prevalent route.[1][14]

    • Reaction with Carbon Disulfide and Desulfurization: This is a versatile and widely used two-step or one-pot process.[1][4] The choice of desulfurizing agent is key to success (see table below).

    • Reaction with Thiophosgene or its Alternatives: Thiophosgene is highly effective but also highly toxic.[10][15] Safer alternatives like thiocarbonyldiimidazole and di-2-pyridyl thiocarbonate have been developed, but they can be expensive or require preparation.[1]

  • From Other Nitrogen-Containing Functional Groups (Type B): These methods are less common.[1]

  • From Non-Nitrogen Containing Groups (Type C): Recent advancements have enabled the synthesis of isothiocyanates from olefins and C-H bonds, which is a growing area of interest.[1]

The best method depends on the scale of your reaction, the functional groups on your substrate, and safety considerations. For general lab-scale synthesis, the reaction of primary amines with CS₂ followed by desulfurization offers a good balance of efficiency, versatility, and safety.[1][4]

Q2: How do electronic effects of substituents on the starting amine affect the reaction?

A2: Electronic effects play a significant role.

  • Electron-donating groups on the amine increase its nucleophilicity, generally leading to faster reaction rates for both dithiocarbamate formation and the desired isothiocyanate synthesis.[16]

  • Electron-withdrawing groups decrease the amine's nucleophilicity, making the reaction more challenging.[1] For such substrates, a two-step approach might be more effective than a one-pot process, and stronger bases or more reactive desulfurizing agents may be required.[16] For instance, a two-step process using phenyl chlorothionoformate is effective for synthesizing highly electron-deficient aryl isothiocyanates.[16]

Q3: What are the best practices for the storage and handling of isothiocyanates?

A3: Isothiocyanates can be unstable, and their stability is influenced by several factors.

  • Storage: They should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[17] Long-term storage in solution is generally not recommended, as they can degrade in various aqueous media.[18][19]

  • Handling: Isothiocyanates are lachrymators and can be irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Q4: Can microwave irradiation be used to accelerate isothiocyanate synthesis?

A4: Yes, microwave-assisted synthesis has been shown to be a rapid and efficient method for producing isothiocyanates, often reducing reaction times from hours to minutes.[3][9] The optimized conditions for microwave synthesis can differ from conventional heating methods.[3]

Summary of Reaction Conditions for Isothiocyanate Synthesis from Amines and CS₂

Desulfurizing AgentSubstrate ScopeKey AdvantagesPotential Drawbacks
Hydrogen Peroxide Non-chiral isothiocyanates and diisothiocyanates[3]"Green" reagent, mild conditions[3]May not be effective for all substrates
Sodium Persulfate (Na₂S₂O₈) Chiral and achiral isothiocyanates[3][8]Safer alternative to thiophosgene, good yields, simple workup[3][8]Requires basic conditions for good chemoselectivity[8]
Tosyl Chloride Broad applicability for alkyl and aryl amines[4]Readily available, effective[4]Removal of excess reagent and byproducts can be challenging[11]
Di-tert-butyl Dicarbonate (Boc₂O) Alkyl and aryl amines[10]Volatile byproducts, clean workup[10]May require a catalyst (e.g., DMAP)[10]
Iodine (with TBAI) Effective for electron-deficient anilines[1]Good for challenging substrates[1]Potential for halogenated byproducts
Cyanuric Chloride Broad range of alkyl and aryl amines[13]High yields, can be used in aqueous conditionsRequires careful control of stoichiometry

Experimental Workflow and Optimization

The following diagram illustrates a general workflow for the optimization of isothiocyanate synthesis.

Isothiocyanate Synthesis Optimization General Workflow for Isothiocyanate Synthesis Optimization cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Desulfurization cluster_2 Step 3: Workup & Purification cluster_3 Troubleshooting Loop Start Primary Amine + CS₂ Base_Solvent Select Base (e.g., Et₃N) & Solvent (e.g., DCM, THF) Start->Base_Solvent Temp_Time Optimize Temperature & Time (e.g., RT, 1-2h) Base_Solvent->Temp_Time Desulfurizing_Agent Select Desulfurizing Agent (e.g., Na₂S₂O₈, Tosyl Chloride) Temp_Time->Desulfurizing_Agent Addition Add Agent to Reaction Mixture (One-pot or Two-step) Desulfurizing_Agent->Addition Reaction_Monitoring Monitor Reaction (TLC, GC-MS) Addition->Reaction_Monitoring Workup Aqueous Workup (if necessary) Reaction_Monitoring->Workup Purification Purify Product (Chromatography, Distillation) Workup->Purification Low_Yield Low Yield? Purification->Low_Yield Check Yield & Purity End Pure Isothiocyanate Purification->End Successful Synthesis Side_Products Side Products? Analysis Analyze Problem: - Incomplete conversion? - Degradation? - Side reactions? Low_Yield->Analysis Side_Products->Analysis Optimization Re-optimize: - Base/Solvent - Desulfurizing Agent - Temperature/Time Analysis->Optimization Optimization->Base_Solvent Iterate

Caption: A generalized workflow for the synthesis and optimization of isothiocyanates.

References

Technical Support Center: Synthesis of 2-Methyl-4-nitrophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-4-nitrophenyl isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-methyl-4-nitrophenyl isothiocyanate?

A1: The two primary and most widely documented methods for the synthesis of 2-methyl-4-nitrophenyl isothiocyanate from 2-methyl-4-nitroaniline are:

  • The Thiophosgene Method: This is a classic approach where the amine reacts with thiophosgene (CSCl₂) in the presence of a base. While often efficient, this method involves the use of highly toxic and corrosive thiophosgene, necessitating stringent safety precautions.

  • The Carbon Disulfide Method: This is a safer alternative to the thiophosgene method. The amine is first reacted with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This salt is then decomposed to the isothiocyanate using a desulfurizing agent, such as a carbodiimide (e.g., DCC), phosgene equivalents, or other reagents.

Q2: What is the most common side reaction observed during the synthesis of 2-methyl-4-nitrophenyl isothiocyanate?

A2: The most prevalent side reaction is the formation of the corresponding symmetrical thiourea, N,N'-bis(2-methyl-4-nitrophenyl)thiourea . This occurs when the newly formed isothiocyanate product reacts with the unreacted starting amine (2-methyl-4-nitroaniline). The presence of the electron-withdrawing nitro group can make the starting amine less reactive, potentially leading to incomplete conversion and a higher propensity for this side reaction.

Q3: How does the presence of the nitro and methyl groups on the aromatic ring affect the synthesis?

A3: The electronic properties of the substituents on the aniline ring play a significant role:

  • Electron-withdrawing nitro group (-NO₂): This group deactivates the aromatic ring and reduces the nucleophilicity of the amino group. This can make the initial reaction with thiophosgene or carbon disulfide slower and may require more forcing conditions (e.g., higher temperatures or longer reaction times), which in turn can promote side reactions.

  • Electron-donating methyl group (-CH₃): This group has an activating effect on the aromatic ring, which can partially counteract the deactivating effect of the nitro group.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient and effective method for monitoring the reaction progress. A suitable eluent system would typically be a mixture of nonpolar and polar solvents, such as hexane and ethyl acetate. The starting material (2-methyl-4-nitroaniline), the isothiocyanate product, and the thiourea byproduct will have different Rf values, allowing for visualization of the reaction's progression.

Q5: What are the recommended methods for purifying the final product?

A5: The primary methods for purifying 2-methyl-4-nitrophenyl isothiocyanate and removing the main byproduct, N,N'-bis(2-methyl-4-nitrophenyl)thiourea, are:

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the isothiocyanate from the less polar thiourea byproduct. A gradient elution with a solvent system like hexane/ethyl acetate is commonly used.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent can be an effective purification method.

Troubleshooting Guides

Issue 1: Low or No Yield of 2-Methyl-4-nitrophenyl Isothiocyanate
Possible Cause Suggested Solution
Poor quality of starting material (2-methyl-4-nitroaniline) Ensure the starting amine is pure and dry. Impurities can interfere with the reaction. Recrystallize the starting material if necessary.
Inefficient reaction with thiophosgene or carbon disulfide The electron-withdrawing nitro group can reduce the nucleophilicity of the amine. Consider using a slight excess of thiophosgene or carbon disulfide. For the carbon disulfide method, ensure the dithiocarbamate salt has formed before adding the desulfurizing agent.
Decomposition of the product Isothiocyanates can be sensitive to heat and moisture. Avoid excessive heating during the reaction and work-up. Ensure all glassware is dry and, if possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal reaction temperature For the thiophosgene method, the reaction is often carried out at or below room temperature to control its exothermicity. For the carbon disulfide method, gentle heating may be required to drive the reaction to completion. Optimize the temperature based on TLC monitoring.
Incorrect stoichiometry of reagents Carefully check the molar ratios of all reactants, including the base and any desulfurizing agents.
Issue 2: High Formation of N,N'-bis(2-methyl-4-nitrophenyl)thiourea Byproduct
Possible Cause Suggested Solution
Slow reaction of the starting amine The unreacted 2-methyl-4-nitroaniline can react with the isothiocyanate product. To minimize this, ensure the initial reaction goes to completion as quickly as possible.
Localized high concentration of thiophosgene or isothiocyanate Add the thiophosgene or desulfurizing agent slowly and with vigorous stirring to avoid localized high concentrations of the reactive intermediate, which can then react with the starting amine.
Excess of starting amine While a slight excess of the amine might be used in some protocols, a large excess will favor the formation of the thiourea byproduct. Aim for a stoichiometric amount or a slight excess of the thiocarbonyl source.
Reaction conditions favoring thiourea formation Prolonged reaction times at elevated temperatures can increase the likelihood of the isothiocyanate reacting with the starting amine. Monitor the reaction by TLC and stop it once the starting amine is consumed.
Issue 3: Difficulty in Purifying the Product
Possible Cause Suggested Solution
Co-elution of product and byproduct during column chromatography Optimize the solvent system for column chromatography. A less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) should allow for better separation, with the isothiocyanate eluting before the more polar thiourea.
Product and byproduct co-crystallize If recrystallization is attempted, the choice of solvent is critical. A solvent system where the solubility of the isothiocyanate and the thiourea are significantly different at high and low temperatures should be chosen. It may be necessary to perform column chromatography first to remove the bulk of the byproduct before a final recrystallization.
Oily product that is difficult to handle This may indicate the presence of impurities. Attempt to purify a small sample by column chromatography to see if a solid product can be obtained.

Experimental Protocols

Method 1: Synthesis using Thiophosgene

This method should be performed in a well-ventilated fume hood with appropriate personal protective equipment due to the high toxicity of thiophosgene.

Reaction:

  • Dissolve 2-methyl-4-nitroaniline (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add a base, such as triethylamine (1.1 equivalents), to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of thiophosgene (1.1 equivalents) in the same solvent to the stirred mixture.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification:

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Reactant Molar Ratio Typical Conditions Yield (%)
2-Methyl-4-nitroaniline1Dichloromethane, Triethylamine, 0°C to RT70-90
Thiophosgene1.1
Method 2: Synthesis using Carbon Disulfide

This is a two-step, one-pot procedure that avoids the use of thiophosgene.

Reaction:

  • Dissolve 2-methyl-4-nitroaniline (1 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., pyridine or DMF) in a round-bottom flask with a magnetic stirrer.

  • Add carbon disulfide (1.2 equivalents) dropwise to the solution at room temperature.

  • Stir the mixture for a designated time (e.g., 2-4 hours) to allow for the formation of the dithiocarbamate salt.

  • Add a desulfurizing agent, such as dicyclohexylcarbodiimide (DCC, 1.1 equivalents), to the mixture.

  • Continue stirring and monitor the reaction by TLC. The formation of a precipitate (dicyclohexylthiourea, DCU) will be observed.

  • Once the reaction is complete, filter off the precipitate and wash it with a small amount of solvent.

  • The filtrate containing the product is then worked up, typically by removing the solvent under reduced pressure.

Purification:

The crude product is purified by silica gel column chromatography.

Reactant Molar Ratio Typical Conditions Yield (%)
2-Methyl-4-nitroaniline1Pyridine, RT60-80
Carbon Disulfide1.2
Dicyclohexylcarbodiimide (DCC)1.1

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction 2-Methyl-4-nitroaniline 2-Methyl-4-nitroaniline Isothiocyanate Product Isothiocyanate Product 2-Methyl-4-nitroaniline->Isothiocyanate Product + Thiocarbonyl Source Thiocarbonyl Source Thiophosgene or CS2 + Desulfurizing Agent Thiourea Byproduct N,N'-bis(2-methyl-4-nitrophenyl)thiourea Unreacted Amine Unreacted 2-Methyl-4-nitroaniline Unreacted Amine->Thiourea Byproduct Isothiocyanate Isothiocyanate Product Isothiocyanate->Thiourea Byproduct

Caption: Main reaction and side reaction pathways.

Troubleshooting_Workflow Start Start Low_Yield Low Yield of Isothiocyanate? Start->Low_Yield High_Byproduct High Thiourea Byproduct? Low_Yield->High_Byproduct No Check_Reagents Check Reagent Purity and Stoichiometry Low_Yield->Check_Reagents Yes Improve_Mixing Improve Mixing and Slow Reagent Addition High_Byproduct->Improve_Mixing Yes Purification_Issues Address Purification Challenges High_Byproduct->Purification_Issues No Optimize_Conditions Optimize Reaction Temperature and Time Check_Reagents->Optimize_Conditions Optimize_Conditions->High_Byproduct Improve_Mixing->Purification_Issues End End Purification_Issues->End

Caption: A troubleshooting workflow for the synthesis.

Technical Support Center: Purification of Crude 2-Isothiocyanato-1-methyl-4-nitrobenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are purifying crude 2-isothiocyanato-1-methyl-4-nitrobenzene using column chromatography. Below you will find troubleshooting advice, frequently asked questions, a detailed experimental protocol, and a summary of expected data.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Compound does not move from the origin (Rf = 0) Eluent system is not polar enough.Gradually increase the polarity of the eluent system. For instance, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Compound may have decomposed on the silica gel.[1]Test the stability of your compound on a TLC plate coated with silica gel.[1] If it decomposes, consider using a less acidic stationary phase like alumina or deactivating the silica gel with triethylamine.[1]
Compound elutes too quickly (high Rf value) Eluent system is too polar.Decrease the polarity of the eluent system. Increase the proportion of the non-polar solvent (e.g., hexane). An ideal Rf value for good separation is typically in the range of 0.2-0.4.[2]
Poor separation of the desired compound from impurities (overlapping spots/bands) Inappropriate eluent system.Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find the optimal mobile phase for separation.
Column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles. A wet slurry packing method is generally recommended.
The sample was loaded improperly, causing a broad initial band.Dissolve the crude product in a minimal amount of solvent and load it carefully onto the top of the silica gel in a narrow band.[3] If the compound has poor solubility in the eluting solvent, consider dry loading.[3]
Streaking or tailing of the compound band The compound is not sufficiently soluble in the mobile phase.Try a different solvent system in which the compound is more soluble.
The sample was overloaded on the column.Use a larger column or reduce the amount of crude material being purified. A general rule is to use a silica gel to crude product ratio of at least 30:1.
The compound is interacting too strongly with the stationary phase.Consider adding a small amount of a modifier to the eluent system, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds.
The yellow color of the product is spread throughout many fractions The polarity of the eluent was increased too quickly.Employ a gradient elution with a slow and gradual increase in polarity to ensure sharp bands and good separation.
The compound is trailing.When the desired compound begins to elute, you can sometimes increase the polarity of the mobile phase more significantly to push the remainder of the product off the column more quickly, assuming no closely eluting impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A good starting point for non-polar to moderately polar compounds like this compound is a mixture of a non-polar solvent like hexane or cyclohexane and a slightly more polar solvent like ethyl acetate or dichloromethane. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis.

Q2: What type of stationary phase should I use?

A2: Silica gel (60-200 mesh) is the most common and generally suitable stationary phase for this type of compound. If your compound is found to be sensitive to the acidic nature of silica gel, neutral alumina can be a good alternative.

Q3: How can I visualize the compound on a TLC plate if it's not UV active?

A3: While this compound is expected to be UV active due to the nitroaromatic system, if you are dealing with compounds that are not, you can use visualizing stains such as potassium permanganate or iodine vapor.

Q4: My compound is a yellow solid. Can I rely on the color to track its elution from the column?

A4: While the yellow color can be a helpful visual guide, it is not a substitute for TLC analysis of the collected fractions. Impurities may also be colored, or the concentration of your compound in the eluent may be too low to be visible. Always confirm the composition of your fractions by TLC.

Q5: What should I do if my compound is not soluble in the eluent I plan to use for the column?

A5: You can use a "dry loading" technique. Dissolve your crude product in a suitable solvent, add a small amount of silica gel to the solution, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[3]

Quantitative Data Summary

The following table summarizes typical data that can be expected from the purification of crude this compound by column chromatography. Please note that these values are representative and can vary based on the initial purity of the crude material and the specific conditions used.

ParameterBefore Column ChromatographyAfter Column Chromatography
Appearance Yellow to brownish solidBright yellow crystalline solid
Purity (by HPLC or NMR) 75-85%>98%
Yield N/A80-90%
Rf value (representative) Multiple spotsSingle spot at ~0.35
TLC conditions: Silica gel, 9:1 Hexane:Ethyl Acetate

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Mobile Phase:

  • Prepare a series of hexane and ethyl acetate mixtures with increasing polarity (e.g., 98:2, 95:5, 90:10).

  • Use TLC to determine the optimal solvent system that gives a target Rf value of approximately 0.2-0.4 for the desired product. For this compound, a system of 9:1 hexane:ethyl acetate is a good starting point.

2. Packing the Column:

  • Select a glass column of appropriate size for the amount of crude material to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand over the cotton plug.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Open the stopcock to drain some of the solvent, ensuring the top of the silica bed does not run dry.

  • Add another thin layer of sand on top of the packed silica gel.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica bed using a pipette.

  • Rinse the sample flask with a small amount of eluent and add this to the column.

  • Allow the solvent to drain until the sample is absorbed into the top layer of sand.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column, taking care not to disturb the surface.

  • Begin collecting fractions in test tubes or other suitable containers.

  • Start with the low-polarity eluent and gradually increase the polarity as the elution progresses (gradient elution).

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

5. Isolation of the Purified Product:

  • Combine the fractions that contain the pure product as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Dry the resulting solid under high vacuum to remove any residual solvent.

  • Determine the yield and characterize the purified product by appropriate analytical methods (e.g., NMR, IR, melting point).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation cluster_analysis Analysis TLC TLC Analysis for Solvent System Pack Pack Column with Silica Gel TLC->Pack Optimized Eluent Load Load Crude Sample Pack->Load Elute Elute with Gradient Solvent Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Gradient Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Dry Dry Final Product Evaporate->Dry Characterize Characterize Product (NMR, etc.) Dry->Characterize

References

Technical Support Center: Recrystallization of 2-isothiocyanato-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully recrystallizing 2-isothiocyanato-1-methyl-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but have high solubility at its boiling point. For this compound, a systematic solvent screening process is recommended to identify the optimal solvent or solvent system. A good starting point would be to test polar protic solvents like ethanol or methanol, and less polar solvents such as toluene, ethyl acetate, or hexane, as well as mixtures of these.

Q2: How do I select a suitable solvent for recrystallization?

To select a suitable solvent, the principle of "like dissolves like" can be a useful starting point. Given the presence of a nitro group and an isothiocyanate group, the polarity of the molecule should be considered. A small-scale solvent screening experiment is the most reliable method. This involves testing the solubility of a small amount of the crude product in various solvents at both room temperature and at the solvent's boiling point.[1][2]

Q3: Can I use a mixed solvent system for recrystallization?

Yes, a mixed solvent system, also known as a solvent-antisolvent system, can be very effective if a single solvent is not suitable.[3] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. This should be followed by gentle heating to redissolve the precipitate and then slow cooling to induce crystallization.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Select a more suitable solvent based on polarity and solubility tests.
Not enough solvent has been added.Add small increments of hot solvent until the compound dissolves.
No crystals form upon cooling. Too much solvent was used, resulting in a solution that is not saturated.Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4][5]
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent or a mixed solvent system.
The solution is cooling too rapidly.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[3]
The compound is impure.Consider a preliminary purification step, such as column chromatography, before recrystallization.
Low recovery of the purified product. Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the compound.[6]
The crystals were filtered before crystallization was complete.Ensure the solution has cooled sufficiently and that crystal formation has ceased before filtration.
The product is significantly soluble in the cold solvent.Cool the solution in an ice bath to minimize the solubility of the product in the mother liquor.

Data Presentation

The following table summarizes the properties of common laboratory solvents that can be screened for the recrystallization of this compound.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1May be suitable for polar compounds.[7]
Ethanol7824.5A common and effective solvent for many organic compounds.[7]
Methanol6532.7Similar to ethanol but with a lower boiling point.[8]
Acetone5620.7A versatile solvent, but its low boiling point can lead to rapid evaporation.[8]
Ethyl Acetate776.0A moderately polar solvent.[7][8]
Dichloromethane409.1A non-polar solvent with a very low boiling point.
Toluene1112.4A non-polar aromatic solvent; its high boiling point may cause some compounds to oil out.[8]
Hexane691.9A very non-polar solvent, often used in mixed solvent systems.[7][8]
Cyclohexane812.0A non-polar solvent, similar to hexane.

Experimental Protocols

Protocol for Solvent Screening
  • Place approximately 20-30 mg of the crude this compound into several test tubes.

  • Add a different potential recrystallization solvent to each test tube, drop by drop, at room temperature. Start with about 0.5 mL.

  • Observe the solubility of the compound in each solvent at room temperature. A suitable solvent should not dissolve the compound at this stage.

  • Gently heat the test tubes containing the undissolved solid in a water or sand bath.

  • Add more of the respective solvent in small portions until the solid just dissolves.

  • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • The solvent that dissolves the compound when hot and yields a good quantity of crystals upon cooling is the most suitable for recrystallization.

Protocol for Recrystallization
  • Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Allow the hot, clear solution to cool slowly and undisturbed to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Mandatory Visualization

Caption: Workflow for solvent selection and recrystallization.

Troubleshooting_Logic start Crystals Don't Form q1 Is the solution supersaturated? start->q1 a1_yes Induce Crystallization: - Scratch flask - Add seed crystal q1->a1_yes Yes a1_no Too much solvent used q1->a1_no No action_no Action: Evaporate excess solvent and cool again a1_no->action_no

Caption: Troubleshooting logic for failure of crystal formation.

References

How to remove byproducts from 2-isothiocyanato-1-methyl-4-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-isothiocyanato-1-methyl-4-nitrobenzene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of Crude Product

Possible Cause Solution
Incomplete reaction of 2-methyl-5-nitroaniline. Ensure the reaction is stirred vigorously to facilitate contact between the aqueous and organic phases. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
Hydrolysis of thiophosgene. Thiophosgene is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Add the thiophosgene to the reaction mixture promptly after dispensing.
Loss of product during workup. During the aqueous workup, ensure complete separation of the organic and aqueous layers. Back-extract the aqueous layer with the organic solvent (e.g., dichloromethane) to recover any dissolved product.

Problem 2: Presence of a Major Byproduct with Low Mobility on TLC

Possible Cause Solution
Formation of N,N'-bis(2-methyl-5-nitrophenyl)thiourea. This byproduct forms from the reaction of the isothiocyanate product with unreacted 2-methyl-5-nitroaniline. To minimize its formation, add the thiophosgene slowly to the reaction mixture to avoid localized high concentrations of the amine. Using a slight excess of thiophosgene can also help drive the reaction to completion.
Removal of the thiourea byproduct. The thiourea is significantly more polar than the desired isothiocyanate. It can be effectively removed by flash column chromatography on silica gel. The less polar isothiocyanate will elute first. A suitable eluent system to start with is a mixture of hexane and ethyl acetate (e.g., 95:5), gradually increasing the polarity if necessary.

Problem 3: Difficulty in Purifying the Product by Recrystallization

Possible Cause Solution
Inappropriate solvent selection. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For nitro-aromatic compounds, alcoholic solvents are often a good choice. Ethanol or a mixture of ethanol and water can be effective.[1]
Oiling out of the product. This occurs when the product separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the solvent is not ideal. To resolve this, try reheating the solution and allowing it to cool more slowly. If oiling persists, try a different solvent or a solvent mixture.
Co-crystallization of impurities. If the crude product is highly impure, a single recrystallization may not be sufficient. In such cases, it is recommended to first purify the product by column chromatography to remove the bulk of the impurities, followed by recrystallization to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The recommended starting material is 2-methyl-5-nitroaniline.

Q2: What are the primary byproducts to expect in this synthesis?

A2: The most common byproduct is the symmetrically disubstituted thiourea, N,N'-bis(2-methyl-5-nitrophenyl)thiourea. This is formed when the isothiocyanate product reacts with any remaining 2-methyl-5-nitroaniline starting material. Additionally, if the starting 2-methyl-5-nitroaniline is impure, you may have isomeric byproducts in your final product. Common isomers in the starting material synthesis include 2-methyl-3-nitroaniline, 2-methyl-4-nitroaniline, and 2-methyl-6-nitroaniline.[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The isothiocyanate product is less polar than the starting amine. A suitable mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. The disappearance of the starting amine spot indicates the completion of the reaction.

Q4: What is the best method for purifying the crude product?

A4: A two-step purification process is often most effective. First, use flash column chromatography on silica gel to separate the desired isothiocyanate from the more polar thiourea byproduct and any other polar impurities. A common eluent system is a gradient of ethyl acetate in hexane. Following chromatography, recrystallization from a suitable solvent like ethanol can be performed to obtain a highly pure crystalline product.

Q5: How can I remove unreacted 2-methyl-5-nitroaniline from the crude product?

A5: Unreacted 2-methyl-5-nitroaniline can be removed by an acidic wash during the workup. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, while the isothiocyanate product remains in the organic layer.

Experimental Protocols

Synthesis of this compound

This is a general procedure and may require optimization.

  • In a two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-5-nitroaniline (1.0 equivalent) in dichloromethane (CH₂Cl₂).

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to create a biphasic system.

  • Stir the mixture vigorously.

  • Slowly add a solution of thiophosgene (1.1 equivalents) in CH₂Cl₂ to the reaction mixture via the dropping funnel over a period of 30-60 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting amine is consumed.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Flash Column Chromatography

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the solution onto the column.

  • Elute the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity if necessary.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure isothiocyanate.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Purification by Recrystallization

  • Dissolve the purified or crude product in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Typical Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
2-Methyl-5-nitroanilineC₇H₈N₂O₂152.15Yellow solid
ThiophosgeneCCl₂S114.98Reddish-yellow liquid
This compoundC₈H₆N₂O₂S194.21Yellow solid
N,N'-bis(2-methyl-5-nitrophenyl)thioureaC₁₅H₁₄N₄O₄S362.37Solid

Table 2: Illustrative Purification Data (Hypothetical)

Purification StepStarting Purity (by area %)Final Purity (by area %)Yield (%)
Column Chromatography~85%~98%~75%
Recrystallization~98%>99.5%~90%

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Amine 2-Methyl-5-nitroaniline Reaction Reaction Mixture Amine->Reaction Reagent Thiophosgene Reagent->Reaction Solvent DCM / NaHCO3(aq) Solvent->Reaction Separation Phase Separation Reaction->Separation Washing Aqueous Wash Separation->Washing Drying Drying (Na2SO4) Washing->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Final_Product Pure 2-Isothiocyanato- 1-methyl-4-nitrobenzene Recrystallization->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Byproduct_Formation Isothiocyanate This compound (Product) Thiourea N,N'-bis(2-methyl-5-nitrophenyl)thiourea (Byproduct) Isothiocyanate->Thiourea + Amine 2-Methyl-5-nitroaniline (Unreacted Starting Material) Amine->Thiourea

Caption: Formation of the primary thiourea byproduct from the reaction of the desired isothiocyanate with unreacted starting amine.

References

Stability and storage conditions for 2-isothiocyanato-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-isothiocyanato-1-methyl-4-nitrobenzene. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during experimentation, ensuring the stability and effective use of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter when handling, storing, and using this compound in your experiments.

Q1: My this compound has changed color from off-white to yellow/brown. Is it still usable?

A color change often indicates degradation. Isothiocyanates can be sensitive to moisture, light, and elevated temperatures. It is recommended to use a fresh, off-white solid for best results. If you must use the discolored compound, consider purifying it by recrystallization, though this may not be feasible for small quantities. For critical applications, using fresh material is strongly advised to ensure the integrity of your experiment.

Q2: I am seeing low yields in my reaction of this compound with a primary amine to form a thiourea. What are the potential causes and solutions?

Low yields in thiourea synthesis can arise from several factors. The primary reasons often involve the stability of the isothiocyanate, the nucleophilicity of the amine, or steric hindrance.[1]

  • Degradation of the Isothiocyanate: Ensure the this compound is fresh and has been stored correctly.[1] For optimal results, use a freshly opened container or a sample that has been stored under inert gas.

  • Weakly Nucleophilic Amine: If your amine has electron-withdrawing groups, it will be less reactive. Consider increasing the reaction temperature or extending the reaction time.[2]

  • Steric Hindrance: If either the amine or the isothiocyanate is sterically hindered, the reaction may be slow. Increasing the temperature can help overcome this barrier.[1]

  • Improper Solvent: The choice of solvent is crucial. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally suitable for this reaction.[1][2]

Q3: I am observing an unexpected byproduct in my reaction. How can I identify and minimize it?

The most common byproduct when reacting an isothiocyanate with an amine is the formation of a symmetrical thiourea, which can occur if the intermediate dithiocarbamate is not efficiently converted.[1] To minimize this, ensure a 1:1 molar ratio of the amine and isothiocyanate.[2] Careful, dropwise addition of the isothiocyanate to the amine solution can also help. If you suspect hydrolysis of the isothiocyanate due to moisture, ensure you are using anhydrous solvents and an inert atmosphere.

Q4: What is the stability of this compound in common organic solvents like DMSO, DMF, acetonitrile, or ethanol?

Q5: How does pH affect the stability of aryl isothiocyanates?

Aryl isothiocyanates are susceptible to hydrolysis, and the rate of this degradation is influenced by pH. Generally, hydrolysis is enhanced under neutral or slightly basic conditions.[3] In acidic conditions, the formation of nitriles can sometimes be favored over isothiocyanates during their synthesis from glucosinolates, suggesting that extreme pH values can affect the stability and reactivity of the isothiocyanate group.[3][4] For reactions, it is best to maintain a neutral or slightly acidic pH, unless the specific reaction mechanism requires basic conditions, in which case the reaction should be monitored closely for potential degradation.

Data Presentation: Storage and Properties

Proper storage is critical to maintain the integrity of this compound.

ParameterRecommended ConditionNotes
Storage Temperature Short-term (1-2 weeks): -4°CLong-term (1-2 years): -20°CAvoid repeated freeze-thaw cycles.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).This minimizes exposure to moisture and oxygen.
Container Tightly sealed, light-resistant container.Protects from moisture and light-induced degradation.
Physical Appearance Off-white solid.A change in color may indicate degradation.

Experimental Protocols

General Protocol for the Synthesis of a N,N'-Disubstituted Thiourea

This protocol describes a general method for the reaction of this compound with a primary amine to yield a disubstituted thiourea.

Materials:

  • This compound

  • Substituted primary amine

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent.[1]

  • To this solution, add this compound (1.0-1.1 equivalents) at room temperature. The addition can be done portion-wise or as a solution in the same solvent.[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • If the reaction is slow, it can be gently heated to increase the rate.

  • Once the reaction is complete (indicated by the consumption of the limiting reagent as observed by TLC), concentrate the mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]

Visualizations

Troubleshooting Workflow for Low Yield in Thiourea Synthesis

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of thioureas from this compound.

TroubleshootingWorkflow cluster_solutions Potential Solutions start Low Yield Observed check_reagents 1. Verify Reagent Quality - Isothiocyanate fresh? - Amine pure? - Solvents anhydrous? start->check_reagents check_conditions 2. Assess Reaction Conditions - Correct stoichiometry? - Appropriate temperature? - Sufficient reaction time? check_reagents->check_conditions Reagents OK solution_reagents Solution: - Use fresh/purified isothiocyanate. - Ensure amine purity. - Use anhydrous solvents. check_reagents->solution_reagents Issues Found check_workup 3. Review Workup & Purification - Product lost during extraction? - Incorrect purification method? check_conditions->check_workup Conditions OK solution_conditions Solution: - Adjust stoichiometry (1:1.1 amine:isothiocyanate). - Increase temperature or prolong time. - Consider a different aprotic solvent. check_conditions->solution_conditions Issues Found solution_workup Solution: - Optimize extraction pH. - Choose appropriate purification (recrystallization vs. chromatography). check_workup->solution_workup Issues Found

Caption: A decision-making flowchart for troubleshooting low product yields.

Reaction Pathway: Thiourea Formation

This diagram illustrates the general mechanism for the formation of a thiourea derivative from the reaction of this compound with a primary amine.

ReactionPathway cluster_product Product ITC This compound (Ar-N=C=S) plus1 + Amine Primary Amine (R-NH2) Thiourea N-Aryl-N'-alkyl Thiourea (Ar-NH-C(=S)-NH-R) Amine->Thiourea Nucleophilic Attack

Caption: The reaction of an aryl isothiocyanate with a primary amine.

References

Technical Support Center: Aromatic Isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with aromatic isothiocyanates (AITCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for aromatic isothiocyanates in aqueous solutions?

Aromatic isothiocyanates are electrophilic compounds susceptible to degradation, primarily through two main pathways: hydrolysis and reaction with nucleophiles.[1][2][3]

  • Hydrolysis: In the presence of water, the isothiocyanate group (-N=C=S) undergoes nucleophilic attack.[1] This reaction can be promoted by acidic conditions and leads to the formation of an unstable thiocarbamic acid intermediate, which rapidly decomposes to a primary amine and carbonyl sulfide (COS).[4]

  • Reaction with Nucleophiles: Isothiocyanates readily react with various nucleophiles.[1] The most common reaction is with primary or secondary amines to form stable thiourea derivatives.[5][6] They can also react with thiols (like cysteine residues in proteins) to form dithiocarbamates.[7][8]

Q2: How do pH and temperature affect the stability of AITCs?

Both pH and temperature significantly impact the stability of AITCs.

  • pH: The stability of isothiocyanates is highly pH-dependent.[9][10] Hydrolysis is accelerated under both acidic and alkaline conditions.[11][12] Reaction with amines to form thioureas is favored at basic pH (typically 9.0-11.0), where the amine groups are deprotonated and more nucleophilic.[7][8] Conversely, reaction with thiols is more efficient at weakly basic or neutral pH (around 7.4-9.1).[7] At a low pH, the formation of nitriles can be favored over isothiocyanates during the enzymatic breakdown of their glucosinolate precursors.[11]

  • Temperature: Increased temperature generally accelerates the rate of degradation reactions.[1][12] Even at physiological temperatures like 37°C, AITCs can show significant decomposition over time.[12][13] For long-term storage, it is crucial to keep AITC solutions at low temperatures.

Q3: My AITC conjugate reaction has a low yield. What are the common causes?

Low yields in AITC conjugation reactions (e.g., labeling proteins) can stem from several factors:

  • Competing Hydrolysis: If the reaction is run in an aqueous buffer for an extended period, hydrolysis of the AITC can compete with the desired conjugation reaction, reducing the amount of AITC available to react with the target molecule.

  • Incorrect pH: The pH of the reaction buffer is critical. For targeting lysine residues on a protein, a pH of 9.0-11.0 is often required to ensure the amine groups are sufficiently deprotonated.[7] If the pH is too low, the reaction rate will be significantly slower.

  • Reactivity of the AITC: The electronic properties of the aromatic ring influence the reactivity of the isothiocyanate group. Electron-withdrawing groups on the ring increase the electrophilicity and reactivity of the ITC, while electron-donating groups decrease it.[5]

  • Presence of Nucleophilic Contaminants: Buffers containing primary amines (like Tris) or other nucleophiles (like sodium azide) can react with the AITC, consuming the reagent before it can label the target molecule.[14] It is essential to use non-nucleophilic buffers (e.g., carbonate-bicarbonate, borate, or HEPES).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks appear in HPLC/LC-MS analysis of my AITC sample over time. Sample degradation.The primary degradation product from hydrolysis is the corresponding aromatic amine.[4] Other byproducts like thioureas may form if amines are present. Confirm identity using mass spectrometry. Store stock solutions in an anhydrous solvent (e.g., DMF, DMSO) at -20°C or -80°C. Prepare aqueous working solutions fresh before each experiment.
Inconsistent results in bioactivity assays. AITC degradation during the experiment.AITCs are unstable in aqueous culture media.[13] Minimize incubation times where possible. Run a time-course experiment to assess the stability of your specific AITC under your assay conditions (e.g., 37°C, aqueous buffer). Consider the rate of degradation when interpreting results.
Low efficiency when labeling a protein with an AITC-fluorophore (e.g., FITC). Suboptimal pH; presence of competing nucleophiles; protein concentration too low.Optimize the reaction pH (typically 9.0-9.5 for lysine labeling).[15] Ensure the protein is in a buffer free of amines or azide (e.g., exchange into carbonate buffer pH 9.5).[14] Use a protein concentration of at least 2 mg/mL for efficient conjugation.[14]
Precipitation occurs during a protein conjugation reaction. High degree of labeling leading to aggregation.Reduce the molar ratio of AITC to protein in the reaction. Aromatic isothiocyanates are often hydrophobic, and attaching too many can decrease the solubility of the conjugate protein.

Degradation Pathways and Reaction Mechanisms

The primary degradation pathways for aromatic isothiocyanates involve hydrolysis to an amine or reaction with a nucleophile, such as an amine, to form a thiourea.

DegradationPathways cluster_main Major Degradation & Reaction Pathways cluster_hydrolysis cluster_nucleophile AITC Aromatic Isothiocyanate (Ar-N=C=S) Intermediate Thiocarbamic Acid (Unstable Intermediate) AITC->Intermediate + H₂O (Acid/Base Catalyzed) Thiourea Thiourea Derivative (Ar-NH-C(S)-NH-R') AITC->Thiourea + Primary/Secondary Amine (R'-NH₂) Amine Aromatic Amine (Ar-NH₂) Intermediate->Amine - COS

Caption: Key degradation and reaction pathways of aromatic isothiocyanates.

Quantitative Data Summary

The reactivity of isothiocyanates is heavily dependent on pH. The table below summarizes the optimal pH ranges for reactions with common biological nucleophiles.

Nucleophile TargetProductOptimal pH RangeNotes
Primary Amine (-NH₂)Thiourea9.0 - 11.0Favored in basic conditions where the amine is deprotonated and highly nucleophilic.[7][8]
Thiol (-SH)Dithiocarbamate7.4 - 9.1Efficient at neutral to weakly basic pH where the thiol is converted to the more reactive thiolate anion.[7]
Water (H₂O)Amine (via hydrolysis)Acidic or BasicHydrolysis is accelerated at pH values away from neutral.[11][12]

Experimental Protocols

Protocol 1: Monitoring AITC Stability by HPLC

This protocol provides a general method for assessing the stability of an aromatic isothiocyanate in an aqueous buffer.

Materials:

  • Aromatic isothiocyanate (AITC) of interest

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • HPLC system with a UV detector and a C18 column

  • Mobile phase (e.g., Acetonitrile/Water gradient)

  • Thermostated autosampler or incubator (e.g., set to 37°C)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the AITC (e.g., 10 mM) in anhydrous DMSO or ACN. Store this at -20°C or below.

  • Working Solution Preparation: Immediately before the experiment, dilute the stock solution into the pre-warmed (e.g., 37°C) aqueous buffer to the final desired concentration (e.g., 100 µM). Vortex gently to mix.

  • Time Zero (T=0) Sample: As soon as the working solution is prepared, immediately inject an aliquot onto the HPLC system. This will serve as your T=0 reference point.

  • Incubation: Place the vial containing the remaining working solution in an incubator or a thermostated autosampler set to the desired temperature (e.g., 37°C).

  • Time-Point Analysis: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), inject an equal volume of the working solution onto the HPLC.

  • Data Analysis: Monitor the peak area of the parent AITC peak over time. The degradation can be quantified by the decrease in its peak area relative to the T=0 sample. The appearance and increase of new peaks (e.g., the corresponding amine) can also be monitored.[16][17]

Protocol 2: General Procedure for Protein Conjugation with AITC

This protocol describes a general method for labeling a protein with an AITC derivative.

Materials:

  • Purified protein (e.g., antibody) in a suitable buffer (e.g., PBS), free of sodium azide.

  • AITC derivative (e.g., FITC).

  • Anhydrous DMSO.

  • Reaction Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5.

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

  • Spectrophotometer.

Procedure:

  • Buffer Exchange: Ensure the protein is free of any amine-containing buffers or preservatives like sodium azide.[14] Exchange the protein into the Reaction Buffer using dialysis or a desalting column.

  • Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL in the Reaction Buffer.[14][15]

  • AITC Solution Preparation: Immediately before use, dissolve the AITC derivative in anhydrous DMSO to a concentration of ~1 mg/mL.[14]

  • Conjugation Reaction: While gently stirring the protein solution, add the AITC solution dropwise. A typical starting point is to use 40-80 µg of AITC per mg of protein.[14] The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Separate the labeled protein from unreacted AITC and byproducts by passing the reaction mixture over a size-exclusion chromatography column (e.g., G-25) equilibrated with a storage buffer (e.g., PBS). The protein conjugate will elute in the void volume.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum for the AITC derivative (e.g., ~495 nm for FITC).

References

Troubleshooting low yield of isothiocyanate from dithiocarbamate decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges associated with the synthesis of isothiocyanates from the decomposition of dithiocarbamates, specifically addressing the issue of low product yield.

Troubleshooting Guides & FAQs

FAQ 1: My reaction is resulting in a very low yield of the desired isothiocyanate. What are the potential causes and how can I improve it?

Low yield is a common issue that can stem from several factors, ranging from the quality of reagents to the specifics of the reaction conditions. A systematic approach is often the best way to identify and resolve the problem.

Potential Causes and Solutions:

  • Inefficient Dithiocarbamate Salt Formation: The initial step of forming the dithiocarbamate salt is crucial.

    • Reagent Quality: Ensure that the primary amine is pure and the carbon disulfide (CS₂) is fresh. Moisture can interfere with the reaction, so using anhydrous reagents and solvents is recommended.[1]

    • Base Selection: The choice of base is important. Triethylamine (Et₃N) is commonly used for the in situ generation of dithiocarbamate salts.[2] For electron-deficient amines, a stronger base like sodium hydride (NaH) might be necessary to achieve good yields.[2]

    • Solvent Effects: The choice of solvent can significantly impact the formation of the dithiocarbamate salt, especially for electron-deficient substrates.[3] If you are experiencing issues, consider trying different solvents or co-solvents.

  • Ineffective Desulfurization: The selection and application of the desulfurizing agent are critical for a high yield.

    • Substrate-Dependent Reagent Choice: Not all desulfurizing agents are universally effective. The optimal choice often depends on the specific substrate.[1][4] For example, tosyl chloride is a versatile reagent, but for electron-deficient anilines, stronger systems may be required.[5]

    • Stoichiometry: Ensure the correct stoichiometric amount of the desulfurizing agent is used. Both insufficient and excessive amounts can lead to lower yields and purification challenges.[1]

  • Reaction Protocol (One-Pot vs. Two-Step):

    • Some isothiocyanates are produced in significantly higher yields using a two-step method, where the dithiocarbamate salt is isolated before desulfurization, compared to a one-pot approach.[6] This can be particularly true for more challenging substrates.[1] If you are using a one-pot method and experiencing low yields, switching to a two-step protocol may be beneficial.

  • Side Reactions and Decomposition:

    • Dithiocarbamic acids are generally unstable and can decompose back to the starting amine and CS₂.[7] Ensuring the reaction conditions favor the salt formation is important.

    • The stability of the isothiocyanate product itself can be a factor. Some isothiocyanates are unstable in aqueous environments or can decompose during workup and purification.[8]

FAQ 2: How do I choose the most suitable desulfurizing agent for my dithiocarbamate decomposition?

The choice of desulfurizing agent is a critical parameter that depends on the substrate, desired reaction conditions (e.g., one-pot vs. two-step), and considerations for purification.

Comparison of Common Desulfurizing Agents:

Desulfurizing AgentApplicable SubstratesKey AdvantagesPotential Drawbacks
Tosyl Chloride (TsCl) Alkyl and aryl amines[2][6]Readily available, high yields, mild conditions.[2][6]May require stronger bases for electron-deficient amines.[2]
Cobalt(II) Chloride Aromatic and aliphatic amines[6]Cheap, readily available, stable in air, mild reaction conditions.[6]Metal-based reagent, may require specific workup.
Copper(II) Sulfate Aromatic, aliphatic, and some aryl amines[6]Inexpensive, stable, mild conditions.[6]Metal-based reagent.
Sodium Persulfate Alkyl, aryl, and amino acid derivatives[6]Efficient, allows for synthesis of chiral isothiocyanates, can be used in one-pot or two-step methods.[6]Requires careful control of reaction conditions.
Hydrogen Peroxide General, particularly effective for diisothiocyanates.[6]Readily available, environmentally friendly.Can lead to side reactions if not controlled.
Triphosgene GeneralEfficient dehydrosulfurization reagent.[9]Toxic reagent, requires careful handling.
Chlorosilanes (e.g., Me₃SiCl) GeneralInexpensive, high yields in a one-pot method.[9]Requires anhydrous conditions.
FAQ 3: Should I use a one-pot or a two-step procedure for my synthesis?

Both one-pot and two-step methods are widely used, and the best approach depends on your specific substrate and experimental goals.

  • One-Pot Synthesis: This approach involves the in situ generation of the dithiocarbamate salt followed immediately by the addition of the desulfurizing agent in the same reaction vessel.[4]

    • Advantages: More time-efficient, minimizes handling of intermediates, and can lead to higher overall yields by avoiding losses during isolation of the intermediate.[4]

    • Disadvantages: May not be suitable for all substrates, particularly those that are challenging to convert.[6] Optimization of reaction conditions is crucial for success.[4]

  • Two-Step Synthesis: This method involves the formation and isolation of the dithiocarbamate salt before proceeding with the desulfurization step.[6]

    • Advantages: Can significantly improve yields for difficult substrates where the one-pot method fails.[1][6] Allows for purification of the intermediate, which can lead to a cleaner final product.

    • Disadvantages: More time-consuming and involves an additional isolation step which could reduce the overall yield.

Recommendation: For new or challenging substrates, starting with a two-step protocol is often advisable to confirm the formation of the dithiocarbamate salt before attempting the desulfurization. If the two-step method is successful, you can then try to optimize a one-pot procedure.

Experimental Protocols

General Two-Step Protocol for Isothiocyanate Synthesis via Dithiocarbamate Decomposition

This protocol is a generalized procedure. Specific amounts, reaction times, and temperatures should be optimized for each substrate.

Step 1: Formation of the Dithiocarbamate Salt

  • Dissolve the primary amine (1 equivalent) in a suitable solvent (e.g., dichloromethane, ethanol, or water) in a round-bottom flask equipped with a magnetic stirrer.

  • Add a base (1-1.2 equivalents, e.g., triethylamine or sodium hydroxide).[10][11]

  • Cool the mixture in an ice bath.

  • Slowly add carbon disulfide (1-1.2 equivalents) to the stirred solution.

  • Allow the reaction to stir at room temperature for the appropriate amount of time (this can range from 30 minutes to several hours) until the formation of the dithiocarbamate salt is complete.

  • Isolate the dithiocarbamate salt by filtration or extraction, depending on its properties. Wash the isolated salt with a cold solvent and dry it under vacuum.

Step 2: Decomposition to the Isothiocyanate

  • Suspend or dissolve the isolated dithiocarbamate salt in a suitable solvent (e.g., dichloromethane or acetone).

  • Add the chosen desulfurizing agent (e.g., tosyl chloride, copper(II) sulfate) portion-wise or as a solution. The stoichiometry will depend on the agent used.

  • Stir the reaction at room temperature or with gentle heating as required. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction (if necessary) and perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude isothiocyanate by column chromatography or distillation.

Visualizations

Reaction_Pathway Amine Primary Amine (R-NH₂) Dithiocarbamate Dithiocarbamate Salt [R-NH-CS₂]⁻ Amine->Dithiocarbamate CS2 Carbon Disulfide (CS₂) CS2->Dithiocarbamate Base Base (e.g., Et₃N) Base->Dithiocarbamate + Isothiocyanate Isothiocyanate (R-N=C=S) Dithiocarbamate->Isothiocyanate + Desulfurizing Agent Byproducts Byproducts Dithiocarbamate->Byproducts Desulfurizing_Agent Desulfurizing Agent (e.g., TsCl) Isothiocyanate->Byproducts Side Reactions

Caption: General reaction pathway for isothiocyanate synthesis.

Troubleshooting_Workflow Start Low Isothiocyanate Yield Check_Reagents 1. Check Reagent Quality (Amine, CS₂, Solvent) Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions (Base, Temperature, Time) Check_Reagents->Check_Conditions Check_Desulfurizing_Agent 3. Evaluate Desulfurizing Agent (Choice, Stoichiometry) Check_Conditions->Check_Desulfurizing_Agent Consider_Protocol 4. Consider Protocol (One-Pot vs. Two-Step) Check_Desulfurizing_Agent->Consider_Protocol Optimize Optimize Conditions Consider_Protocol->Optimize Success Improved Yield Optimize->Success

Caption: Troubleshooting workflow for low isothiocyanate yield.

References

Technical Support Center: Synthesis of 2-Isothiocyanato-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis and scale-up of 2-isothiocyanato-1-methyl-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound? A1: The most common methods start from the corresponding primary amine, 2-amino-1-methyl-4-nitrobenzene (also known as 4-nitro-o-toluidine). The two main routes are:

  • Reaction with Thiophosgene: A traditional and often high-yielding method, but it involves the use of highly toxic and volatile thiophosgene, which requires stringent safety precautions.[1][2][3]

  • Decomposition of Dithiocarbamate Salts: This is a safer and widely adopted alternative.[2][4][5] It involves a two-step, often one-pot, process where the amine is first treated with carbon disulfide (CS₂) and a base to form a dithiocarbamate salt, which is then decomposed by a desulfurizing agent to yield the isothiocyanate.[2][6]

Q2: What are the advantages of the dithiocarbamate decomposition method over the thiophosgene method? A2: The dithiocarbamate route avoids the use of the extremely toxic thiophosgene.[1][2] The reagents, such as carbon disulfide and various desulfurizing agents (e.g., tosyl chloride, ethyl chloroformate), are generally less hazardous and easier to handle.[4] This method often results in fewer thiourea byproducts, simplifying purification.[2]

Q3: The starting material, 2-amino-1-methyl-4-nitrobenzene, has an electron-withdrawing nitro group. Will this affect the reaction? A3: Yes, electron-deficient aromatic amines can be less reactive.[1] This may lead to slower reaction times or require slightly harsher conditions compared to electron-rich amines. For particularly challenging cases, alternative methods like using phenyl chlorothionoformate in a two-step process have proven effective for electron-deficient amines.[7][8]

Q4: How can I monitor the progress of the reaction? A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to resolve the starting amine, the intermediate dithiocarbamate salt (which may appear at the baseline), and the final isothiocyanate product. The disappearance of the starting amine spot is a key indicator of reaction completion.

Q5: What are the common byproducts and how can they be removed? A5: Common byproducts include unreacted starting amine, thioureas (especially with the thiophosgene method), and residuals from the desulfurizing agent.[2][9] Purification typically involves:

  • Aqueous Washes: Washing the crude product with a saturated sodium bicarbonate solution can remove acidic byproducts like p-toluenesulfonic acid (from the tosyl chloride method).[9]

  • Evaporation: If using reagents like di-tert-butyl dicarbonate (Boc₂O), the byproducts are often volatile and can be removed under reduced pressure.[9]

  • Chromatography/Recrystallization: Column chromatography on silica gel or recrystallization from a suitable solvent system is usually necessary to obtain a high-purity product.

Synthesis Methodologies & Data

The following table summarizes common synthetic methods for isothiocyanates applicable to this synthesis.

MethodKey ReagentsAdvantagesDisadvantages
Dithiocarbamate Decomposition Amine, CS₂, Base, Desulfurizing Agent (e.g., TsCl, Boc₂O, H₂O₂)Avoids highly toxic thiophosgene[2]; generally good yields; versatile.Two-step process (though often one-pot); requires careful selection of desulfurizing agent.
Thiophosgene Amine, Thiophosgene (CSCl₂)Often high-yielding and straightforward.Thiophosgene is extremely toxic and volatile[1][2]; can produce thiourea byproducts.
Phenyl Chlorothionoformate Amine, Phenyl Chlorothionoformate, Base (e.g., NaOH)Efficient for electron-deficient amines[7][8]; versatile.May require a two-step process for optimal yields with certain substrates.[7]
Elemental Sulfur Isocyanide, Elemental Sulfur, CatalystUtilizes an inexpensive and abundant sulfur source.[10]Requires synthesis of the isocyanide precursor first.

Experimental Protocol: Dithiocarbamate Decomposition Method

This protocol describes a general and scalable procedure for synthesizing this compound from 2-amino-1-methyl-4-nitrobenzene using carbon disulfide and tosyl chloride.

Materials:

  • 2-Amino-1-methyl-4-nitrobenzene

  • Carbon Disulfide (CS₂)

  • Triethylamine (TEA) or another suitable organic base

  • p-Toluenesulfonyl Chloride (TsCl)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-1-methyl-4-nitrobenzene (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

  • Dithiocarbamate Formation: Cool the mixture to 0 °C in an ice bath. Add carbon disulfide (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

  • Stir the resulting mixture at room temperature for 2-4 hours. Monitor the consumption of the starting amine by TLC.

  • Desulfurization: Once the amine is consumed, cool the mixture back to 0 °C. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, or until TLC analysis indicates the formation of the isothiocyanate product is complete.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.[9]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization to yield the pure this compound.

Visual Workflow and Logic Diagrams

Synthesis_Workflow cluster_synthesis Synthesis Steps cluster_workup Work-up & Purification Reactants 1. Dissolve Amine & Base in Solvent Formation 2. Add CS2 (0°C) Form Dithiocarbamate Salt Reactants->Formation Desulfurize 3. Add Desulfurizing Agent (e.g., TsCl) Formation->Desulfurize Quench 4. Quench with Water Desulfurize->Quench Wash 5. Aqueous Washes (H2O, NaHCO3, Brine) Quench->Wash Dry 6. Dry & Concentrate Wash->Dry Purify 7. Purify (Chromatography/Recrystallization) Dry->Purify Product Final Product: This compound Purify->Product

References

Technical Support Center: Managing Exothermic Reactions in Nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on safely managing the highly exothermic nitration of benzene to synthesize nitrobenzene. It includes frequently asked questions, detailed troubleshooting protocols, and key experimental data.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of nitrobenzene considered a high-risk reaction? A1: The synthesis of nitrobenzene via the nitration of benzene is a highly exothermic reaction, with a significant release of heat (ΔH = -117 kJ/mol).[1] This inherent exothermicity, combined with the thermal instability of the resulting nitro-compounds, creates a substantial risk of a thermal runaway if not properly controlled.[2] A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, explosions, and the release of toxic materials.[2][3]

Q2: What is a "thermal runaway" in the context of a nitration reaction? A2: A thermal runaway is an uncontrolled, self-accelerating chemical reaction. It occurs when the heat generated by the exothermic nitration process exceeds the heat removal capacity of the experimental setup.[2] The increasing temperature accelerates the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop.[2]

Q3: What are the primary causes of a thermal runaway during nitrobenzene synthesis? A3: Several factors can lead to a thermal runaway:

  • Inadequate Cooling: The cooling system (e.g., an ice bath) may be insufficient to dissipate the heat generated.[4]

  • Rapid Addition of Reactants: Adding the nitrating agent (the mixture of nitric and sulfuric acids) too quickly can generate heat faster than it can be removed.[4]

  • Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, leading to a localized runaway that can propagate throughout the mixture.[4]

  • Incorrect Reagent Ratios: Using improper concentrations or ratios of nitric and sulfuric acid can unexpectedly increase the reaction rate and exothermicity.[4]

  • Accumulation of Unreacted Reagents: If the reaction temperature is too low, the nitrating agent may accumulate without reacting. A subsequent, slight temperature increase can then trigger a sudden, delayed, and highly exothermic reaction.[4]

Q4: What is the role of sulfuric acid in this reaction? A4: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly reactive nitronium ion (NO₂⁺), which is the electrophile that attacks the benzene ring.[5][6] Sulfuric acid also absorbs the water produced during the reaction, which helps to drive the reaction forward.[3]

Q5: How does temperature affect the product distribution in benzene nitration? A5: Temperature is a critical parameter. To synthesize mononitrobenzene, the reaction temperature should generally not exceed 50-60°C.[7][8] At higher temperatures, the probability of further nitration increases, leading to the formation of dinitrobenzene and other polynitrated, potentially explosive, byproducts.[5][7][9]

Troubleshooting Guide

Issue 1: Rapid, Uncontrolled Temperature Increase (Potential Thermal Runaway)

Symptoms:

  • The internal reaction temperature rises rapidly and exceeds the target setpoint (e.g., >60°C).

  • The cooling bath is unable to lower the temperature.

  • Visible signs of increased reaction rate, such as vigorous gas evolution.

Immediate Actions:

  • Stop Reactant Addition: Immediately cease the addition of the nitrating acid mixture. This is the most critical first step to prevent further heat generation.[2]

  • Ensure Maximum Cooling: Verify that the cooling bath has sufficient capacity (e.g., add more ice and salt) and that the flask is adequately submerged. Ensure the stirring is vigorous to maximize heat transfer to the bath.

  • Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably, prepare to quench the reaction. As a last resort, the reaction mixture can be cautiously and slowly poured onto a large volume of crushed ice or ice-water with vigorous stirring.[4]

    • CAUTION: Quenching is a hazardous procedure. The dilution of concentrated sulfuric acid is itself highly exothermic. This should only be performed as a final measure with appropriate personal protective equipment (face shield, acid-resistant gloves, lab coat) and behind a safety shield.[4]

  • Alert Personnel: Inform your supervisor and any nearby colleagues of the situation and follow all established laboratory emergency protocols.

G start Temperature Exceeds Setpoint (>60°C) stop_addition IMMEDIATELY Stop Nitrating Agent Addition start->stop_addition max_cooling Ensure Maximum Cooling & Vigorous Agitation stop_addition->max_cooling monitor Monitor Temperature max_cooling->monitor is_controlled Is Temperature Decreasing? monitor->is_controlled continue_monitoring Continue Monitoring Until Stable is_controlled->continue_monitoring  Yes prepare_quench Prepare Emergency Quench (Large Volume of Ice) is_controlled->prepare_quench  No alert Alert Supervisor & Follow Emergency Protocol continue_monitoring->alert quench LAST RESORT: Slowly Add Reaction Mix to Ice with Stirring prepare_quench->quench quench->alert

Caption: Troubleshooting decision tree for a temperature excursion event.

Issue 2: Low Yield of Nitrobenzene

Symptoms:

  • The final isolated product quantity is significantly lower than the theoretical calculation.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction was stirred at the specified temperature (55-60°C) for the recommended duration (at least one hour after addition is complete).[7][8]

  • Loss During Work-up: Product may have been lost during the washing and separation steps.

    • Solution: Ensure a clear separation of the organic and aqueous layers in the separatory funnel. Nitrobenzene is denser than water and will be the lower layer after the initial acid separation, but this can change during subsequent washes.[7] Perform extractions of the aqueous layers with a suitable solvent (e.g., dichloromethane) to recover dissolved product.

  • Sub-optimal Temperature: If the temperature was kept too low, the reaction rate may have been too slow. Conversely, if it was too high, byproduct formation could have consumed the starting material.

    • Solution: Use a calibrated thermometer and carefully maintain the temperature within the 50-60°C range.[7][9]

Summary of Key Experimental Parameters

The following table summarizes typical quantitative data for the lab-scale synthesis of mononitrobenzene.

ParameterValue / RangePurpose / CommentCitation
Reactant Ratio
Conc. Nitric Acid~0.84 volumesNitrating Agent[6]
Conc. Sulfuric Acid1 volumeCatalyst & Dehydrating Agent[6]
Benzene~0.7 volumesSubstrate[6]
Temperature Control
Benzene Addition< 55°CTo control the initial exothermic mixing.[6][7]
Reaction Heating55 - 60°CTo ensure reaction completion while minimizing dinitration.[7][8]
Dinitration Temp.> 100°CHigher temperatures are required for the second nitration.[5]
Purification
Distillation Temp.206 - 211°CBoiling point range for pure nitrobenzene at atmospheric pressure.[6]
Reaction Energetics
Enthalpy of Reaction (ΔH)-117 kJ/molIndicates a highly exothermic process.[1]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Nitrobenzene

This protocol describes a standard batch procedure for the nitration of benzene.

1. Preparation of the Nitrating Mixture:

  • In a 250 mL round-bottom flask, place 21 mL of concentrated nitric acid.[6]

  • Cool the flask in an ice-water bath.

  • Slowly and with continuous stirring, add 25 mL of concentrated sulfuric acid to the nitric acid.[6] Keep the mixture cool in the ice bath.

2. Nitration Reaction:

  • Place a thermometer into the acid mixture.

  • While monitoring the temperature, add 17.5 mL of benzene dropwise. Use a separatory funnel for controlled addition.

  • Shake or stir the flask continuously after each addition and ensure the internal temperature does not exceed 55°C.[6] Use the ice bath to control the temperature.

  • After all the benzene has been added, replace the funnel with a condenser and heat the mixture in a water bath to 60°C for 40-45 minutes with continuous stirring or occasional shaking.[6]

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into 150 mL of cold water in a beaker, stirring to wash the product.[6]

  • Transfer the entire mixture to a separatory funnel. Allow the layers to separate completely.

  • Drain and discard the lower aqueous acid layer.[7]

  • Wash the organic layer (crude nitrobenzene) sequentially with cold water, 50 mL of a 5% sodium bicarbonate solution (to neutralize residual acid), and finally with water again.[4][6]

  • Transfer the washed nitrobenzene to a clean flask and dry it using an anhydrous drying agent like calcium chloride.[7]

  • Purify the final product via simple distillation, collecting the fraction that boils between 206-211°C.[6]

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Combine Conc. HNO₃ and Conc. H₂SO₄ B Cool Mixture in Ice Bath A->B C Add Benzene Dropwise (Keep Temp < 55°C) B->C D Heat to 60°C for 45 min C->D E Quench in Cold Water D->E F Separate Layers E->F G Wash with H₂O, NaHCO₃, H₂O F->G H Dry with CaCl₂ G->H I Purify by Distillation (206-211°C) H->I

Caption: General experimental workflow for nitrobenzene synthesis.

References

Common impurities in 2-isothiocyanato-1-methyl-4-nitrobenzene and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-isothiocyanato-1-methyl-4-nitrobenzene. The information is designed to help identify common impurities and address related experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: The most common impurities in this compound typically arise from the synthetic process and potential degradation. The primary starting material for its synthesis is 2-methyl-4-nitroaniline. Therefore, you can expect to find:

  • Unreacted Starting Material: 2-methyl-4-nitroaniline.

  • Symmetrically Substituted Thiourea: N,N'-bis(2-methyl-4-nitrophenyl)thiourea. This is a common byproduct when using thiophosgene or related reagents, where one molecule of the reagent reacts with two molecules of the amine.

  • Degradation Products:

    • Corresponding Amine: The isothiocyanate group can be hydrolyzed back to the primary amine, 2-methyl-4-nitroaniline, especially in the presence of moisture.

    • Products of Nitro Group Reduction: The nitro group is susceptible to reduction, which could lead to the formation of 2-isothiocyanato-1-methyl-4-aminobenzene.

Q2: My experimental results using this compound are inconsistent. What could be the cause?

A2: Inconsistent results are often due to the reactivity and potential instability of the isothiocyanate group. Key factors include:

  • Presence of Nucleophiles: The isothiocyanate group is highly electrophilic and will react with nucleophiles in your experimental system. Common nucleophiles include:

    • Water/Hydroxide: Leads to hydrolysis back to the starting amine.

    • Alcohols: Forms thiocarbamates.

    • Primary and Secondary Amines: Forms substituted thioureas. This is particularly relevant if your reaction buffer contains primary or secondary amines (e.g., Tris).

    • Thiols: Reacts to form dithiocarbamates.

  • Temperature: Elevated temperatures can accelerate degradation. It is advisable to store the compound at low temperatures and in a desiccated environment.

  • Light Exposure: Aromatic nitro compounds can be light-sensitive. Store in a dark container.

Q3: How can I assess the purity of my this compound sample?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for quantifying the main component and detecting impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for both separation and identification of volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and can also be used for purity determination with an internal standard.[1]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Possible Cause: Presence of synthesis-related impurities or degradation products.

Troubleshooting Steps:

  • Analyze the Peak Characteristics:

    • Retention Time: Compare the retention times of the unexpected peaks with those of potential impurities (if standards are available). The starting material, 2-methyl-4-nitroaniline, will likely have a different retention time. The more polar N,N'-bis(2-methyl-4-nitrophenyl)thiourea will also have a distinct retention time.

    • UV Spectrum: Use a photodiode array (PDA) detector to obtain the UV spectrum of each peak. Compare these spectra to the spectrum of the main compound. Impurities with the same chromophore (the nitrotoluene moiety) will have similar UV spectra.

  • LC-MS Analysis: If available, perform Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the molecular ions of the impurity peaks. This will provide valuable information for identifying the impurities.

  • Spiking Experiment: If you suspect a specific impurity and have a standard, "spike" your sample with a small amount of the standard. An increase in the peak area of an existing peak will confirm the identity of that impurity.

Issue 2: Low Yield or Product Degradation During Workup

Possible Cause: The isothiocyanate group is reacting with reagents or solvents used during the purification process.

Troubleshooting Steps:

  • Avoid Protic Nucleophilic Solvents: Do not use primary or secondary amine-containing buffers or alcoholic solvents if heating is involved.

  • pH Control: Maintain a neutral to slightly acidic pH during aqueous extractions.

  • Temperature Control: Keep the temperature low throughout the workup and purification process.

  • Prompt Analysis: Analyze the purified product quickly to minimize degradation upon storage.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is a general guideline for the separation and quantification of this compound and its common impurities.

  • Instrumentation: HPLC system with a UV/Vis or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength where the nitroaromatic chromophore has strong absorbance (e.g., 254 nm or a specific λmax determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Example Gradient Program:

Time (minutes)% Acetonitrile% Water (with 0.1% Formic Acid)
04060
209010
259010
264060
304060
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for separating and identifying volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate.

Data Presentation

Table 1: Hypothetical HPLC Data for a Sample of this compound

Peak No.Retention Time (min)Area (%)Possible Identity
15.81.22-methyl-4-nitroaniline
215.298.5This compound
321.70.3N,N'-bis(2-methyl-4-nitrophenyl)thiourea

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Identification Sample Sample of This compound Dilution Dilution in Acetonitrile Sample->Dilution HPLC HPLC-UV/PDA Dilution->HPLC Inject GCMS GC-MS Dilution->GCMS Inject Purity Purity Assessment Area % Calculation HPLC->Purity Identification Impurity Identification Mass Spectrum & Retention Time GCMS->Identification signaling_pathway Synthesis Synthesis of this compound StartingMaterial 2-methyl-4-nitroaniline Synthesis->StartingMaterial Unreacted Thiourea N,N'-bis(2-methyl-4-nitrophenyl)thiourea Synthesis->Thiourea Byproduct Degradation Degradation Pathways Hydrolysis Hydrolysis (+ H2O) Degradation->Hydrolysis Reduction Nitro Group Reduction Degradation->Reduction Hydrolysis->StartingMaterial Forms ReducedProduct 2-isothiocyanato-1-methyl-4-aminobenzene Reduction->ReducedProduct Forms

References

Validation & Comparative

Validating the Purity of 2-Isothiocyanato-1-methyl-4-nitrobenzene: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of 2-isothiocyanato-1-methyl-4-nitrobenzene, a key building block in various synthetic pathways. The information presented is supported by established analytical principles and data from analogous compounds.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase HPLC (RP-HPLC) is the premier method for determining the purity of non-volatile and thermally labile organic compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the target compound from potential impurities.

Experimental Protocol: Reverse-Phase HPLC

This proposed method is based on established protocols for the analysis of nitroaromatic and isothiocyanate compounds.

Instrumentation:

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Gradient Example 50% Acetonitrile to 90% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 100 mL of acetonitrile to create a stock solution of 100 µg/mL.

  • Perform serial dilutions as needed to achieve a concentration within the linear range of the detector.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Potential Impurities and Degradation Products

A robust HPLC method should be able to separate the main peak from potential impurities arising from the synthesis or degradation of this compound.

  • Starting Materials: The primary synthetic route often involves the reaction of 2-methyl-5-nitroaniline with a thiocarbonylating agent. Therefore, residual 2-methyl-5-nitroaniline is a likely impurity.

  • Byproducts: The formation of thiourea derivatives can occur as a side reaction during the synthesis of isothiocyanates.

  • Degradation Products: Isothiocyanates can be susceptible to hydrolysis in the presence of water, which is a component of the mobile phase in RP-HPLC. This can lead to the formation of the corresponding amine (2-methyl-5-nitroaniline). Thermal degradation is also a possibility, though less likely under typical HPLC conditions.[1][2]

Comparison with Alternative Analytical Methods

While HPLC is the preferred method, other techniques can provide complementary information or be used for specific applications.

FeatureHPLCGas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Adsorption on a solid stationary phase with a liquid mobile phase.
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.Primarily for qualitative analysis and reaction monitoring.
Resolution HighVery HighLow to Moderate
Quantification Highly quantitative with proper calibration.Quantitative with proper calibration.Semi-quantitative at best.
Throughput Moderate to high with an autosampler.HighHigh for multiple samples simultaneously.
Impurity Identification Possible with a DAD or by coupling to a mass spectrometer (LC-MS).Excellent when coupled with a mass spectrometer (GC-MS).Limited, requires scraping spots for further analysis.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

HPLC Analysis Workflow

Method_Selection start Purity Validation of 2-Isothiocyanato- 1-methyl-4-nitrobenzene volatile Are Impurities Volatile? start->volatile quantitative Quantitative Analysis Required? volatile->quantitative Yes hplc HPLC volatile->hplc No gcms GC-MS quantitative->gcms Yes tlc TLC quantitative->tlc No

Method Selection Logic

Conclusion

For the comprehensive and accurate purity determination of this compound, a well-developed and validated RP-HPLC method is the technique of choice. It offers the necessary resolution to separate the main component from starting materials, synthetic byproducts, and potential degradation products. While techniques like GC-MS are invaluable for identifying volatile impurities and TLC is useful for rapid qualitative checks, HPLC provides the robustness and quantitative precision required for quality control in research and drug development settings. The provided experimental protocol serves as a strong starting point for method development and validation.

References

A Comparative Guide to Quantitative NMR (qNMR) for the Assay of 2-Isothiocyanato-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for the purity assay of 2-isothiocyanato-1-methyl-4-nitrobenzene, a key building block in various synthetic pathways. This document outlines a detailed experimental protocol for qNMR, presents a comparative analysis of the two techniques, and provides the necessary visualizations to understand the experimental workflow.

Principles of Purity Analysis: qNMR vs. HPLC

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of an analyte's concentration in a sample. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[1][2] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1][2] This makes qNMR a powerful tool for the characterization of new chemical entities and for providing metrological traceability.

High-Performance Liquid Chromatography (HPLC) is a well-established chromatographic technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[1][3] For purity assessment, a detector, most commonly a UV-Vis detector, measures the response of each eluting component. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. While highly sensitive for detecting trace impurities, this method assumes that all components have a similar response factor at the detection wavelength, or it requires the use of reference standards for each impurity for accurate quantification.[1][2]

Comparison of qNMR and HPLC for Purity Assay

The choice between qNMR and HPLC for the purity assessment of this compound depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[1]Comparative method based on separation and detection.[1]
Accuracy High, as it provides an absolute purity value.[1]High, but can be influenced by the response factors of impurities.[1]
Precision Excellent, typically with low relative standard deviation (RSD).[1]Very good, with low RSD.
Reference Standard Requires a certified internal standard of a different compound.[1]Ideally requires a certified reference standard of the analyte and its impurities.
Specificity High; provides structural information for impurity identification.High separation power for complex mixtures.
Sensitivity Lower compared to HPLC for trace impurities.High, excellent for detecting trace impurities.
Throughput Lower, especially for qNMR which requires long relaxation delays.[3]Higher, with typical run times of 20-30 minutes per sample.[3]
Sample Consumption Higher (milligrams).[3]Low (micrograms).[3]
Destructive No, the sample can be recovered.[3][4]Yes.[3]

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol

This proposed protocol is based on established general methodologies for the purity determination of organic compounds by qNMR.[5][6]

1. Materials and Instrumentation:

  • Analyte: this compound

  • Internal Standard: 1,4-Dinitrobenzene (Certified Reference Material, >99.5% purity)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

  • Instrumentation: 500 MHz NMR Spectrometer

  • Equipment: High-precision analytical balance (readability ± 0.01 mg), volumetric flasks, pipettes, NMR tubes.

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the internal standard (1,4-dinitrobenzene) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Ensure complete dissolution by vortexing the vial.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Sequence: A standard 90° pulse-acquire sequence.

  • Temperature: 298 K

  • Spectral Width: 16 ppm

  • Acquisition Time: ≥ 4 seconds

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)

  • Number of Scans: 16

  • Dummy Scans: 4

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase the spectrum manually.

  • Apply a baseline correction.

  • Integrate the signals for both the analyte and the internal standard. For this compound, select a well-resolved aromatic proton signal that does not overlap with other signals. For 1,4-dinitrobenzene, integrate the singlet corresponding to its four aromatic protons.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC) Protocol

This is a typical reversed-phase HPLC method suitable for the analysis of aromatic nitro compounds.

1. Materials and Instrumentation:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Instrumentation: HPLC system with a UV detector

  • Detector Wavelength: 254 nm

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of acetonitrile to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Visualizations

Experimental Workflow for qNMR Assay

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_analyte Weigh Analyte (this compound) weigh_is Weigh Internal Standard (1,4-Dinitrobenzene) weigh_analyte->weigh_is dissolve Dissolve in CDCl3 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Data Acquisition (500 MHz NMR) transfer->acquire process Data Processing (Phasing, Baseline Correction) acquire->process integrate Signal Integration process->integrate calculate Calculate Purity using formula integrate->calculate

Caption: Workflow for the qNMR assay of this compound.

Logical Relationship of Analytical Techniques

Analytical_Comparison cluster_qnmr qNMR Method cluster_hplc HPLC Method Analyte This compound Purity Assay qnmr_node Quantitative NMR Analyte->qnmr_node hplc_node HPLC Analyte->hplc_node qnmr_adv Advantages: - Absolute Purity - Structural Info - Non-destructive qnmr_node->qnmr_adv provides hplc_adv Advantages: - High Sensitivity - High Throughput - Good for Trace Impurities hplc_node->hplc_adv provides

References

A Comparative Guide to the Synthesis of 2-Isothiocyanato-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary methods for the synthesis of 2-isothiocyanato-1-methyl-4-nitrobenzene, a key intermediate in various pharmaceutical and chemical research applications. The synthesis of this compound originates from the readily available precursor, 2-methyl-4-nitroaniline. The two methods detailed below involve the use of thiophosgene and carbon disulfide, respectively. This guide presents a quantitative comparison of these methods, detailed experimental protocols, and visualizations to aid in the selection of the most suitable synthesis route for your research needs.

At a Glance: Comparison of Synthesis Methods

ParameterMethod 1: ThiophosgeneMethod 2: Carbon Disulfide
Reagents 2-methyl-4-nitroaniline, Thiophosgene, Triethylamine2-methyl-4-nitroaniline, Carbon Disulfide, Triethylamine, Tosyl Chloride
Reaction Time 4 - 6 hours12 - 18 hours
Yield High (Typical > 90%)Moderate to High (Varies with desulfurizing agent)
Purity Generally high, requires purificationGood, requires purification
Key Advantages High yield, shorter reaction timeAvoids the use of highly toxic thiophosgene
Key Disadvantages Use of highly toxic and corrosive thiophosgeneLonger reaction time, may require optimization of desulfurizing agent

Synthesis Pathways Overview

The synthesis of this compound primarily involves the conversion of the primary amino group of 2-methyl-4-nitroaniline into an isothiocyanate group. The two main approaches to achieve this transformation are direct reaction with thiophosgene or a two-step process involving the formation of a dithiocarbamate intermediate with carbon disulfide, followed by desulfurization.

Synthesis_Comparison cluster_start Starting Material cluster_method1 Method 1 cluster_method2 Method 2 cluster_product Product 2-Methyl-4-nitroaniline 2-Methyl-4-nitroaniline Reaction1 Direct Conversion 2-Methyl-4-nitroaniline->Reaction1 Thiophosgene, Et3N CarbonDisulfide Carbon Disulfide 2-Methyl-4-nitroaniline->CarbonDisulfide CS2, Et3N Thiophosgene Thiophosgene Product This compound Reaction1->Product Dithiocarbamate Dithiocarbamate Intermediate CarbonDisulfide->Dithiocarbamate Desulfurization Desulfurization Dithiocarbamate->Desulfurization Tosyl Chloride Desulfurization->Product

Caption: Comparative workflow of synthesis routes for this compound.

Experimental Protocols

Method 1: Synthesis using Thiophosgene

This method offers a direct and high-yielding route to the target compound. However, it requires the use of thiophosgene, a highly toxic and corrosive reagent that must be handled with extreme caution in a well-ventilated fume hood.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-4-nitroaniline (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 equivalents) to the solution.

  • Slowly add a solution of thiophosgene (1.1 equivalents) in anhydrous dichloromethane from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Method 2: Synthesis using Carbon Disulfide

This method provides a safer alternative to the use of thiophosgene. It involves the in-situ formation of a dithiocarbamate salt, which is then desulfurized to yield the isothiocyanate.

Procedure:

  • To a solution of 2-methyl-4-nitroaniline (1 equivalent) and triethylamine (2 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask, add carbon disulfide (1.5 equivalents) dropwise at room temperature.

  • Stir the mixture for 6-8 hours at room temperature to form the dithiocarbamate salt.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of tosyl chloride (1.2 equivalents) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for another 6-10 hours.

  • Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain this compound.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start Dissolve 2-methyl-4-nitroaniline and reagents in solvent Reaction Stir at appropriate temperature and time Start->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Quenching Wash with water and brine Monitoring->Quenching Drying Dry organic layer Quenching->Drying Concentration Concentrate under reduced pressure Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Characterize by NMR, IR, MS Chromatography->Characterization

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The choice between the thiophosgene and carbon disulfide methods for the synthesis of this compound depends on the specific requirements of the researcher. The thiophosgene method offers a more direct route with higher yields and shorter reaction times, but the extreme toxicity of the reagent is a significant drawback. The carbon disulfide method provides a much safer alternative, although it involves a longer reaction time and may require more optimization to achieve high yields. For laboratories equipped to handle highly toxic materials, the thiophosgene method may be preferred for its efficiency. For those prioritizing safety, the carbon disulfide method is the more prudent choice. Both methods yield a product that requires purification by column chromatography to achieve high purity.

Reactivity Showdown: 2-Isothiocyanato-1-methyl-4-nitrobenzene vs. 4-Nitrophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Chemical Biology

The reactivity of isothiocyanates is a critical parameter in their application as covalent probes, protein labeling agents, and precursors in the synthesis of pharmacologically active compounds. This guide provides an objective comparison of the reactivity of two aromatic isothiocyanates: 2-isothiocyanato-1-methyl-4-nitrobenzene and the more commonly utilized 4-nitrophenyl isothiocyanate. This analysis is based on established principles of physical organic chemistry and available experimental data for analogous compounds.

Executive Summary

The electrophilicity of the isothiocyanate carbon atom is the primary determinant of its reactivity towards nucleophiles, such as the amine and thiol groups found in proteins. In aromatic isothiocyanates, this electrophilicity is significantly influenced by the electronic effects of substituents on the phenyl ring. Electron-withdrawing groups enhance reactivity by pulling electron density away from the isothiocyanate moiety, making the carbon more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.

In the case of 4-nitrophenyl isothiocyanate , the potent electron-withdrawing nitro (-NO₂) group at the para position significantly enhances the electrophilicity of the isothiocyanate carbon, rendering it highly reactive. For This compound , the presence of the same electron-withdrawing nitro group also activates the isothiocyanate. However, the additional methyl (-CH₃) group at the ortho position, being an electron-donating group, is expected to slightly counteract the effect of the nitro group, leading to a comparatively lower reactivity.

Quantitative Comparison of Reactivity

The nitro group has a large positive Hammett constant (σₚ = +0.78), indicating its strong electron-withdrawing nature. The methyl group, in contrast, has a negative Hammett constant (σₚ = -0.17), signifying its electron-donating character. Although Hammett constants for ortho substituents are more complex due to steric effects, the fundamental electronic influence remains.

Based on these principles, the following table summarizes the expected and reported reactivity profiles.

FeatureThis compound4-Nitrophenyl Isothiocyanate
Substituent Effects - Nitro group (-NO₂): Strong electron-withdrawing (activating) - Methyl group (-CH₃): Weak electron-donating (deactivating)- Nitro group (-NO₂): Strong electron-withdrawing (activating)
Expected Reactivity High, but expected to be lower than 4-nitrophenyl isothiocyanate due to the counteracting electron-donating effect of the methyl group.Very High. The nitro group strongly enhances the electrophilicity of the isothiocyanate carbon.
Reported Kinetic Data (Reaction with n-butylamine) No specific data found.A study on the kinetics of aminolysis of p-nitrophenyl isothiocyanate by n-butylamine has been reported, indicating a reaction that can be second order in amine.

Experimental Protocols

To empirically determine and compare the reactivity of these two isothiocyanates, the following experimental protocol, adapted from established methods for kinetic analysis of isothiocyanate-amine reactions, is proposed.

Kinetic Analysis of Isothiocyanate-Amine Reaction by HPLC

Objective: To determine the second-order rate constant (k) for the reaction of this compound and 4-nitrophenyl isothiocyanate with a model primary amine (e.g., n-butylamine).

Materials:

  • This compound

  • 4-nitrophenyl isothiocyanate

  • n-Butylamine

  • Anhydrous acetonitrile (HPLC grade)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

  • Thermostated reaction vessel

  • Syringes and vials

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of each isothiocyanate in anhydrous acetonitrile (e.g., 10 mM).

    • Prepare a stock solution of n-butylamine in anhydrous acetonitrile (e.g., 100 mM).

  • Reaction Setup:

    • In a thermostated reaction vessel maintained at a constant temperature (e.g., 25 °C), add a known volume of the n-butylamine stock solution and dilute with acetonitrile to achieve the desired final concentration (e.g., 10 mM).

    • Initiate the reaction by adding a small, known volume of the isothiocyanate stock solution to the amine solution with vigorous stirring. The final concentration of the isothiocyanate should be significantly lower than the amine (e.g., 1 mM) to ensure pseudo-first-order conditions.

  • Reaction Monitoring:

    • At specific time intervals (e.g., every 30 seconds for the first 5 minutes, then every 2 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it into a vial containing a large excess of a quenching solution (e.g., a solution of a different, highly reactive amine or a dilute acid in acetonitrile).

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Develop an HPLC method to separate the unreacted isothiocyanate from the thiourea product. Monitor the elution profile using a UV detector at a wavelength where the isothiocyanate has a strong absorbance.

    • Quantify the peak area of the remaining isothiocyanate at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the isothiocyanate concentration (ln[ITC]) versus time.

    • The slope of this plot will be the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) is calculated by dividing k' by the concentration of the amine (k = k' / [Amine]).

    • Repeat the experiment for both isothiocyanates under identical conditions to allow for a direct comparison of their second-order rate constants.

Visualizations

Logical Relationship of Substituent Effects on Reactivity

G Influence of Substituents on Isothiocyanate Reactivity subst Aromatic Ring Substituent edg Electron-Donating Group (EDG) e.g., -CH₃ subst->edg Type ewg Electron-Withdrawing Group (EWG) e.g., -NO₂ subst->ewg Type itc_carbon Isothiocyanate Carbon (-N=C=S) edg->itc_carbon Increases electron density on ewg->itc_carbon Decreases electron density on electrophilicity Electrophilicity itc_carbon->electrophilicity reactivity Reactivity with Nucleophiles electrophilicity->reactivity

Caption: Substituent effects on the electrophilicity and reactivity of aromatic isothiocyanates.

Experimental Workflow for Kinetic Analysis

G Workflow for Kinetic Analysis of Isothiocyanate Reactivity prep 1. Prepare Stock Solutions (Isothiocyanate & Amine) mix 2. Mix Reactants in Thermostated Vessel prep->mix sample 3. Withdraw Aliquots at Timed Intervals mix->sample quench 4. Quench Reaction sample->quench hplc 5. Analyze by HPLC quench->hplc data 6. Determine Rate Constant hplc->data

Caption: Experimental workflow for determining the reaction kinetics of isothiocyanates with amines using HPLC.

Conclusion

Unveiling the Impact of Electron-Withdrawing Groups on Isothiocyanate Reactivity: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isothiocyanates (ITCs) is paramount for designing targeted therapeutics and elucidating biological mechanisms. This guide provides a comprehensive comparative analysis of isothiocyanate reactivity, with a specific focus on the influence of electron-withdrawing groups (EWGs). The electrophilic nature of the central carbon atom in the isothiocyanate moiety (R–N=C=S) dictates its interaction with biological nucleophiles, a cornerstone of its diverse pharmacological activities, including anti-inflammatory and anticancer properties.[1] This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of key concepts to facilitate a deeper understanding of structure-activity relationships.

The reactivity of isothiocyanates is significantly modulated by the electronic properties of the substituent (R) attached to the nitrogen atom. Aromatic isothiocyanates bearing electron-withdrawing groups exhibit enhanced electrophilicity of the central carbon atom. This heightened reactivity translates to faster reaction rates with nucleophiles, a critical consideration in the design of covalent inhibitors and probes for specific biological targets.[2]

Quantitative Comparison of Isothiocyanate Reactivity

The reactivity of isothiocyanates is quantitatively assessed by determining the second-order rate constants for their reactions with model nucleophiles. The data presented below summarizes key kinetic parameters, illustrating the impact of electron-withdrawing substituents on reaction rates.

IsothiocyanateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k, M⁻¹s⁻¹)Reference
Benzyl IsothiocyanateDiglycineWater (pH 8.5)251.38 x 10⁻¹[2]
Phenyl IsothiocyanateDiglycineWater (pH 8.5)254.17 x 10⁻²[2]
p-Nitrophenyl Isothiocyanaten-ButylamineDiethyl Ether251.23 x 10⁻²[2]
Phenyl Isothiocyanaten-ButylamineDiethyl Ether253.45 x 10⁻³[2]

Key Observations:

  • Aliphatic vs. Aromatic: Benzyl isothiocyanate, an aliphatic ITC, reacts significantly faster with diglycine than the aromatic phenyl isothiocyanate.[2]

  • Effect of Electron-Withdrawing Groups: The presence of a nitro group (an EWG) in the para position of the phenyl ring increases the reaction rate of phenyl isothiocyanate with n-butylamine by approximately 3.5 times.[2] This demonstrates the pronounced effect of EWGs on enhancing the electrophilicity and thus the reactivity of the isothiocyanate.

To further illustrate the systematic effect of substituents on the reactivity of aryl isothiocyanates, the Hammett equation can be applied. This linear free-energy relationship correlates the reaction rates of substituted aromatic compounds with the electronic properties of their substituents. A positive slope (ρ) in a Hammett plot for the reaction of substituted aryl isothiocyanates with a nucleophile indicates that electron-withdrawing groups accelerate the reaction.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of isothiocyanate reactivity. Below are protocols for key experiments.

Synthesis of Aryl Isothiocyanates with Electron-Withdrawing Groups

A common method for the synthesis of aryl isothiocyanates, including those with electron-deficient groups, involves the reaction of the corresponding primary amine with thiophosgene or a thiophosgene equivalent. A two-step process is often employed for amines bearing strong electron-withdrawing groups.[3][4][5]

Materials:

  • Substituted aniline (e.g., 4-nitroaniline)

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N) or other organic base

  • Desulfurizing agent (e.g., ethyl chloroformate, tosyl chloride)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Formation of the Dithiocarbamate Salt: To a solution of the substituted aniline (1.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane at 0 °C, add carbon disulfide (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Desulfurization: Cool the reaction mixture back to 0 °C and add the desulfurizing agent (e.g., ethyl chloroformate, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired aryl isothiocyanate.

Kinetic Analysis of Isothiocyanate-Amine Reaction by Stopped-Flow Spectrophotometry

This method is ideal for measuring the rapid kinetics of the reaction between an isothiocyanate and a primary amine.[2]

Principle:

The formation of a thiourea product from the reaction of an isothiocyanate and an amine can be monitored by observing the change in absorbance of the reaction mixture over time. The stopped-flow technique allows for the rapid mixing of reactants and immediate measurement of absorbance changes.[2]

Materials:

  • Stopped-flow spectrophotometer

  • Syringes for reactant delivery

  • Isothiocyanate solution (in a suitable solvent, e.g., acetonitrile)

  • Amine solution (in the same solvent, in pseudo-first-order excess)

  • Thermostatted cell holder

Procedure:

  • Prepare stock solutions of the isothiocyanate and the amine of known concentrations.

  • Load one syringe of the stopped-flow instrument with the isothiocyanate solution and the other with the amine solution.

  • Set the spectrophotometer to a wavelength where the product has a significant absorbance, and the reactants have minimal absorbance.

  • Initiate the stopped-flow experiment, which rapidly mixes the two solutions in the observation cell.

  • Record the change in absorbance as a function of time.

  • Data Analysis: The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential equation. The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the amine (which is in excess).[2]

Visualization of Key Concepts

Experimental Workflow for Comparative Reactivity Analysis

The following diagram illustrates a typical workflow for comparing the reactivity of different isothiocyanates.

experimental_workflow cluster_synthesis Synthesis cluster_kinetic_analysis Kinetic Analysis cluster_data_analysis Data Analysis cluster_conclusion Conclusion synthesis_ewg Synthesize ITC with EWG stopped_flow Stopped-Flow Spectrophotometry synthesis_ewg->stopped_flow hplc_assay Competitive HPLC Assay synthesis_ewg->hplc_assay synthesis_ref Synthesize Reference ITC (e.g., Phenyl ITC) synthesis_ref->stopped_flow synthesis_ref->hplc_assay rate_constants Calculate Second-Order Rate Constants stopped_flow->rate_constants hplc_assay->rate_constants hammett_plot Generate Hammett Plot rate_constants->hammett_plot conclusion Compare Reactivities & Establish SAR hammett_plot->conclusion nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (ITC) Keap1 Keap1 ITC->Keap1 Covalent Modification (Thiol Reaction) Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub->Nrf2 Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Genes Cytoprotective Genes ARE->Genes Gene Transcription

References

Navigating Electrophilic Aromatic Substitution on a Complex Arene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aromatic rings is a cornerstone of modern synthetic chemistry, particularly in the development of novel therapeutic agents. This guide provides a comparative analysis of electrophilic aromatic substitution (EAS) reactions on 2-isothiocyanato-1-methyl-4-nitrobenzene, a polysubstituted arene with a unique electronic landscape. We will explore the directing effects of the resident substituents, predict regiochemical outcomes for common EAS reactions, and provide detailed experimental protocols for researchers seeking to modify this or similar scaffolds.

Understanding the Battlefield: Directing Effects of Substituents

The outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is dictated by the electronic properties of the groups already present. In our target molecule, this compound, three distinct functional groups vie for control of the regioselectivity:

  • Methyl Group (-CH₃): An activating group that donates electron density to the ring through an inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho and para positions.[1][2][3]

  • Nitro Group (-NO₂): A strongly deactivating group that withdraws electron density from the ring via both inductive and resonance effects. It is a powerful meta-director.[3][4][5][6][7]

  • Isothiocyanato Group (-NCS): The directing influence of the isothiocyanato group is more nuanced. Through resonance, the lone pairs on the nitrogen atom can be delocalized into the ring, suggesting an ortho, para-directing effect. However, the electronegativity of both nitrogen and sulfur also exerts an electron-withdrawing inductive effect, which can deactivate the ring. The overall effect is a balance between these opposing forces.

The interplay of these directing effects on this compound is visualized in the diagram below.

G Directing Effects on this compound cluster_0 Substituent Analysis cluster_1 Predicted Regioselectivity Methyl Methyl (-CH₃) Activating Ortho, Para-Director Ring Aromatic Ring Methyl->Ring Nitro Nitro (-NO₂) Deactivating Meta-Director Nitro->Ring Isothiocyanato Isothiocyanato (-NCS) Deactivating (Inductive) Ortho, Para-Director (Resonance) Isothiocyanato->Ring Position3 Position 3 Ring->Position3 Ortho to -CH₃ Meta to -NO₂ Meta to -NCS Position5 Position 5 Ring->Position5 Meta to -CH₃ Meta to -NO₂ Para to -NCS Position6 Position 6 Ring->Position6 Para to -CH₃ Ortho to -NO₂ Ortho to -NCS

Caption: Analysis of substituent directing effects.

The combined influence of an activating ortho, para-director (methyl), a deactivating meta-director (nitro), and the ambidextrous isothiocyanato group leads to a complex pattern of reactivity. The strong deactivating nature of the nitro group will significantly reduce the overall reactivity of the ring towards electrophilic attack. The positions ortho and para to the nitro group (positions 3 and 5) will be strongly deactivated. Conversely, the methyl group will activate the positions ortho and para to it (positions 3 and 5). The isothiocyanato group, through resonance, will also direct towards its ortho and para positions (positions 3 and 6).

Considering these competing effects, the most likely positions for electrophilic attack are positions 3 and 5, which are activated by the methyl group and meta to the deactivating nitro group. Position 6 is ortho to the deactivating nitro group and is likely to be sterically hindered by the adjacent methyl group.

Comparative Performance in Electrophilic Aromatic Substitution Reactions

Due to the highly deactivated nature of the aromatic ring in this compound, harsh reaction conditions will likely be necessary to achieve substitution. Friedel-Crafts reactions, in particular, are unlikely to proceed due to the presence of the strong electron-withdrawing nitro group which deactivates the ring to a greater extent than a halogen.

Below is a comparative table summarizing the predicted outcomes and necessary conditions for key EAS reactions on the target molecule, alongside a common alternative substrate, toluene, for reference.

ReactionElectrophileTarget Molecule: this compoundAlternative: Toluene
Nitration NO₂⁺Predicted Major Products: 2-Isothiocyanato-1-methyl-3,4-dinitrobenzene and 2-Isothiocyanato-1-methyl-4,5-dinitrobenzene. Conditions: Concentrated HNO₃, concentrated H₂SO₄, elevated temperature. Expected Yield: Low to moderate.Major Products: 2-Nitrotoluene and 4-nitrotoluene. Conditions: Concentrated HNO₃, concentrated H₂SO₄, 30-40°C. Expected Yield: High.
Halogenation (Bromination) Br⁺Predicted Major Products: 3-Bromo-2-isothiocyanato-1-methyl-4-nitrobenzene and 5-Bromo-2-isothiocyanato-1-methyl-4-nitrobenzene. Conditions: Br₂, FeBr₃, heat. Expected Yield: Low.Major Products: 2-Bromotoluene and 4-bromotoluene. Conditions: Br₂, FeBr₃, room temperature. Expected Yield: High.
Sulfonation SO₃Predicted Major Products: this compound-3-sulfonic acid and this compound-5-sulfonic acid. Conditions: Fuming H₂SO₄, heat. Expected Yield: Moderate.Major Products: Toluene-2-sulfonic acid and toluene-4-sulfonic acid. Conditions: Concentrated H₂SO₄, heat. Expected Yield: High.
Friedel-Crafts Acylation RCO⁺Reaction Unlikely. The strongly deactivating nitro group prevents this reaction.Major Product: 4-Methylacetophenone (with acetyl chloride). Conditions: CH₃COCl, AlCl₃, 0°C to room temperature. Expected Yield: High.

Experimental Protocols

The following are detailed, representative protocols for the nitration, halogenation, and sulfonation of deactivated aromatic systems. These can be adapted for this compound, with the caveat that optimization of reaction times and temperatures will be necessary.

Protocol 1: Nitration of a Deactivated Aromatic Ring

This protocol is adapted from the nitration of nitrobenzene.

Materials:

  • This compound

  • Concentrated nitric acid (68%)

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, carefully add 10 mL of concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add 5 g of this compound to the sulfuric acid with constant stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the substrate in sulfuric acid, maintaining the temperature below 10°C.

  • After the addition is complete, slowly warm the reaction mixture to 60-70°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture onto 100 g of crushed ice.

  • The solid product is collected by vacuum filtration, washed with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: Bromination of a Deactivated Aromatic Ring

This protocol is a general procedure for the bromination of deactivated arenes.

Materials:

  • This compound

  • Bromine

  • Anhydrous iron(III) bromide (FeBr₃)

  • Carbon disulfide (CS₂) or other suitable solvent

  • Round-bottom flask with reflux condenser and dropping funnel

  • Stirring apparatus

Procedure:

  • In a dry round-bottom flask, dissolve 5 g of this compound in 20 mL of carbon disulfide.

  • Add 0.5 g of anhydrous iron(III) bromide to the solution.

  • From a dropping funnel, add a solution of 1.5 mL of bromine in 5 mL of carbon disulfide dropwise with stirring.

  • After the addition is complete, gently reflux the mixture for 2-6 hours, or until the evolution of hydrogen bromide gas ceases. Monitor the reaction progress by TLC.

  • Cool the reaction mixture and pour it into 50 mL of cold water.

  • Separate the organic layer, wash it with 10% sodium hydroxide solution to remove unreacted bromine, then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Sulfonation of a Deactivated Aromatic Ring

This protocol is based on the sulfonation of nitrobenzene.

Materials:

  • This compound

  • Fuming sulfuric acid (20% SO₃)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, carefully add 10 mL of fuming sulfuric acid.

  • With stirring, slowly add 5 g of this compound to the acid.

  • Heat the reaction mixture to 100-120°C and maintain this temperature for 4-8 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice.

  • If the sulfonic acid precipitates, it can be collected by filtration. If it remains in solution, it can be isolated as its sodium salt by neutralizing the solution with sodium carbonate and then salting it out with sodium chloride.

  • The crude product can be purified by recrystallization from water.

Experimental Workflow

A general workflow for performing and analyzing an electrophilic aromatic substitution reaction is depicted below.

G start Start: Select Substrate and Reaction Type reagents Prepare Reagents and Glassware start->reagents reaction Perform Reaction (Control Temperature and Time) reagents->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification analysis Product Analysis (NMR, IR, MS) purification->analysis end End: Characterized Product analysis->end

Caption: General experimental workflow for EAS.

Conclusion

The electrophilic aromatic substitution of this compound presents a significant synthetic challenge due to the presence of a strongly deactivating nitro group. Successful functionalization requires a careful consideration of the competing directing effects of the three substituents and the use of forcing reaction conditions. This guide provides a predictive framework and adaptable experimental protocols to aid researchers in the exploration of this and other complex aromatic systems. The insights provided herein are intended to facilitate the rational design and synthesis of novel compounds for applications in drug discovery and materials science.

References

The Methyl Group's Influence: A Comparative Guide to the Reactivity of 4-Nitrophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and synthetic chemistry, isothiocyanates (ITCs) are indispensable reagents, prized for their ability to react with nucleophiles like amines and thiols. The reactivity of these compounds can be finely tuned by the substituents on their aromatic rings. This guide provides a detailed comparison of 4-nitrophenyl isothiocyanate (4-NPI) and its methylated analogue, exploring how the presence of a methyl group alters the molecule's reactivity. This analysis is supported by established principles of physical organic chemistry and provides practical experimental context.

Electronic Landscape and Reactivity

The reactivity of the isothiocyanate functional group (-N=C=S) is dominated by the electrophilicity of its central carbon atom. This carbon is a prime target for nucleophilic attack, a characteristic that is significantly amplified in 4-nitrophenyl isothiocyanate by the presence of the nitro group (-NO₂).[1] The nitro group is a powerful electron-withdrawing group (EWG), pulling electron density from the aromatic ring and, by extension, from the isothiocyanate carbon through both inductive and resonance effects. This severe electron deficiency makes the isothiocyanate carbon highly susceptible to attack by nucleophiles.

When a methyl group (-CH₃) is introduced onto the aromatic ring, it exerts an opposing electronic effect. The methyl group is a classic electron-donating group (EDG), pushing electron density into the ring via two main mechanisms:

  • Inductive Effect (+I): The alkyl group is less electronegative than the sp²-hybridized carbons of the benzene ring, leading to a slight donation of electron density.

  • Hyperconjugation: Overlap of the C-H σ-bonds of the methyl group with the π-system of the ring further increases electron density.

This electron-donating nature of the methyl group partially counteracts the powerful pull of the nitro group. By replenishing some of the electron density in the aromatic system, the methyl group slightly reduces the overall electrophilicity of the isothiocyanate carbon. Consequently, 4-nitrophenyl isothiocyanate is inherently more reactive towards nucleophiles than its methylated counterparts. The addition of the electron-donating methyl group tempers the extreme electrophilicity, leading to a decreased reaction rate.

Comparative Data Summary

While direct kinetic data comparing 4-NPI with a specific methylated isomer under identical conditions is sparse in the literature, the relative reactivity can be confidently predicted based on fundamental electronic principles. The following table summarizes the key differences and their impact on reactivity.

Compound Feature4-Nitrophenyl IsothiocyanateMethylated 4-Nitrophenyl Isothiocyanate (e.g., 4-Methyl-3-nitrophenyl isothiocyanate)
Key Substituents Nitro group (-NO₂)Nitro group (-NO₂)Methyl group (-CH₃)
Electronic Effect Strong Electron-Withdrawing (-I, -R)Electron-Withdrawing (-NO₂)Electron-Donating (-CH₃)
Net Effect on Ring Highly Electron-DeficientElectron-Deficient (to a lesser degree)
Electrophilicity of -NCS Carbon Very HighHigh (Reduced by -CH₃ group)
Predicted Reactivity with Nucleophiles Higher Lower

Experimental Protocols

To experimentally validate the difference in reactivity, a common and straightforward method is the synthesis of thiourea derivatives through reaction with a primary amine.[2][3][4][5] A slower reaction rate would be observed for the methylated analogue.

General Protocol for Thiourea Synthesis

This protocol describes a representative procedure for reacting an isothiocyanate with a primary amine in a laboratory setting.

Materials:

  • Aryl Isothiocyanate (e.g., 4-Nitrophenyl isothiocyanate) (1.0 mmol, 1.0 eq.)

  • Primary Amine (e.g., Benzylamine) (1.0 mmol, 1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Thin Layer Chromatography (TLC) plate (silica gel) and developing chamber

  • Rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 mmol) in 10 mL of anhydrous THF.

  • Addition: To this stirring solution, add the aryl isothiocyanate (1.0 mmol) at room temperature. The addition can be done in one portion.

  • Reaction: Allow the mixture to stir at room temperature. The high reactivity of 4-NPI may lead to a rapid reaction, often complete within 1-2 hours. The methylated analogue may require a longer reaction time or gentle heating to proceed to completion.

  • Monitoring: Monitor the reaction's progress by TLC. A suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate) should show the consumption of the starting materials and the appearance of a new, typically lower Rf, product spot.

  • Work-up: Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is often of high purity. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Visualization of Electronic Effects

The following diagrams illustrate the underlying electronic factors that govern the reactivity of these two classes of compounds.

G cluster_0 4-Nitrophenyl Isothiocyanate cluster_1 Methylated 4-Nitrophenyl Isothiocyanate A Nitro Group (-NO₂) B Aromatic Ring A->B Strong Electron Withdrawal (-I, -R) C Isothiocyanate (-NCS) B->C Reduces e⁻ density D Highly Electrophilic Carbon Center C->D E High Reactivity (Fast Reaction) D->E F Nitro Group (-NO₂) H Aromatic Ring F->H Electron Withdrawal G Methyl Group (-CH₃) G->H Electron Donation (+I) I Isothiocyanate (-NCS) H->I Slightly increases e⁻ density (relative to 4-NPI) J Moderately Electrophilic Carbon Center I->J K Lower Reactivity (Slower Reaction) J->K

Caption: Electronic effects on isothiocyanate reactivity.

The diagram above illustrates how the strong electron-withdrawing nitro group in 4-NPI creates a highly electrophilic carbon center, leading to high reactivity. In the methylated version, the electron-donating methyl group partially offsets this effect, resulting in a less electrophilic center and consequently, lower reactivity. This fundamental principle is crucial for selecting the appropriate reagent and designing reaction conditions in synthetic applications.

References

A Comparative Guide to Analytical Techniques for Isothiocyanate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isothiocyanates (ITCs) are a class of naturally occurring compounds found predominantly in cruciferous vegetables. They have garnered significant attention in the scientific community for their potential health benefits, including chemopreventive and anti-inflammatory properties. Accurate and reliable characterization and quantification of ITCs are crucial for understanding their biological activities, metabolism, and potential therapeutic applications. This guide provides a comprehensive comparison of the most common analytical techniques used for isothiocyanate characterization, supported by experimental data and detailed protocols.

Key Analytical Techniques at a Glance

The selection of an appropriate analytical technique for isothiocyanate analysis depends on several factors, including the specific ITC of interest, the sample matrix, the required sensitivity, and the available instrumentation. The primary methods employed are chromatography and spectroscopy, often in combination.

Quantitative Performance of Analytical Techniques

The following tables summarize the quantitative performance of various analytical techniques for the determination of isothiocyanates, providing a basis for comparison.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

AnalyteMethodDerivatization AgentDetectorLODLOQLinearity RangeReference
SulforaphaneHPLC-UV2-NaphthalenethiolUV/Vis (234 nm)0.0078 µg/mL-0.01–2.0 µg/mL[1]
Various ITCsUHPLC-MS/MSN-acetyl-L-cysteine (NAC)ESI-MS/MS0.9–2.6 µM--[2][3]
SulforaphaneHPLC-UV (205 nm)---[4]
Moringa ITCsHPLC-----[4]
General ITCsHPLC-DAD-MS-DAD-MS---[4]

Table 2: Gas Chromatography (GC) Methods

AnalyteMethodDerivatization AgentDetectorLODLOQLinearity RangeReference
Total ITCsGC-MS1,2-benzenedithiolMS35 nM-0.12–200 µM[5]
Allyl ITCGC-MS-MS12.8 ng/mL (0.13 µM)38.9 ng/mL (0.393 µM)0.1-100 µg/mL
Benzyl ITCGC-MS-MS27.5 ng/mL (0.185 µM)83.4 ng/mL (0.56 µM)0.1-100 µg/mL
Phenylethyl ITCGC-MS-MS10.6 ng/mL (0.065 µM)32 ng/mL (0.196 µM)0.1-100 µg/mL
Benzyl ITCGC-FID-FID0.67 µg/mL2.03 µg/mL10–50 µg/ml[6]

Experimental Workflows and Protocols

A general workflow for the analysis of isothiocyanates from plant material involves extraction, enzymatic hydrolysis (if targeting glucosinolate precursors), purification, and instrumental analysis.

Isothiocyanate Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Purification Purification cluster_Analysis Analysis Plant Material Plant Material Homogenization Homogenization Plant Material->Homogenization Enzymatic Hydrolysis Enzymatic Hydrolysis Homogenization->Enzymatic Hydrolysis Extraction Extraction Enzymatic Hydrolysis->Extraction SPE Solid Phase Extraction (SPE) Extraction->SPE Derivatization Derivatization SPE->Derivatization Instrumental Analysis Instrumental Analysis Derivatization->Instrumental Analysis

General workflow for isothiocyanate analysis.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Analysis of Total Isothiocyanates after Cyclocondensation [7]

  • Extraction: Mix 250 µL of the sample extract with 250 µL of 100 mM potassium phosphate buffer (pH 8.5).

  • Derivatization: Add 500 µL of 10 mM 1,2-benzenedithiol in methanol.

  • Incubation: Incubate the reaction mixture for 2 hours at 65 °C.

  • Sample Preparation: Cool the mixture to room temperature, centrifuge at low speed, and filter through a 0.22 µm nylon filter.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with 80% methanol.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 365 nm.

Protocol 2: GC-MS Analysis of Volatile Isothiocyanates [8]

  • GLS Hydrolysis: Incubate 1 g of dry plant tissue in 20 mL of McIlvaine buffer (pH 7.0) for 3 hours at 45 ± 3 °C.

  • Extraction: Add 30 mL of dichloromethane, stir for 15 minutes, and filter. Repeat the extraction twice with 40 mL of dichloromethane.

  • Sample Preparation: Combine the filtrates, remove excess water, and dry with anhydrous sodium sulfate. Evaporate the solvent to dryness at 35 °C under vacuum and dissolve the residue in 1 mL of dichloromethane.

  • GC-MS Analysis:

    • Column: Restek Rtx-5MS (30 m × 0.25 mm × 0.25 μm).

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 35 °C for 5 min, then increase to 210 °C at a rate of 8 °C/min and hold for 10 min.

    • Injector and Transfer Line Temperatures: 210 °C and 240 °C, respectively.

Signaling Pathway: Sulforaphane and the Nrf2 Pathway

Isothiocyanates, particularly sulforaphane, are well-known for their ability to activate the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[9][10][11]

Nrf2 Signaling Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus SFN Sulforaphane (SFN) Keap1 Keap1 SFN->Keap1 inactivates Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Ub Ubiquitination & Degradation Nrf2_Keap1->Ub basal state Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Activation of the Nrf2 pathway by sulforaphane.

Under normal conditions, the transcription factor Nrf2 is bound to Keap1 in the cytoplasm, leading to its ubiquitination and subsequent degradation.[10] Sulforaphane reacts with cysteine residues on Keap1, inducing a conformational change that prevents the ubiquitination of Nrf2.[10] This allows Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression and enhancing the cell's antioxidant capacity.[12]

Conclusion

The characterization of isothiocyanates is a multifaceted analytical challenge requiring careful consideration of the analyte's properties and the research question at hand. Chromatographic techniques, particularly HPLC and GC coupled with mass spectrometry, offer the highest sensitivity and selectivity for both qualitative and quantitative analysis. Spectroscopic methods provide valuable structural information. Derivatization is often a necessary step to improve the stability and detectability of these reactive compounds. The protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate analytical strategy for their specific needs in the exciting and expanding field of isothiocyanate research.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Nitrophenyl Isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of substituted nitrophenyl isothiocyanates and related analogs, focusing on their anticancer and anti-inflammatory properties. While a comprehensive SAR study for a wide range of substituted nitrophenyl isothiocyanates is still an emerging area of research, this document synthesizes available data to offer insights into their biological activity.

The isothiocyanate (-N=C=S) functional group is a key pharmacophore found in many naturally occurring and synthetic compounds with potent biological activities.[1] Isothiocyanates are known to exert their effects through various mechanisms, including the induction of phase II detoxifying enzymes and the modulation of key signaling pathways involved in inflammation and cell survival.[1][2] The addition of a nitrophenyl group, a strong electron-withdrawing moiety, is anticipated to significantly influence the electrophilicity of the isothiocyanate carbon, thereby modulating its reactivity and biological effects.

Quantitative Data Summary

The following table summarizes the available biological activity data for selected nitrophenyl isothiocyanates and related phenyl isothiocyanates with electron-withdrawing substituents. Direct comparisons should be made with caution due to variations in experimental conditions and cell lines across different studies.

Compound/AnalogStructureCell LineActivity MetricValueReference
Phenyl Isothiocyanates with Electron-Withdrawing Groups
4-Nitrophenyl isothiocyanate4-NO₂-C₆H₄-NCS-H₂S Release (Cmax)~1 µM[3]
3-Nitrophenyl isothiocyanate3-NO₂-C₆H₄-NCS-H₂S Release (Cmax)~2 µM[3]
2-Nitrophenyl isothiocyanate2-NO₂-C₆H₄-NCS-H₂S Release (Cmax)~1.5 µM[3]
4-Cyanophenyl isothiocyanate4-CN-C₆H₄-NCS-H₂S Release (Cmax)~1.5 µM[3]
4-Trifluoromethylphenyl isothiocyanate4-CF₃-C₆H₄-NCS-H₂S Release (Cmax)~3 µM[3]
Comparative Arylalkyl Isothiocyanates
Benzyl isothiocyanate (BITC)C₆H₅CH₂-NCSMouse Lung MicrosomesIC₅₀ (NNK Oxidation)500-1400 nM[4]
Phenethyl isothiocyanate (PEITC)C₆H₅CH₂CH₂-NCSMouse Lung MicrosomesIC₅₀ (NNK Oxidation)120-300 nM[4]
4-Phenylbutyl isothiocyanate (PBITC)C₆H₅(CH₂)₄-NCSMouse Lung MicrosomesIC₅₀ (NNK Oxidation)15-180 nM[4]
6-Phenylhexyl isothiocyanate (PHITC)C₆H₅(CH₂)₆-NCSMouse Lung MicrosomesIC₅₀ (NNK Oxidation)15-180 nM[4]

Note: NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) is a tobacco-specific carcinogen. Inhibition of its oxidation is a measure of chemopreventive activity.

Structure-Activity Relationship Insights

Based on the broader literature on isothiocyanates, several structural features are known to influence their biological activity:

  • Alkyl Chain Length: In arylalkyl isothiocyanates, the length of the alkyl chain separating the phenyl ring and the isothiocyanate group is critical. For instance, phenethyl isothiocyanate (PEITC) is generally more potent than benzyl isothiocyanate (BITC).[4] Increasing the chain length to four (PBITC) or six (PHITC) carbons can further enhance activity.[4]

  • Nature of the Isothiocyanate Group: Secondary isothiocyanates have been shown to possess higher potency than their primary structural isomers.[5]

  • Substituents on the Phenyl Ring: The electronic properties of substituents on the phenyl ring modulate the reactivity of the isothiocyanate group. Electron-withdrawing groups, such as the nitro group, are expected to increase the electrophilicity of the isothiocyanate carbon, potentially enhancing its interaction with biological nucleophiles like cysteine residues in proteins.[3] This enhanced reactivity could lead to more potent inhibition of target proteins. The position of the substituent (ortho, meta, or para) also influences activity.[3]

Signaling Pathways and Mechanisms of Action

Isothiocyanates, including potentially nitrophenyl isothiocyanates, exert their anticancer and anti-inflammatory effects by modulating key cellular signaling pathways.

Isothiocyanates are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of the cellular antioxidant response.[6] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds like isothiocyanates can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of phase II detoxifying and antioxidant enzymes.[7]

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 modifies Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome ubiquitination Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus translocation ARE ARE Nrf2_nucleus->ARE binds Genes Antioxidant & Detoxifying Genes ARE->Genes activates transcription

Nrf2 Activation by Isothiocyanates

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isothiocyanates can inhibit this pathway at multiple steps, including the prevention of IκB degradation.[7]

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli IKK IKK Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free releases NFkB_nucleus NF-κB NFkB_free->NFkB_nucleus translocation Genes Pro-inflammatory Genes NFkB_nucleus->Genes activates transcription ITC Isothiocyanate ITC->IKK inhibits

NF-κB Inhibition by Isothiocyanates

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of nitrophenyl isothiocyanates are provided below.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with various concentrations of nitrophenyl isothiocyanate B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h to allow formazan formation E->F G Add solubilization solution (e.g., DMSO) to dissolve formazan crystals F->G H Measure absorbance at ~570 nm using a microplate reader G->H I Calculate cell viability and IC₅₀ values H->I

Workflow for MTT Assay

Protocol Details:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (substituted nitrophenyl isothiocyanates) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the cell viability against the logarithm of the compound concentration.

This method is used to determine if the test compound induces the translocation of Nrf2 from the cytoplasm to the nucleus.

Protocol Details:

  • Cell Treatment: Treat cells with the nitrophenyl isothiocyanate at the desired concentration for a specified time.

  • Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate the nuclear and cytoplasmic proteins using a commercial kit or a standard protocol.

  • Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for Nrf2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Lamin B and β-actin are typically used as loading controls for the nuclear and cytoplasmic fractions, respectively. An increase in the Nrf2 signal in the nuclear fraction indicates activation.

This assay measures the transcriptional activity of NF-κB.

Protocol Details:

  • Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, pre-treat the cells with the nitrophenyl isothiocyanate for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.

References

A Comparative Guide to the Stability of Aromatic Isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of different aromatic isothiocyanates (ITCs), a class of compounds with significant interest in drug development due to their diverse biological activities. The stability of these compounds is a critical factor influencing their efficacy, shelf-life, and formulation development. This document summarizes key experimental data on the stability of various aromatic ITCs under different conditions and provides detailed methodologies for assessing their stability.

Factors Influencing the Stability of Aromatic Isothiocyanates

The stability of an isothiocyanate is largely determined by the electrophilicity of the central carbon atom in the -N=C=S group. Aromatic isothiocyanates are generally more stable than their aliphatic counterparts. This increased stability is attributed to the electron-withdrawing nature of the aryl group, which can delocalize the electron density of the isothiocyanate group through resonance, thereby stabilizing the molecule and reducing its reactivity towards nucleophiles.

Several factors can influence the stability of aromatic ITCs in experimental and physiological settings:

  • pH: Isothiocyanates are susceptible to hydrolysis, which is influenced by the pH of the medium. Generally, they are more stable in neutral to slightly acidic conditions.

  • Temperature: Elevated temperatures can accelerate the degradation of isothiocyanates.

  • Presence of Nucleophiles: The electrophilic carbon of the isothiocyanate group readily reacts with nucleophiles such as thiols (e.g., glutathione, cysteine residues in proteins) and amines, leading to the formation of dithiocarbamates and thioureas, respectively.

  • Substituents on the Aromatic Ring: The nature of substituents on the aromatic ring can significantly impact stability. Electron-withdrawing groups, such as a nitro group, can increase the electrophilicity of the isothiocyanate carbon, leading to a higher reaction rate and potentially lower stability.

Quantitative Stability Data

The following table summarizes available quantitative data on the stability of selected aromatic isothiocyanates. It is important to note that direct comparative studies under identical conditions are limited, and the data presented here are compiled from different sources.

IsothiocyanateConditionHalf-life (t½)Reference
Phenethyl Isothiocyanate (PEITC) pH 7.4, 25°C56.1 hours[1]
pH 7.4, 4°C108 hours[1]
pH 3.0, 25°C68.2 hours[1]
pH 10.1, 25°C15.3 hours[1]
Phenyl Isothiocyanate (PITC) Nutrient Broth, pH 7.0, 37°C< 8 hours[2]
Tris-Cl Buffer, pH 7.0, 37°C< 8 hours[2]
PBS Buffer, pH 7.0, 37°C< 8 hours[2]
Citrate Phosphate Buffer, pH 7.0, 37°C< 8 hours[2]
Benzyl Isothiocyanate (BITC) Nutrient Broth, pH 7.0, 37°C< 8 hours[2]
Tris-Cl Buffer, pH 7.0, 37°C< 8 hours[2]
PBS Buffer, pH 7.0, 37°C< 8 hours[2]
Citrate Phosphate Buffer, pH 7.0, 37°C< 8 hours[2]

*In the study by Luang-In and Rossiter (2015), the concentrations of PITC and BITC declined sharply from 1.0 mM to 0.2-0.4 mM within 8 hours, indicating significant degradation, although specific half-lives were not calculated.

Experimental Protocols for Stability Assessment

The stability of aromatic isothiocyanates can be assessed using various analytical techniques. Below are detailed methodologies for key experiments.

Kinetic Analysis of Isothiocyanate Stability by HPLC

This method is suitable for determining the degradation kinetics of an isothiocyanate in a specific buffer or medium over time.

Principle: The concentration of the isothiocyanate is monitored at different time points using High-Performance Liquid Chromatography (HPLC) with UV detection. The degradation rate constant and half-life can be calculated from the change in concentration over time.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Aromatic isothiocyanate of interest

  • Buffer solution of desired pH (e.g., phosphate-buffered saline, Tris-HCl)

  • Acetonitrile (ACN) or other suitable organic solvent for the mobile phase and sample preparation

  • Thermostated incubator or water bath

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the aromatic isothiocyanate in an aprotic solvent such as acetonitrile or DMSO.

  • Reaction Setup:

    • Pre-warm the buffer solution to the desired experimental temperature (e.g., 25°C or 37°C).

    • Initiate the experiment by adding a small volume of the isothiocyanate stock solution to the pre-warmed buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent from the stock solution is low (typically <1%) to minimize its effect on the reaction.

    • Mix the solution thoroughly.

  • Time-Point Sampling:

    • Immediately after mixing (t=0), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., an excess of a primary amine or thiol to quickly react with the remaining isothiocyanate) or by immediately diluting it in the mobile phase and keeping it at a low temperature (e.g., 4°C) to stop further degradation before analysis.

    • Repeat the sampling at regular intervals (e.g., every hour for the first 8 hours, then at 12, 24, 48 hours) for a duration sufficient to observe significant degradation.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to achieve good separation of the isothiocyanate from any degradation products.

    • Monitor the elution of the isothiocyanate using a UV detector at a wavelength where the compound has strong absorbance (typically around 245-280 nm).

  • Data Analysis:

    • Quantify the peak area of the isothiocyanate at each time point.

    • Plot the natural logarithm of the isothiocyanate concentration (or peak area) versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The negative of the slope of this line will be the first-order degradation rate constant (k).

    • Calculate the half-life (t½) using the following equation: t½ = 0.693 / k.

Competitive Stability/Reactivity Study by HPLC

This method can be used to compare the relative stability of two different aromatic isothiocyanates in the presence of a nucleophile.

Principle: Two different aromatic isothiocyanates are allowed to compete for a limited amount of a nucleophile. The relative depletion of the two isothiocyanates over time reflects their relative reactivity and, indirectly, their stability in the presence of that nucleophile.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Two different aromatic isothiocyanates (e.g., Phenyl isothiocyanate and p-Nitrophenyl isothiocyanate)

  • Nucleophile (e.g., n-butylamine or N-acetylcysteine)

  • Reaction solvent (e.g., acetonitrile or a buffer solution)

Procedure:

  • Reaction Setup: Prepare a solution containing equimolar concentrations of the two aromatic isothiocyanates in the chosen solvent.

  • Initiation of Competition: Add a sub-stoichiometric amount of the nucleophile to the isothiocyanate solution to initiate the competitive reaction.

  • Time-Point Sampling and Analysis: At various time points, take aliquots of the reaction mixture and analyze them by HPLC to determine the remaining concentrations of both isothiocyanates.

  • Data Analysis: Compare the rates of disappearance of the two isothiocyanates. The compound that is consumed more quickly is the more reactive (and less stable) of the two under the tested conditions.

Visualizations

Signaling Pathway: Nrf2-Keap1 Pathway Activation by Isothiocyanates

Aromatic isothiocyanates are known to activate the Nrf2-Keap1 signaling pathway, which is a key regulator of cellular antioxidant and detoxification responses.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus ITC Aromatic Isothiocyanate Keap1 Keap1 ITC->Keap1 Covalent modification of cysteine residues Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3 Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocation Ub Ubiquitin Cul3->Ub Ubiquitination Ub->Nrf2 ARE ARE Genes Antioxidant & Detoxification Genes ARE->Genes Binding Transcription Transcription Genes->Transcription

Caption: Nrf2-Keap1 signaling pathway activation by aromatic isothiocyanates.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of an aromatic isothiocyanate.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare ITC Stock Solution (in aprotic solvent) Reaction Initiate Reaction (add ITC to buffer) Stock->Reaction Buffer Prepare Buffer/Medium (adjust pH and temperature) Buffer->Reaction Sampling Time-Point Sampling (t=0, t1, t2, ... tn) Reaction->Sampling Quench Quench Reaction Sampling->Quench HPLC HPLC/GC-MS Analysis Quench->HPLC Data Data Processing (Peak Integration) HPLC->Data Kinetics Kinetic Analysis (Calculate k and t½) Data->Kinetics

References

A Comparative Guide to the Antioxidant Activity of Isothiocyanate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isothiocyanates (ITCs), a class of sulfur-containing phytochemicals abundant in cruciferous vegetables, have garnered significant scientific interest for their potent antioxidant and health-promoting properties. This guide provides an objective comparison of the antioxidant activity of various isothiocyanate derivatives, supported by experimental data. It is designed to assist researchers and drug development professionals in understanding the relative efficacy of these compounds and in designing further studies.

Direct vs. Indirect Antioxidant Activity

Isothiocyanates primarily exert their antioxidant effects through an indirect mechanism by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This pathway upregulates the expression of a suite of cytoprotective genes, including antioxidant enzymes. While some studies have investigated the direct radical scavenging activity of ITCs, their physiological relevance is considered less significant than their potent induction of cellular defense mechanisms. Many attempts to connect the bioactivity of ITCs with their direct radical trapping activity have failed.[2]

Comparative Antioxidant Potential: A Look at the Evidence

Direct head-to-head comparisons of the antioxidant activity of a wide range of purified isothiocyanates using standardized assays are limited in the scientific literature. However, existing studies provide valuable insights into their relative potency.

Indirect Antioxidant Activity (Nrf2 Activation)

The induction of Phase II detoxifying enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1), is a key indicator of Nrf2 activation and indirect antioxidant activity. One study directly compared the NQO1 inducer potency of purified moringa isothiocyanates with sulforaphane, a well-characterized Nrf2 activator.

Table 1: Comparative Indirect Antioxidant Activity of Purified Isothiocyanates

Isothiocyanate DerivativeSourceAssayRelative PotencyReference
SulforaphaneBroccoli, CabbageNQO1 InductionPotent Inducer[3]
4-[((\alpha)-L-rhamnosyloxy)benzyl]isothiocyanate (Moringa ITC)Moringa oleiferaNQO1 InductionAs potent as Sulforaphane[3]
4-[(4'-O-acetyl-(\alpha)-L-rhamnosyloxy)benzyl]isothiocyanate (Moringa ITC)Moringa oleiferaNQO1 InductionAs potent as Sulforaphane[3]

Disclaimer: This table presents data from a single study for direct comparison. The relative potency of other isothiocyanates may vary and requires further comparative investigation under identical experimental conditions.

Direct Antioxidant Activity (Radical Scavenging)

While the primary antioxidant mechanism of ITCs is indirect, some in vitro studies have evaluated their direct radical scavenging capabilities using assays like DPPH and ABTS. It is important to note that the direct comparison of IC50 values across different studies can be misleading due to variations in experimental conditions.

One study investigated the antioxidant behavior of sulforaphane and erucin at elevated temperatures and found that neither inhibited the oxidation of linolenic acid below 100 °C, suggesting weak direct antioxidant activity under those conditions.[2] Another study that performed a theoretical investigation based on density functional theory suggested that 3-isothiocyanato pro-1-en (an allyl isothiocyanate) has potential direct antioxidant activity.[4]

A comparative review of key isothiocyanates notes that these compounds are well-known for their antioxidative and anti-inflammatory activity, which is largely attributed to the activation of the Nrf2 pathway.[5]

Key Isothiocyanate Derivatives: A Closer Look

  • Sulforaphane (SFN): Extensively studied and found in high concentrations in broccoli sprouts, sulforaphane is a potent inducer of phase II detoxification enzymes and is considered a benchmark for Nrf2 activation.[6]

  • Phenethyl Isothiocyanate (PEITC): Found in watercress, PEITC has also demonstrated significant chemopreventive and antioxidant effects, largely through Nrf2 activation.[5]

  • Moringa Isothiocyanates (MICs): Derived from the Moringa oleifera tree, these ITCs are structurally unique due to the presence of a rhamnose sugar group, which confers greater stability.[5] As shown in Table 1, they are as potent as sulforaphane in inducing NQO1 activity.[3]

  • Allyl Isothiocyanate (AITC): The pungent compound in mustard and wasabi, AITC also exhibits antioxidant properties through Nrf2 activation.[7]

  • Benzyl Isothiocyanate (BITC): Found in garden cress, BITC has been shown to induce apoptosis in cancer cells and has antioxidant activity.[7][8]

The structure of the isothiocyanate molecule, including the nature of the side chain, influences its bioactivity. For example, the length of the alkyl chain in arylalkyl isothiocyanates can enhance their inhibitory activity against tumorigenesis.[9]

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is critical. Below are detailed methodologies for commonly cited in vitro and cell-based assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Test compounds (isothiocyanate derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The working solution should be freshly prepared and protected from light. The absorbance of the working solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a series of dilutions of the test compounds and the positive control in the same solvent used for the DPPH solution.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution (e.g., 100 µL).

  • Initiation of Reaction: Add a larger volume of the DPPH working solution (e.g., 100 µL) to each well/cuvette.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the test sample.

  • IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate

  • Methanol or ethanol

  • Phosphate-buffered saline (PBS)

  • Test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compounds and the positive control.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a small volume of the sample or standard solution (e.g., 10 µL).

  • Initiation of Reaction: Add a larger volume of the ABTS•+ working solution (e.g., 190 µL).

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the ABTS•+ solution with the solvent blank, and Abs_sample is the absorbance of the ABTS•+ solution with the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of a peroxyl radical generator.

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium

  • 96-well black, clear-bottom microplates

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) (peroxyl radical initiator)

  • Test compounds

  • Positive control (e.g., Quercetin)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer after 24 hours.

  • Cell Treatment: Remove the growth medium and wash the cells with PBS. Treat the cells with the test compounds and positive control at various concentrations for a specified period (e.g., 1 hour).

  • Probe Loading: Remove the treatment medium and wash the cells. Add DCFH-DA solution to the cells and incubate to allow for cellular uptake and deacetylation to DCFH.

  • Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells. Add the AAPH solution to induce peroxyl radical generation.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for a set duration (e.g., 1 hour) using a fluorescence microplate reader.

  • Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. The CAA unit is calculated as the percentage decrease in the integrated area under the curve of the sample-treated cells compared to the control (AAPH-treated) cells.

  • EC50 Determination: The EC50 value (the median effective concentration) is determined from the dose-response curve of the CAA units versus the concentration of the test compound.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the Nrf2 signaling pathway and a general experimental workflow for comparing antioxidant activity.

Experimental_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis ITC_Samples Isothiocyanate Samples (Sulforaphane, PEITC, etc.) DPPH_Assay DPPH Assay ITC_Samples->DPPH_Assay Test Compounds ABTS_Assay ABTS Assay ITC_Samples->ABTS_Assay Test Compounds CAA_Assay Cellular Antioxidant Activity (CAA) Assay ITC_Samples->CAA_Assay Test Compounds Assay_Reagents Assay Reagents (DPPH, ABTS, etc.) Assay_Reagents->DPPH_Assay Reaction Components Assay_Reagents->ABTS_Assay Reaction Components Assay_Reagents->CAA_Assay Reaction Components IC50_Values IC50 / EC50 Value Calculation DPPH_Assay->IC50_Values ABTS_Assay->IC50_Values CAA_Assay->IC50_Values Comparative_Analysis Comparative Analysis of Potency IC50_Values->Comparative_Analysis Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (e.g., Sulforaphane) Keap1 Keap1 ITC->Keap1 Reacts with Cysteine Residues Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ITC Presence: Nrf2 Dissociates Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Normal Conditions Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds with sMaf Maf sMaf Maf->ARE AOE Antioxidant Enzyme Expression (e.g., NQO1) ARE->AOE Initiates Transcription

References

A Comparative Guide to the Biological Efficacy of Sulforaphane and 2-Isothiocyanato-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the biological efficacy of two isothiocyanate compounds: the well-researched sulforaphane and the synthetic compound 2-isothiocyanato-1-methyl-4-nitrobenzene.

Executive Summary

Extensive research has established sulforaphane, a naturally occurring isothiocyanate found in cruciferous vegetables, as a potent activator of the Nrf2 signaling pathway, bestowing upon it significant anticancer, anti-inflammatory, and antioxidant properties. In contrast, a comprehensive search of the scientific literature reveals a significant lack of available data on the biological activity of this compound. Therefore, a direct comparison based on experimental data is not feasible at this time.

This guide will proceed to detail the established biological efficacy of sulforaphane, providing a benchmark for the potential evaluation of other isothiocyanates. The information presented herein is intended to serve as a comprehensive resource for researchers interested in the therapeutic potential of this class of compounds.

Sulforaphane: A Profile of Biological Activity

Sulforaphane [1-isothiocyanato-4-(methylsulfinyl)butane] is a small, lipophilic organosulfur molecule derived from the hydrolysis of its precursor, glucoraphanin.[1] Its biological activities have been extensively studied, revealing a multi-targeted mechanism of action.

Anticancer Efficacy

Sulforaphane has demonstrated significant chemopreventive and therapeutic potential against various cancers.[2][3][4] Its anticancer mechanisms are multifaceted and include:

  • Induction of Phase II Detoxifying Enzymes: Sulforaphane is a potent inducer of phase II enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs), which play a crucial role in detoxifying carcinogens.[1][5][6][7]

  • Cell Cycle Arrest: It can induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines, thereby inhibiting tumor proliferation.[8][3][9][10]

  • Induction of Apoptosis: Sulforaphane promotes programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[2][3][9]

  • Inhibition of Angiogenesis: It has been shown to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.[2]

  • Epigenetic Modulation: Sulforaphane can influence epigenetic mechanisms, including the inhibition of histone deacetylases (HDACs), which can lead to the re-expression of tumor suppressor genes.[2][11][12]

Table 1: Anticancer Activity of Sulforaphane in Various Cancer Cell Lines

Cancer TypeCell LineEffectIC50 / Effective ConcentrationReference
Prostate CancerLNCaPInhibition of HDAC activity15 µM[11]
Colon CancerCaco-2G2/M arrest and apoptosis20 µM (G2/M arrest), 100 µM (apoptosis)[8]
Breast CancerMCF-7Inhibition of cell proliferation≥25 µM[13]
Lung CancerA549Inhibition of cell growthIC50: 10.29 ± 0.66 μM (72h)[14]
Anti-inflammatory Activity

Sulforaphane exhibits potent anti-inflammatory effects by modulating key inflammatory signaling pathways.[2][15][16] Its mechanisms include:

  • Inhibition of NF-κB: Sulforaphane can suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[17][18]

  • Activation of Nrf2: The activation of the Nrf2 pathway by sulforaphane also contributes to its anti-inflammatory effects by upregulating antioxidant and cytoprotective genes that can counteract inflammatory insults.[5]

  • Downregulation of Pro-inflammatory Mediators: It has been shown to decrease the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various interleukins (ILs) and chemokines.[15]

Antioxidant Activity

While not a direct antioxidant itself, sulforaphane is a potent indirect antioxidant through its robust activation of the Nrf2 pathway.[1][19] This pathway is the primary mechanism for its antioxidant effects.

  • Nrf2 Activation: Sulforaphane is considered one of the most potent naturally occurring inducers of Nrf2.[20] It disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.[17][20]

  • Induction of Antioxidant Enzymes: Through Nrf2 activation, sulforaphane increases the expression of enzymes like heme oxygenase-1 (HO-1), NQO1, and glutamate-cysteine ligase (GCL), which are essential for maintaining cellular redox homeostasis.[5]

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway Activated by Sulforaphane

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SFN Sulforaphane Keap1_Nrf2 Keap1-Nrf2 Complex SFN->Keap1_Nrf2 inactivates Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to Proteasome Proteasome Ub->Proteasome Degradation ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., NQO1, HO-1, GSTs) ARE->Antioxidant_Genes activates transcription

Caption: Sulforaphane activates the Nrf2 antioxidant response pathway.

General Experimental Workflow for Assessing Anticancer Activity

Anticancer_Workflow cluster_assays Bioactivity Assays start Cancer Cell Culture treatment Treatment with Sulforaphane start->treatment viability Cell Viability Assay (e.g., MTT, XTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) treatment->cell_cycle protein Protein Expression (e.g., Western Blot) treatment->protein gene Gene Expression (e.g., qRT-PCR) treatment->gene end Data Analysis & Interpretation viability->end apoptosis->end cell_cycle->end protein->end gene->end

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Isothiocyanato-1-methyl-4-nitrobenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Isothiocyanato-1-methyl-4-nitrobenzene, ensuring compliance and minimizing risk.

This compound is a combustible liquid that is toxic if swallowed, in contact with skin, or inhaled. It is also suspected of causing cancer, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure. Due to its hazardous nature and potential harm to aquatic life with long-lasting effects, it is imperative that this compound is not released into the environment. The primary and mandated method of disposal is through an approved waste disposal plant.[1]

Key Safety and Hazard Information

A thorough understanding of the compound's properties is the first step in ensuring its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C8H6N2O2SPubChem
Molecular Weight 194.21 g/mol PubChem
Appearance Off-white solidChemicalBook[1]
Melting Point 82°CChemicalBook[1]
Boiling Point 354.1°C at 760 mmHgChemicalBook[1]
Density 1.28 g/cm3 ChemicalBook[1]
Flash Point 168°CChemicalBook[1]
GHS Hazard Statements H227, H301, H311, H331, H351, H360, H372, H412Sigma-Aldrich

Procedural Steps for Proper Disposal

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, eye protection (safety glasses or goggles), and a face shield if there is a risk of splashing.[1]

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors or aerosols.[1]

2. Waste Collection:

  • Designate a specific, clearly labeled, and compatible waste container for this compound waste. The container should be made of a material that will not react with the chemical.

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified.

  • For liquid waste, use a funnel to avoid spills. For solid waste, carefully transfer it to the container to minimize dust formation.[1]

  • In case of a spill, absorb the material with a non-combustible absorbent material (e.g., sand, diatomaceous earth) and place it in the designated waste container.[2]

3. Waste Storage:

  • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][3]

  • The storage area should be secure and accessible only to authorized personnel.[1]

  • Ensure the storage area has secondary containment to prevent environmental release in case of a leak.

4. Labeling:

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The full chemical name and CAS number (135805-96-8).[4]

    • Associated hazards (e.g., "Toxic," "Combustible," "Carcinogen," "Reproductive Hazard").

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory group.

5. Disposal:

  • The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify Waste (2-Isothiocyanato-1-methyl- 4-nitrobenzene) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible & Labeled Waste Container B->C D Segregate Waste (Do not mix with incompatible chemicals) C->D E Transfer Waste to Container (Use funnel, avoid spills/dust) D->E F Securely Close Container E->F G Store in Designated, Ventilated, and Secure Area F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I Professional Disposal by Approved Waste Facility H->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Isothiocyanato-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Isothiocyanato-1-methyl-4-nitrobenzene (CAS No. 135805-96-8). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant that can cause skin, eye, and respiratory tract irritation.[1] Proper selection and use of Personal Protective Equipment (PPE) are the primary defense against exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.
Skin Chemical-resistant gloves (Butyl rubber recommended, with an inner nitrile glove), a chemically resistant lab coat or apron, and closed-toe shoes.Prevents skin contact, which can lead to irritation. Butyl rubber gloves are recommended for handling nitro compounds.[2] Double gloving provides additional protection.
Respiratory A NIOSH-approved air-purifying respirator with organic vapor cartridges and P95 or higher particulate filters.Minimizes the inhalation of dust and vapors, which can cause respiratory tract irritation.[3][4][5][6]

Experimental Workflow for Safe Handling

The following diagram outlines the necessary steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_aliquot Aliquot the Chemical prep_hood->handle_aliquot Proceed to Handling handle_reaction Perform Reaction handle_aliquot->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the safe handling of this compound during a typical laboratory procedure.

3.1. Preparation

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[7] Pay close attention to the hazard and precautionary statements.

  • Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in Table 1. Ensure your gloves are inspected for any signs of degradation before use.[8]

  • Prepare the Chemical Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] Ensure the fume hood is functioning correctly and is free of clutter.

3.2. Handling

  • Aliquot the Chemical: Carefully weigh and transfer the required amount of this compound. As it is a solid, take care to avoid generating dust.[7] Use appropriate tools, such as a chemical spatula and weighing paper.

  • Perform the Reaction: Conduct all experimental procedures within the chemical fume hood.[9] Keep the sash at the lowest practical height to maximize protection.

3.3. Cleanup

  • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the chemical fume hood. Collect the rinsate as hazardous waste.[7]

  • Segregate Waste: All waste containing this compound, including contaminated labware and solutions, must be classified as hazardous waste.[10] Keep this waste separate from non-hazardous and other types of chemical waste.[11]

Disposal Plan

Nitroaromatic compounds are considered hazardous waste and require special disposal procedures.

  • Waste Identification and Characterization: All waste materials containing this compound must be labeled as hazardous waste.[10]

  • Waste Segregation: Collect waste containing this compound in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams to prevent potentially dangerous reactions.[7]

  • Disposal Method: The primary recommended disposal method for nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[10] Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.